molecular formula C15H14ClN3O4S B601259 Delta-3-Cefaclor CAS No. 152575-13-8

Delta-3-Cefaclor

Katalognummer: B601259
CAS-Nummer: 152575-13-8
Molekulargewicht: 367.81
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

δ-3 Cefeclor is an isomer of Cefaclor, a second-generation cephalosporin antibiotic. Antibacterial.

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23)/t9-,10-,11?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMVPDSZPOOATN-ULZUWYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152575-13-8
Record name 7-[[(2R)-aminophenylacetyl]amino]-3-chloro-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, (6R,7R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBD8CQ4TN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Inherent Instability of Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation Mechanism of Delta-3-Cefaclor

Cefaclor is a second-generation oral cephalosporin antibiotic valued for its activity against a range of Gram-positive and Gram-negative bacteria.[1] Structurally, it is a semi-synthetic derivative of the cephalosporin nucleus, 7-aminocephalosporanic acid. However, like many β-lactam antibiotics, Cefaclor is susceptible to chemical degradation, which can impact its potency, safety, and shelf-life.[2] This degradation is not a single pathway but a complex network of reactions, including hydrolysis of the β-lactam ring, oxidation, and racemization.[3][4][5] These processes are significantly influenced by environmental factors such as pH, temperature, humidity, and light.[3][4]

Among the various degradation products, the Δ-3-Cefaclor isomer is of particular importance to drug development professionals. It is not only a key degradant but can also be present as a process-related impurity from synthesis.[6][7][8] This guide provides a detailed examination of the primary formation mechanism of Δ-3-Cefaclor, the analytical methodologies required for its study, and the practical implications for pharmaceutical formulation and stability testing.

Core Mechanism: Isomerization of the Cephem Double Bond

The defining structural difference between Cefaclor and its Δ-3 isomer lies in the position of the double bond within the dihydrothiazine ring of the cephem nucleus. In the parent Cefaclor molecule, the double bond is located between carbons C-2 and C-3 (a Δ-2-cephem). The formation of this compound involves the migration of this double bond to the C-3 and C-4 position, creating a Δ-3-cephem isomer.[9][10] This isomerization is one of the five principal degradation pathways identified for Cefaclor in the solid state.[9]

From a chemical standpoint, this transformation is a thermodynamically driven process where the conjugated system of the Δ-3 isomer often represents a more stable energetic state compared to the Δ-2 isomer. The precise mechanism can be influenced by catalysts and environmental conditions, but it fundamentally involves the rearrangement of electron density within the cephem ring system.

Caption: Isomerization of Cefaclor to its Delta-3 isomer.

Causality: Factors Influencing Δ-3-Cefaclor Formation

The rate and extent of the isomerization to Δ-3-Cefaclor are not constant; they are critically dependent on several external factors. Understanding these variables is paramount for designing stable formulations and defining appropriate storage conditions.

  • pH: The stability of Cefaclor is highly pH-dependent. The degradation process, including isomerization, follows first-order kinetics under constant pH and temperature.[3] Cefaclor exhibits its greatest stability in acidic conditions, specifically between pH 2.5 and 4.5.[11][12] As the pH moves into neutral and alkaline ranges, the rate of degradation increases significantly.[11][13] For instance, at 25°C over 72 hours, a Cefaclor solution at pH 4.5 retains 69% of its initial activity, whereas at pH 7.0, only 5% remains.[11] This is because the molecular structures involved in the isomerization pathway are sensitive to protonation and deprotonation states, which are governed by the surrounding pH.

  • Temperature: As with most chemical reactions, temperature is a critical accelerator for Cefaclor degradation. The hydrolytic degradation follows the Arrhenius relationship, where an increase in temperature leads to an exponential increase in the degradation rate constant.[3] Studies have shown that accelerated stability testing at elevated temperatures (e.g., 65°C) can effectively predict long-term stability at room temperature, with degradation profiles being qualitatively similar.[14]

  • Humidity: In the solid state, relative humidity (RH) plays a crucial role. The degradation of Cefaclor monohydrate at RH levels above 50% is described as a first-order autocatalytic reaction.[1] The presence of water molecules can facilitate the molecular mobility and chemical reactions necessary for isomerization and other degradation pathways.

Quantitative Data Summary

The following tables summarize the profound impact of environmental conditions on Cefaclor stability.

Table 1: Effect of pH and Temperature on Cefaclor Stability in Aqueous Buffers over 72 Hours

pH % Activity Remaining at 4°C % Activity Remaining at 25°C % Activity Remaining at 37°C
2.5 ≥ 90% 95% 80%
4.5 ≥ 90% 69% < 20%
6.0 70% 16% < 20%
7.0 46% 5% < 20%
8.0 34% 3% < 20%

Data synthesized from a study on Cefaclor stability in various buffers.[11]

Table 2: Influence of Temperature and Humidity on Solid-State Degradation Rate

Formulation/Substance Temperature (°C) Relative Humidity (%) Degradation Rate Constant (s⁻¹)
Cefaclor (Substance) 60 76.4 (2.16 ± 0.86) x 10⁻⁶
Cefaclor (Oral Suspension) 60 76.4 (2.53 ± 0.25) x 10⁻⁶

Data from a kinetic study on Cefaclor monohydrate.[1][4]

Experimental Protocols for Stability Analysis

To investigate the formation of Δ-3-Cefaclor and other degradants, a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[4][6]

Protocol 1: HPLC Method for Cefaclor and Δ-3-Cefaclor Quantification

This protocol describes a self-validating system for the separation and quantification of Cefaclor from its primary degradation products. The rationale for a gradient elution is to achieve adequate separation of the polar parent drug from its potentially less polar or co-eluting impurities within a reasonable runtime.

Objective: To resolve and quantify Cefaclor and its Δ-3 isomer in bulk drug substance or formulated products.

Methodology:

  • Instrumentation:

    • HPLC system with gradient elution capability.

    • UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., ODS, 4.6 mm x 250 mm, 5-µm particles).[6]

  • Reagents:

    • Mobile Phase A: 50 mM Phosphate Buffer, pH adjusted to 4.0.[6]

    • Mobile Phase B: Acetonitrile.

    • Diluent: Methanol/Water mixture or appropriate buffer.

    • Cefaclor Reference Standard.

    • Δ-3-Cefaclor Reference Standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection Wavelength: 220 nm[6] or 265 nm.[1][5] The choice of 220 nm provides greater sensitivity for various impurities, while 265 nm is closer to Cefaclor's λmax.

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 20 µL.

    • Gradient Program: A typical gradient might start with a low percentage of acetonitrile (e.g., 2-5%) and ramp up to a higher concentration (e.g., 45%) to elute all components.[6]

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the Cefaclor reference standard and sample in diluent to a known concentration (e.g., 0.2 - 0.6 mg/mL).[1]

    • Prepare a system suitability solution containing both Cefaclor and Δ-3-Cefaclor to verify resolution.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Identify peaks based on the retention times of the reference standards.

    • Quantify the amount of Δ-3-Cefaclor and other impurities using the peak area, typically by comparison to a reference standard of the parent compound (as % area) or, for higher accuracy, against its own reference standard.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products, including the Δ-3 isomer, and to establish the stability-indicating nature of the analytical method.[4]

Objective: To intentionally degrade Cefaclor under various stress conditions to generate and identify its degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Cefaclor Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 N HCl) start->acid base Base Hydrolysis (0.1 N NaOH) start->base oxid Oxidative (e.g., 3% H₂O₂) start->oxid therm Thermal (e.g., 100°C) start->therm photo Photolytic (ICH Q1B) start->photo neutralize Neutralize/Quench (as needed) acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc Analyze via Validated Stability-Indicating HPLC neutralize->hplc identify Identify Peaks (vs. Standards, MS) hplc->identify quantify Quantify Degradation (% Loss, % Impurity) identify->quantify

Caption: Experimental workflow for forced degradation studies of Cefaclor.

Methodology:

  • Acid Hydrolysis: Expose a Cefaclor solution to an acidic medium (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before HPLC analysis.[4]

  • Base Hydrolysis: Expose a Cefaclor solution to a basic medium (e.g., 0.1 N NaOH). This reaction is often rapid, so it may be conducted at room temperature or below. Neutralize the sample before analysis. Cefaclor is known to be significantly degraded under alkaline conditions.[4][15]

  • Oxidative Degradation: Treat the Cefaclor solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and monitor for degradation.[15]

  • Thermal Degradation: Expose solid Cefaclor powder to dry heat in an oven (e.g., 100°C for 24 hours).[15] Dissolve the stressed powder for analysis.

  • Photostability: Expose the Cefaclor drug product to light in a photostability chamber according to ICH Q1B guidelines.[4] Analyze the sample against a dark control.

Conclusion and Implications for Drug Development

The formation of Δ-3-Cefaclor via isomerization is a critical degradation pathway that must be understood and controlled throughout the lifecycle of a Cefaclor-containing product. The inherent instability of the Δ-2-cephem structure, particularly under neutral-to-alkaline conditions and at elevated temperatures, necessitates careful consideration during synthesis, formulation, and storage.

For researchers and drug development professionals, this technical guide underscores three key imperatives:

  • Formulation Strategy: Formulations must be designed to maintain an optimal pH environment, typically acidic, to minimize the rate of isomerization and hydrolysis.

  • Process Control: Manufacturing processes for the bulk drug must be optimized to minimize the initial presence of the Δ-3 isomer as a process-related impurity.[6]

  • Rigorous Stability Testing: The use of validated, stability-indicating analytical methods, such as the HPLC protocol detailed herein, is non-negotiable for accurately profiling the degradation products and ensuring that any changes in the manufacturing process do not adversely affect the product's stability profile.[14]

By applying these principles, scientists can ensure the development of stable, safe, and effective Cefaclor formulations that deliver the intended therapeutic benefit to patients.

References

  • Arsalan, A., Ahmad, I., & Ali, S. A. (2017). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. ResearchGate. [Link]

  • Indelicato, J. M., et al. (1977). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. PubMed. [Link]

  • Occolowitz, J. L., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. PubMed. [Link]

  • Sourgens, H., Derendorf, H., & Schifferer, H. (1997). Pharmacokinetic profile of cefaclor. PubMed. [Link]

  • Kim, J. K., et al. (2004). Decomposition and mineralization of cefaclor by ionizing radiation: kinetics and effects of the radical scavengers. PubMed. [Link]

  • Medenecka, B., et al. (2009). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Vilanova, B., et al. (1996). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate. [Link]

  • Babu, M. K., et al. (2025). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences. [Link]

  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1997). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Dayyih, W. A. A., et al. (2013). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate. [Link]

  • Revathi, R., et al. (2017). Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies. Asian Journal of Pharmaceutical Research. [Link]

  • Sullivan, H. R., et al. (1976). Metabolism of [14C]Cefaclor, a Cephalosporin Antibiotic, in Three Species of Laboratory Animals. PMC - NIH. [Link]

  • Al-Akayleh, F., et al. (2012). EVALUATION OF CEFACLOR ORAL SUSPENSIONS STABILITY USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ANTIMICROBIAL. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Baertschi, S. W., et al. (1997). Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. PubMed. [Link]

  • Fafard, J. S., et al. (1978). Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic. PubMed. [Link]

  • Wei, D., et al. (2016). Synthesis of cefaclor by AEHs. ResearchGate. [Link]

  • Higashi, T., et al. (2025). Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products. PubMed. [Link]

  • El-Gindy, A., et al. (2019). Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. ResearchGate. [Link]

Sources

Spectroscopic Data of Δ³-Cefaclor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Δ³-Isomer in Cefaclor Quality Control

Cefaclor, a second-generation oral cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and safety are intrinsically linked to its chemical purity. During the synthesis and storage of Cefaclor, it can degrade or isomerize into several related substances, one of the most significant being the Δ³-Cefaclor isomer (CAS 152575-13-8).[1][2][3] This isomer, where the double bond in the dihydrothiazine ring shifts from the Δ² to the Δ³ position, is a critical impurity that must be monitored and controlled to ensure the quality and therapeutic effectiveness of the final drug product.

This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of Δ³-Cefaclor. As a senior application scientist, the rationale behind the selection of specific analytical methodologies is elucidated, emphasizing the principles of scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals in the pharmaceutical industry. The availability of a United States Pharmacopeia (USP) reference standard for Δ³-Cefaclor underscores the regulatory importance of its accurate identification and quantification.[2][4][5]

Molecular Structure of Cefaclor and its Δ³-Isomer

The isomerization from Cefaclor to Δ³-Cefaclor involves the migration of the double bond within the six-membered dihydrothiazine ring. This seemingly subtle structural change can have significant implications for the molecule's biological activity and stability.

G cluster_cefaclor Cefaclor (Δ²-Isomer) cluster_delta3 Δ³-Cefaclor Cefaclor Delta3 Cefaclor->Delta3 Isomerization

Caption: Isomeric relationship between Cefaclor and Δ³-Cefaclor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules, including the subtle isomeric differences between Cefaclor and Δ³-Cefaclor. While specific, publicly available experimental spectra for Δ³-Cefaclor are limited, predicted data and the analysis of related cephalosporins provide a strong foundation for its characterization.[1]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The key diagnostic signals for differentiating Δ³-Cefaclor from Cefaclor would be the chemical shifts and coupling patterns of the protons on the dihydrothiazine ring.

Expected ¹H NMR Spectral Data for Δ³-Cefaclor

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H7.2 - 7.5Multiplet-
H-75.6 - 5.8Doublet~5
H-65.0 - 5.2Doublet~5
H-46.5 - 6.7Singlet-
H-24.8 - 5.0Singlet-
NH₂VariesBroad Singlet-
NH (amide)VariesDoublet~8
CH (side chain)4.5 - 4.7Doublet~8

Note: This table is illustrative and based on predicted data and analysis of similar cephalosporin structures. Actual experimental values may vary.

¹³C NMR Spectroscopy

Carbon-13 NMR is crucial for defining the carbon skeleton of the molecule. The chemical shifts of the olefinic carbons (C-3 and C-4) are particularly diagnostic in distinguishing the Δ³-isomer from the Δ²-isomer.

Expected ¹³C NMR Spectral Data for Δ³-Cefaclor

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (β-lactam)165 - 168
C=O (amide)170 - 173
C=O (carboxyl)162 - 165
Phenyl-C125 - 140
C-3120 - 125
C-4128 - 132
C-265 - 70
C-658 - 62
C-755 - 59
CH (side chain)57 - 60

Note: This table is illustrative and based on predicted data and analysis of similar cephalosporin structures. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

G cluster_protocol NMR Experimental Workflow prep Sample Preparation: Dissolve 5-10 mg of Δ³-Cefaclor RS in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). acquisition Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz). Include 2D experiments (COSY, HSQC, HMBC) for unambiguous assignments. prep->acquisition processing Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS). acquisition->processing analysis Spectral Analysis: Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and 2D correlations. Assign ¹³C peaks based on chemical shifts and HSQC/HMBC data. processing->analysis

Caption: A typical experimental workflow for NMR analysis of Δ³-Cefaclor.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a powerful tool for determining the molecular weight of Δ³-Cefaclor and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Expected Mass Spectrometric Data
  • Molecular Formula: C₁₅H₁₄ClN₃O₄S

  • Monoisotopic Mass: 367.0394 m/z

  • Nominal Mass: 367 g/mol

Key Fragmentation Pathways

G cluster_ms Postulated MS Fragmentation of Δ³-Cefaclor parent [M+H]⁺ m/z 368.0466 frag1 Loss of H₂O [M+H-H₂O]⁺ parent->frag1 frag2 Loss of COOH [M+H-COOH]⁺ parent->frag2 frag3 β-lactam ring cleavage parent->frag3 frag4 Side chain fragmentation parent->frag4

Sources

Introduction: The Significance of an Isomeric Impurity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of Delta-3-Cefaclor

In the landscape of pharmaceutical manufacturing and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Cefaclor, a second-generation oral cephalosporin antibiotic, is widely prescribed for various bacterial infections.[1][2] However, its chemical stability is a critical concern, as it can degrade into several related substances. Among these, this compound (Δ³-Cefaclor) stands out not as a product of chemical breakdown in the traditional sense, but as a thermodynamically more stable, inactive isomer. Its presence in Cefaclor drug substance and finished products is a key indicator of product quality and stability.

This technical guide offers a comprehensive examination of the chemical and physical properties of this compound. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's structure, formation pathways, physicochemical characteristics, and the analytical methodologies essential for its accurate quantification. Understanding these properties is crucial for developing robust formulations and ensuring the safety and efficacy of Cefaclor-based therapeutics.

Chemical Identity and Formation Pathway

This compound is structurally very similar to its parent compound, Cefaclor. The key difference lies in the position of the double bond within the dihydrothiazine ring of the cephem nucleus. In Cefaclor, the double bond is at the Delta-2 position, whereas in the impurity, it has migrated to the more stable Delta-3 position.[3] This isomerization is a primary degradation pathway for Cefaclor, particularly in the solid state and in aqueous suspensions.[3][4]

Molecular Structure and Identification

The fundamental chemical attributes of this compound are summarized below.

PropertyValueSource(s)
Chemical Name (2R,6R,7R)- and (2S,6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid[5][6]
Synonyms Cefaclor Impurity D (EP), Δ³-Cefaclor, Cefaclor Delta-3-Isomer[7][8][9]
CAS Number 152575-13-8[5][8]
Molecular Formula C₁₅H₁₄ClN₃O₄S[5][10]
Molecular Weight 367.81 g/mol [8][11]
Mechanism of Formation: Isomerization

The conversion of Cefaclor to this compound is an isomerization reaction. This process does not involve the loss or gain of atoms but rather a rearrangement of the double bond within the cephem ring structure. This shift is a critical degradation pathway because this compound is microbiologically inactive. The presence of this isomer reduces the overall potency of the drug product. The degradation process follows first-order kinetics and is influenced by environmental factors such as temperature and humidity.[1][12]

G Cefaclor Cefaclor (Δ²-Isomer) Active Delta3 This compound (Δ³-Isomer) Inactive Impurity Cefaclor->Delta3 Isomerization (driven by thermodynamics, accelerated by heat, humidity)

Caption: Isomerization pathway from active Cefaclor to inactive this compound.

Physicochemical Properties

The physical and spectroscopic properties of this compound are essential for its detection and characterization. As a pharmaceutical primary standard, it is typically a solid, off-white powder.

Solubility and Physical State

While specific solubility data for this compound is not extensively published, its properties can be inferred from the parent compound, Cefaclor. Cefaclor is described as very slightly soluble in water but freely soluble in methanol and ethanol.[2] This suggests that similar solvent systems would be effective for analytical preparations of this compound.

PropertyDescriptionSource(s)
Physical Form Solid, crystalline powder[2]
Storage Temperature -20°C for reference standards to ensure long-term stability[6]
pH (Cefaclor Suspension) Between 3.0 and 4.5 for a 25 mg/mL aqueous suspension of Cefaclor[9]
Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic techniques are the cornerstones of identifying and quantifying this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and pharmacopoeia-endorsed method.

  • UV-Vis Spectroscopy: Both Cefaclor and this compound absorb UV light, with a maximum absorbance (λmax) typically around 265 nm, which is commonly used for detection in HPLC methods.[1][13][14]

  • Chromatography (HPLC): In reversed-phase HPLC, this compound generally has a slightly different retention time than Cefaclor, allowing for their separation and quantification. In typical USP methods, the resolution between the two peaks is a critical system suitability requirement.[9]

Analytical Characterization and Protocols

The quantification of this compound is mandated by major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[9][13][15] The methods described are designed to be stability-indicating, meaning they can separate the API from its degradation products.

Causality in Method Selection: Why HPLC?

The choice of reversed-phase HPLC is based on several key factors:

  • Specificity: It can effectively separate the highly similar structures of Cefaclor and its Delta-3 isomer, which is crucial for accurate quantification.

  • Sensitivity: UV detection provides the necessary sensitivity to measure impurity levels that are typically present in low percentages (e.g., not more than 2.0% total related compounds in some formulations).[13]

  • Robustness: The method is well-established and validated, providing reliable and reproducible results, which is a cornerstone of a self-validating system required in GMP environments.

Experimental Protocol: HPLC Quantification of this compound

This protocol is a representative example based on principles outlined in the USP monograph for Cefaclor.[9]

Objective: To separate and quantify this compound in a Cefaclor sample.

Materials:

  • USP Cefaclor Reference Standard (RS)

  • USP Cefaclor, Delta-3 Isomer RS

  • Acetonitrile (HPLC Grade)

  • Monobasic Sodium Phosphate

  • Phosphoric Acid

  • Water (HPLC Grade)

Instrumentation:

  • HPLC system with a UV detector

  • Column: L1 packing (e.g., C18), 4.6-mm × 25-cm, 5-µm particle size

Procedure:

  • Mobile Phase Preparation:

    • Solution A: Prepare a solution of monobasic sodium phosphate (e.g., 6.9 g/L) in water and adjust the pH to 4.0 with phosphoric acid.

    • Solution B: Prepare a mixture of Solution A and acetonitrile (e.g., 550:450 v/v).

    • The mobile phase uses a gradient or isocratic mixture of Solution A and Solution B, as specified by the monograph.

  • Standard and Sample Preparation:

    • Solvent: Prepare a solution of monobasic sodium phosphate (e.g., 2.4 g/L) in water and adjust the pH to 2.5 with phosphoric acid.

    • System Suitability Solution: Dissolve accurately weighed quantities of USP Cefaclor RS and USP Cefaclor, Delta-3 Isomer RS in the Solvent to obtain a solution containing about 0.05 mg/mL of each.

    • Test Solution: Accurately weigh about 50 mg of the Cefaclor sample, transfer to a 10-mL volumetric flask, and dilute to volume with the Solvent.

  • Chromatographic Conditions:

    • Detector Wavelength: 220 nm or 265 nm[9]

    • Flow Rate: Approximately 1.0 to 1.5 mL/min

    • Injection Volume: 20 µL

  • System Suitability:

    • Inject the System Suitability Solution.

    • The resolution (R) between the this compound peak and the Cefaclor peak must be not less than 2.0.

    • The tailing factor for the Cefaclor peak should not be more than 1.5.

  • Analysis and Calculation:

    • Inject the Test Solution and record the chromatogram.

    • Identify the peaks corresponding to Cefaclor and this compound based on their retention times relative to the standards.

    • Calculate the percentage of this compound and other impurities based on their peak area responses relative to the Cefaclor peak area.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (Phosphate Buffer / ACN) prep_sample Prepare Sample & Standards in Acidic Phosphate Buffer hplc_inject Inject System Suitability Solution prep_sample->hplc_inject hplc_verify Verify Resolution > 2.0 and Tailing Factor < 1.5 hplc_inject->hplc_verify hplc_run Inject Sample Solution hplc_verify->hplc_run If suitability passes data_integrate Integrate Peak Areas hplc_run->data_integrate data_calc Calculate % Impurity data_integrate->data_calc

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This compound is a critical process-related impurity and degradation product of Cefaclor. As a non-active isomer, its formation directly impacts the potency and stability of the final drug product. A thorough understanding of its chemical and physical properties, particularly its formation via isomerization and its chromatographic behavior, is essential for pharmaceutical scientists. The implementation of robust, validated analytical methods, such as the HPLC protocol outlined herein, is fundamental to controlling the levels of this compound, thereby ensuring that Cefaclor formulations meet the stringent quality, safety, and efficacy standards required by regulatory agencies worldwide.

References

  • Kim, J. S. (2003). Decomposition and mineralization of cefaclor by ionizing radiation: kinetics and effects of the radical scavengers. PubMed.
  • Sourgens, H., Derendorf, H., & Schifferer, H. (1997). Pharmacokinetic profile of cefaclor. International Journal of Clinical Pharmacology and Therapeutics.
  • Medenecka, B., et al. (n.d.).
  • SynThink. (n.d.).
  • Indelicato, J. M., et al. (1997). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHca4xGYTxxUC3XDY8MXeY4ev9uRI50pSVDPhbsxTXfUJLNJSTJ9nYfbECPM91yYrgzJYApXO9nc_uC62nijgCym38foYNIFB1MzQ6TjtsWB-mZ_DGhg5ZM84UU8gFDr6KEPvWws7Zsxefxbrn6PR2r4cj0EivMvC9HBccKifkVFLuqu45HPiBpePQ9CTKXl6NcqPkSJxzQeSfy6yVabHHQWDEj5T5uumlk7DRABoClco8E81ikdYcVWeoDVmY=]([Link]

Sources

An In-depth Technical Guide to Delta-3-Cefaclor: Isomer, Impurity, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Delta-3-Cefaclor is a significant compound within the pharmaceutical landscape, primarily recognized as a key isomer and degradation product of the second-generation cephalosporin antibiotic, Cefaclor. As an inactive isomer, its presence in Cefaclor drug substances and products is critically monitored to ensure the safety, efficacy, and stability of the final dosage form. This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its chemical identity, formation, analytical characterization, and the implications of its presence in pharmaceutical formulations.

Part 1: Core Chemical and Physical Identity

This compound is structurally similar to its parent compound, Cefaclor, with the primary distinction being the position of the double bond within the dihydrothiazine ring. This seemingly minor structural shift has significant implications for its biological activity and stability.

Key Identification Parameters
ParameterValueSource(s)
CAS Number 152575-13-8[1][2][3][4]
Molecular Formula C₁₅H₁₄ClN₃O₄S[2][5][6]
Molecular Weight 367.81 g/mol [2]
IUPAC Name (2R,6R,7R)- and (2S,6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid[2][3][5]
Synonyms δ-3 Cefaclor, Cefaclor Delta-3 Isomer[3][5][7]
Chemical Structure

The key structural feature of this compound is the endocyclic double bond between C3 and C4 of the cephem nucleus, in contrast to Cefaclor where the double bond is exocyclic to the dihydrothiazine ring.

Delta_3_Cefaclor_Structure cluster_cefaclor This compound structure

Caption: Chemical structure of this compound.

Part 2: Formation, Stability, and Degradation

This compound is primarily formed through the isomerization of Cefaclor. This process can occur during synthesis, formulation, and storage, making it a critical parameter to control for ensuring the quality of Cefaclor-containing pharmaceuticals.

Mechanism of Formation: Isomerization Pathway

The formation of this compound from Cefaclor is a result of the migration of the double bond in the dihydrothiazine ring. This isomerization is one of the main degradation pathways for Cefaclor, especially in the solid state.

Isomerization_Pathway Cefaclor Cefaclor (Δ²-Cephem) Delta3_Cefaclor This compound (Δ³-Cephem) Cefaclor->Delta3_Cefaclor Isomerization

Caption: Isomerization of Cefaclor to this compound.

Stability Profile

The stability of Cefaclor and the formation of this compound are influenced by several factors, including temperature, humidity, and pH. Accelerated stability studies have shown that temperature significantly impacts the degradation of Cefaclor, with this compound being a prominent degradation product.[8] The presence of moisture can also accelerate this degradation process.[9]

Part 3: Synthesis and Manufacturing Considerations

While primarily an impurity, understanding the synthetic pathways leading to Cefaclor is crucial for controlling the formation of this compound. The enzymatic synthesis of Cefaclor involves the reaction of 7-amino-3-chloro cephalosporanic acid (7-ACCA) with an activated form of D-phenylglycine.[10][11][12]

Enzymatic Synthesis of Cefaclor: A Simplified Workflow

Cefaclor_Synthesis cluster_reactants Reactants 7_ACCA 7-Amino-3-chloro cephalosporanic acid (7-ACCA) Reaction Enzymatic Condensation 7_ACCA->Reaction D_PG Activated D-phenylglycine D_PG->Reaction Enzyme Enzyme (e.g., Penicillin G acylase) Enzyme->Reaction Cefaclor Cefaclor Reaction->Cefaclor

Caption: Simplified workflow for the enzymatic synthesis of Cefaclor.

During this process, reaction conditions such as pH, temperature, and reaction time must be carefully controlled to minimize the isomerization to this compound.

Part 4: Analytical Methodologies for Characterization and Quantification

Accurate and precise analytical methods are essential for the detection and quantification of this compound in Cefaclor samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[9][13]

Protocol: HPLC-UV Method for the Determination of this compound

This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 - 1.5 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 - 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase or water/methanol) to a known concentration.

  • Sample Solution: Prepare the Cefaclor sample by dissolving it in the same diluent to a known concentration.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response factor for this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the peak area and the response factor from the standard.

4. System Suitability:

  • Perform system suitability tests, including replicate injections of the standard, to ensure the precision and accuracy of the analytical system. Parameters to check include peak asymmetry, theoretical plates, and relative standard deviation (RSD) of peak areas.

Conclusion

This compound is an unavoidable and critical impurity in the manufacturing and formulation of Cefaclor. A thorough understanding of its chemical properties, formation pathways, and analytical determination is paramount for ensuring the quality, safety, and efficacy of Cefaclor products. The implementation of robust analytical methods and stringent process controls is essential for managing the levels of this isomer within acceptable pharmaceutical limits. This guide serves as a foundational resource for professionals in the pharmaceutical industry to navigate the challenges associated with this compound.

References

  • ChemWhat. CEFACLOR, DELTA-3-ISOMER (30 MG) CAS#: 152575-13-8. [Link]

  • ResearchGate. Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. [Link]

  • National Center for Biotechnology Information. Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. [Link]

  • Polish Pharmaceutical Society. STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. [Link]

  • Google Patents. Process for the synthesis of cefaclor.
  • National Center for Biotechnology Information. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. [Link]

  • ResearchGate. Synthesis of cefaclor by AEHs. The enzyme is first acylated by d-PGM... [Link]

  • Google Patents. Process for the synthesis of cefaclor.

Sources

An In-depth Technical Guide on the Degradation Pathway of Cefaclor to its Δ-3 Isomer

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaclor, a widely prescribed second-generation cephalosporin antibiotic, is susceptible to chemical degradation, which can compromise its efficacy and safety. A primary degradation route is the isomerization of the active molecule to its inactive Δ-3 isomer. This guide provides a comprehensive technical overview of this critical degradation pathway, elucidating the underlying chemical mechanisms, influential factors, and the analytical methodologies essential for its characterization and control in pharmaceutical development and quality assurance.

Introduction: The Significance of Cefaclor Stability

Cefaclor's therapeutic action is intrinsically linked to the structural integrity of its β-lactam ring and the Δ-2 double bond in the dihydrothiazine ring.[1] However, this arrangement is thermodynamically less stable than its Δ-3 isomeric form. The conversion to the Δ-3 isomer results in a loss of antibacterial activity, making the quantification and control of this impurity a critical aspect of drug development and manufacturing.[2] Regulatory bodies, such as the United States Pharmacopeia (USP), have established specific limits for the Δ-3 isomer in Cefaclor drug substances and products.[3][4]

The Degradation Pathway: Mechanism of Δ-2 to Δ-3 Isomerization

The isomerization of Cefaclor from the active Δ-2 to the inactive Δ-3 form is a complex process influenced by several factors. The primary mechanism involves the opening of the β-lactam ring, followed by a shift of the double bond and subsequent ring closure. This process is often catalyzed by aqueous environments and is highly dependent on the pH of the medium.

Key Factors Influencing Isomerization:

  • pH: The rate of degradation of Cefaclor is significantly influenced by pH.[5][6] The isomerization is accelerated in both acidic and alkaline conditions, with a region of optimal stability typically observed in the slightly acidic range.

  • Temperature: Like most chemical reactions, the degradation of Cefaclor is temperature-dependent.[5][6] Elevated temperatures increase the rate of isomerization and other degradation pathways.

  • Moisture: The presence of water is a critical factor in the degradation of Cefaclor, facilitating the hydrolysis of the β-lactam ring and subsequent isomerization.[6][7]

  • Light: Exposure to light can also contribute to the degradation of Cefaclor.[6][8]

  • Excipients: Interactions with excipients in a formulation can potentially catalyze or inhibit the degradation process. Therefore, comprehensive compatibility studies are essential during formulation development.

Figure 1: Proposed Degradation Pathway of Cefaclor to Δ-3 Isomer

G Cefaclor Cefaclor (Δ-2 Isomer) Active Intermediate Open β-Lactam Ring Intermediate Cefaclor->Intermediate H₂O, pH, Temp Other Other Degradation Products Cefaclor->Other Delta3 Δ-3 Isomer Inactive Intermediate->Delta3 Double Bond Shift

Caption: A simplified diagram illustrating the key steps in the isomerization of Cefaclor.

Analytical Methodologies for Monitoring Degradation

To ensure the quality and stability of Cefaclor products, robust analytical methods are required to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, including the Δ-3 isomer.

Table 1: Comparison of Analytical Techniques

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityHigh selectivity and sensitivity for separating closely related compounds.[8][9][10]Requires specialized equipment and method development.
UV-Visible Spectrophotometry Measures light absorbanceSimple, rapid, and cost-effective for overall drug content.Lacks specificity to differentiate between Cefaclor and its isomers.[11]
Mass Spectrometry (MS) Measures mass-to-charge ratioProvides structural information and high sensitivity for impurity identification.[5]Often coupled with HPLC (LC-MS) for complex mixtures.
A Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is the cornerstone for monitoring the degradation of Cefaclor. The following protocol outlines a typical approach.

Experimental Protocol: Reversed-Phase HPLC for Cefaclor and Δ-3 Isomer

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.[3]

    • Detection: UV detection at a wavelength where both Cefaclor and the Δ-3 isomer have significant absorbance, typically around 265 nm.[8][10]

    • Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.[10]

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve Cefaclor reference standards and samples in a suitable diluent, often the mobile phase, to a known concentration.

    • Use a USP reference standard for the Cefaclor Δ-3 isomer for peak identification and quantification.[3][12]

  • Forced Degradation Studies:

    • To demonstrate the stability-indicating nature of the method, Cefaclor is subjected to stress conditions (acid, base, oxidation, heat, and light).[13]

    • The method must be able to resolve the Cefaclor peak from all significant degradation products formed under these conditions.

Figure 2: Experimental Workflow for HPLC Stability Testing

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions C System Suitability Test B->C D Inject Samples C->D E Acquire Chromatograms D->E F Integrate Peak Areas E->F G Quantify Cefaclor & Δ-3 Isomer F->G H Assess Stability G->H

Caption: A flowchart outlining the key stages of an HPLC-based stability study for Cefaclor.

Strategies for Mitigating Degradation

A thorough understanding of the degradation pathway allows for the implementation of strategies to enhance the stability of Cefaclor formulations.

  • Formulation Development: Careful selection of excipients and the use of buffering agents to maintain an optimal pH are crucial.

  • Manufacturing Process: Control of temperature and humidity during manufacturing is essential to minimize degradation.

  • Packaging and Storage: The use of protective packaging to shield from light and moisture, along with recommended storage conditions (e.g., refrigeration for reconstituted suspensions), is critical for maintaining product quality throughout its shelf life.[14]

Conclusion

The isomerization of Cefaclor to its Δ-3 isomer is a well-defined degradation pathway that poses a significant challenge in the development and lifecycle management of this important antibiotic. By leveraging a deep understanding of the underlying chemical mechanisms and employing robust, validated analytical methods, pharmaceutical scientists can effectively monitor and control this degradation, ensuring the delivery of safe and efficacious Cefaclor products to patients. Continued research into novel formulation technologies and a deeper understanding of solid-state degradation kinetics will further contribute to enhancing the stability of Cefaclor.[2]

References

  • ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Babu, M. K., Srikanth, K., Ashok, K., & Babu, C. A. (2025). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences, 23(3). Retrieved from [Link]

  • Indelicato, J. M., et al. (1974). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 63(3), 349-353. Retrieved from [Link]

  • Arsalan, A., & Haider, S. (2014). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. Journal of Bioequivalence & Bioavailability, 6(5). Retrieved from [Link]

  • (2013). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate. Retrieved January 16, 2026, from [Link]

  • (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. ResearchGate. Retrieved January 16, 2026, from [Link]

  • (n.d.). USP Monographs: Cefaclor. USP29-NF24. Retrieved from [Link]

  • (n.d.). Chemical structures of (a) Cefaclor & cefaclor delta-3-isomer. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Snyder, L. R., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 587-595. Retrieved from [Link]

  • Kuroda, M., et al. (2005). Rapid elimination of cefaclor from the cerebrospinal fluid is mediated by a benzylpenicillin-sensitive mechanism distinct from organic anion transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 314(2), 855-861. Retrieved from [Link]

  • (n.d.). (A and B) Outline mechanism of cephalosporin hydrolysis by... ResearchGate. Retrieved January 16, 2026, from [Link]

  • Medenecka, B., et al. (2010). Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations. Acta Poloniae Pharmaceutica, 67(5), 563-569. Retrieved from [Link]

  • El-Gindy, A., et al. (2010). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Journal of the Mexican Chemical Society, 54(1), 37-49. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Delta-3-Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characterization of Delta-3-Cefaclor (Δ-3-Cefaclor), a principal degradation product and process impurity of the second-generation cephalosporin antibiotic, Cefaclor.[1][2][3] As the presence of this isomer can impact the efficacy and safety of the final drug product, its thorough characterization is a critical aspect of quality control in pharmaceutical development and manufacturing. This document outlines the fundamental properties of Δ-3-Cefaclor and details the analytical methodologies requisite for its identification, quantification, and characterization. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring trustworthiness and reproducibility.

Introduction: The Significance of this compound

Cefaclor is a widely prescribed oral β-lactam antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] Its chemical stability, however, is a known challenge, with the molecule being susceptible to degradation under various conditions such as pH, temperature, and humidity.[6][7][8] One of the primary degradation pathways involves the isomerization of the double bond within the dihydrothiazine ring, leading to the formation of the inactive Δ-3-Cefaclor isomer.[1] This isomerization represents a critical quality attribute to monitor during manufacturing and storage, as it directly reduces the potency of the active pharmaceutical ingredient (API).[9][10]

The United States Pharmacopeia (USP) mandates the monitoring of Δ-3-Cefaclor as a related compound in Cefaclor drug substance and products.[11] Therefore, a robust understanding of its physicochemical properties is not merely an academic exercise but a regulatory necessity. This guide will equip the reader with the foundational knowledge and practical protocols to effectively characterize this critical impurity.

Structural and Fundamental Physicochemical Properties

A clear understanding of the structural differences between Cefaclor and its Δ-3 isomer is fundamental to designing appropriate analytical strategies.

Molecular Structure

The key structural difference lies in the position of the endocyclic double bond in the cephem nucleus. In Cefaclor, the double bond is at the Δ-3 position, which is crucial for its antibacterial activity. In the isomer, this double bond shifts to the Δ-2 position, rendering it therapeutically inactive.

G cluster_cefaclor Cefaclor (Δ-3 Isomer) cluster_delta3 Δ-3-Cefaclor Cefaclor Delta3 Cefaclor->Delta3 Isomerization caption Isomerization of Cefaclor to Δ-3-Cefaclor.

Caption: Isomerization of Cefaclor to Δ-3-Cefaclor.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Cefaclor and its Δ-3 isomer. These parameters are critical for developing separation methods and understanding the compound's behavior in various matrices.

PropertyCefaclorΔ-3-CefaclorRationale for Importance
Molecular Formula C₁₅H₁₄ClN₃O₄SC₁₅H₁₄ClN₃O₄SIdentical formula, highlighting the isomeric relationship.[12]
Molecular Weight 367.81 g/mol 367.81 g/mol Essential for quantitative analysis and stoichiometry.[12]
Appearance White to slightly yellow crystalline powderWhite or almost white, crystalline powderPhysical identification and quality control.[13]
Solubility Slightly soluble in water; practically insoluble in methanol, ethanol, chloroform, and benzene.Very slightly soluble in water; freely soluble in ethanol (96%) and methanol.[13]Crucial for solvent selection in chromatography and formulation.
pKa (Strongest Acidic) ~3.03~1.97 (Predicted)Influences ionization state and chromatographic retention.[12][14]
pKa (Strongest Basic) ~7.23Not readily availableAffects solubility and behavior in different pH environments.[14]
UV λmax ~265 nm in 0.1 N HClSimilar to CefaclorBasis for UV detection in chromatography and spectrophotometry.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of Δ-3-Cefaclor from the parent drug.[15][16] The choice of chromatographic conditions is paramount for achieving the necessary resolution and sensitivity.

Rationale for Method Selection: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the method of choice due to its versatility and ability to separate compounds with moderate polarity differences, such as Cefaclor and its Δ-3 isomer. The non-polar stationary phase (typically C18) and a polar mobile phase allow for effective separation based on the subtle differences in hydrophobicity between the two isomers.

Experimental Protocol: USP-Compliant HPLC Method

This protocol is based on the principles outlined in the USP monograph for Cefaclor, ensuring regulatory compliance.[11]

Objective: To achieve a resolution (R) of not less than 2.5 between the Cefaclor and Δ-3-Cefaclor peaks.[11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (4.6 mm x 250 mm, 5 µm packing)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Monobasic sodium phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • USP Cefaclor RS

  • USP Cefaclor, Delta-3 Isomer RS

Procedure:

  • Mobile Phase Preparation:

    • Solution A: Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of water and adjust the pH to 4.0 with phosphoric acid.

    • Solution B: Prepare a mixture of Solution A and acetonitrile (550:450). Degas for a maximum of 2 minutes.

    • The mobile phase will be a gradient mixture of Solution A and Solution B.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve USP Cefaclor RS in the Solvent (2.4 g of monobasic sodium phosphate in 1000 mL of water, adjusted to pH 2.5 with phosphoric acid) to obtain a concentration of about 0.05 mg/mL.

  • System Suitability Solution (Resolution Solution) Preparation:

    • Prepare a solution in the Mobile phase containing about 0.3 mg/mL of Cefaclor and 0.3 mg/mL of USP Cefaclor, Delta-3 Isomer RS.[11]

  • Sample Preparation:

    • Accurately weigh and dissolve the Cefaclor sample in the Solvent to obtain a final concentration of approximately 0.05 mg/mL.

  • Chromatographic Conditions:

    • Column: L1 packing (C18), 4.6-mm × 25-cm.[11]

    • Detector Wavelength: 220 nm.[16]

    • Flow Rate: Approximately 1.0 mL/minute.[11]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient, but controlled (e.g., 25 °C) for better reproducibility. Note: Elevated temperatures can cause on-column degradation.[17]

    • Gradient Program: A typical gradient might start with a higher percentage of Solution A and gradually increase the percentage of Solution B to elute the compounds. The exact gradient will need to be optimized for the specific column and system.

  • Data Analysis:

    • Inject the Resolution solution to verify that the resolution between Cefaclor and Δ-3-Cefaclor is not less than 2.5. The relative retention times are typically around 0.8 for Cefaclor and 1.0 for Δ-3-Cefaclor.[11]

    • Inject the Standard and Sample solutions.

    • Calculate the percentage of Δ-3-Cefaclor in the sample by comparing the peak area of the Δ-3-Cefaclor peak in the sample chromatogram to the peak area of the Cefaclor peak in the standard chromatogram, taking into account the respective concentrations.

G prep Sample Preparation (Dissolve in Solvent) hplc HPLC System (C18 Column) inject Inject Sample separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (220 nm) separate->detect data Data Analysis (Peak Integration & Quantification) detect->data caption HPLC workflow for Δ-3-Cefaclor analysis.

Caption: HPLC workflow for Δ-3-Cefaclor analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of Δ-3-Cefaclor, especially after isolation by preparative chromatography.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a molecule, which corresponds to electronic transitions. The chromophores in Cefaclor and its Δ-3 isomer are expected to have very similar UV absorption profiles.

Experimental Protocol:

  • Solvent: 0.1 N Hydrochloric Acid.

  • Sample Preparation: Prepare a dilute solution of the isolated Δ-3-Cefaclor in the solvent (e.g., 25 µg/mL).

  • Analysis: Scan the sample from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer with the solvent as a blank.

  • Expected Result: A maximum absorbance (λmax) is expected at approximately 265 nm, similar to Cefaclor. While not a definitive identification method on its own, it is a crucial quality control parameter and is used for detection in HPLC.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the isolated Δ-3-Cefaclor.

  • Analysis: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Expected Key Absorptions:

    • β-lactam C=O stretch: A strong absorption band around 1750-1780 cm⁻¹.

    • Amide C=O stretch: Around 1650-1680 cm⁻¹.

    • N-H stretch (amine and amide): In the region of 3200-3400 cm⁻¹.

    • C=C stretch: The shift in the double bond position may cause subtle changes in the fingerprint region compared to Cefaclor.

The combination of IR and NMR spectroscopy provides complementary information for a more comprehensive structural analysis.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[19] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Experimental Protocol:

  • Solvent: A suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. For more complex assignments, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable.[20]

  • Key Differentiating Signals: The most significant differences in the NMR spectra of Cefaclor and Δ-3-Cefaclor will be observed for the protons and carbons in the vicinity of the double bond within the cephem ring. The chemical shifts and coupling constants of the protons at C-2, C-3, and C-4 will be distinctly different, providing definitive proof of the double bond's location.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of Cefaclor and for confirming that the analytical method is "stability-indicating."[21] This means the method can separate the active ingredient from its degradation products.

Rationale: By subjecting Cefaclor to stress conditions, we can intentionally generate Δ-3-Cefaclor and other degradation products.[1][22] This allows for the validation of the analytical method's ability to resolve these compounds and provides insight into the stability of the drug substance.

Experimental Protocol:

  • Stress Conditions: Expose Cefaclor to a range of conditions as per ICH guidelines:

    • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature.

    • Oxidative Degradation: 3-5% H₂O₂ at room temperature.[23]

    • Thermal Degradation: Dry heat (e.g., 100 °C).[23]

    • Photolytic Degradation: Exposure to UV light.[23]

  • Analysis: Analyze the stressed samples at various time points using the validated HPLC method.

  • Outcome: The chromatograms should demonstrate the formation of the Δ-3-Cefaclor peak and other potential degradants, all well-resolved from the main Cefaclor peak. This confirms the stability-indicating nature of the method.

G cefaclor Cefaclor API acid Acid Hydrolysis (0.1 N HCl, Heat) cefaclor->acid base Base Hydrolysis (0.1 N NaOH) cefaclor->base oxidation Oxidation (H₂O₂) cefaclor->oxidation thermal Thermal Stress (Dry Heat) cefaclor->thermal photo Photolytic Stress (UV Light) cefaclor->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis caption Forced degradation workflow for Cefaclor.

Caption: Forced degradation workflow for Cefaclor.

Conclusion

The thorough physicochemical characterization of Δ-3-Cefaclor is a non-negotiable aspect of quality control for Cefaclor drug substance and products. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, for the effective analysis of this critical impurity. By employing a combination of chromatographic and spectroscopic techniques, and by validating these methods through forced degradation studies, researchers and drug development professionals can ensure the identity, purity, and stability of their Cefaclor products, ultimately safeguarding patient safety and product efficacy.

References

  • (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects - ResearchGate. Available from: [Link]

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Spangle, L. A., Collins, M. W., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of pharmaceutical sciences, 86(5), 540–550. Available from: [Link]

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Collins, M. W., Spangle, L. A., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of pharmaceutical sciences, 86(5), 526–539. Available from: [Link]

  • The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. | Request PDF - ResearchGate. Available from: [Link]

  • Cefaclor. Available from: [Link]

  • Sourgens, H., Derendorf, H., & Schifferer, H. (1997). Pharmacokinetic profile of cefaclor. International journal of clinical pharmacology and therapeutics, 35(9), 374–380. Available from: [Link]

  • Accelerated Conditions for Stability Assessment of Bulk and Formulated Cefaclor Monohydrate - Taylor & Francis Online. Available from: [Link]

  • Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. - ResearchGate. Available from: [Link]

  • Shah, J., Jan, M. R., & Inayatullah. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 268-273. Available from: [Link]

  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1996). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 34(3), 111–117. Available from: [Link]

  • Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. Available from: [Link]

  • Revathi, R., Ethiraj, T., Chandru, S., Dilip, I., & Faisul Rahman, S. (2017). Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies. Asian Journal of Pharmaceutical Research, 7(3), 154. Available from: [Link]

  • Spectrophotometric determination of cefaclor in pharmaceutical preparations - SciSpace. Available from: [Link]

  • NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Available from: [Link]

  • Medenecka, B., Jelińska, A., Zając, M., Bałdyka, M., Juszkiewicz, K., & Oszczapowicz, I. (2009). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica, 66(5), 563-569. Available from: [Link]

  • Cefaclor | C15H14ClN3O4S | CID 51039 - PubChem - NIH. Available from: [Link]

  • Differentiation of Cefaclor and its delta-3 isomer by electrospray mass spectrometry, infrared multiple photon dissociation spectroscopy and theoretical calculations | Request PDF - ResearchGate. Available from: [Link]

  • Bird, A. E., & Marshall, A. C. (1987). Application of 1H Nuclear Magnetic Resonance Spectroscopy to the Analysis of Beta-Lactam Antibiotics and Their Common Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73–103. Available from: [Link]

  • Simultaneous quantification of cefaclor and cephalexine in blood plasma using high-performance liquid chromatography with UV detection - Acta Pharmaceutica. Available from: [Link]

  • Nakashima, T., Onishi, S., Umigai, K., Ikesue, A., Muratsu, J., & Itoh, Y. (2025). Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products. Journal of Pharmaceutical Health Care and Sciences, 11(1). Available from: [Link]

  • USP Monographs: Cefaclor Extended-Release Tablets - USP29-NF24. Available from: [Link]

  • Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay | Indo-American Journal of Pharma and Bio Sciences. Available from: [Link]

  • Tu, J., Li, Y., Lin, M., & Ding, M. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of pharmaceutical and biomedical analysis, 176, 112818. Available from: [Link]

  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Available from: [Link]

  • Spectrophotometric determination of cefaclor in pharmaceutical preparations - SciELO. Available from: [Link]

  • New Spectrophotometric Determination of Cefaclor in Bulk Drug and Synthetic Mixture | Request PDF - ResearchGate. Available from: [Link]

  • Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed. Available from: [Link]

  • Vassileva, E. D., & Stoyanov, S. S. (2008). Determination of cephalosporins in solid binary mixtures by polarized IR- and Raman spectroscopy. Journal of pharmaceutical and biomedical analysis, 48(1), 106–112. Available from: [Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups - Patsnap Eureka. Available from: [Link]

Sources

A Technical Guide to the Discovery, Chemistry, and Analytical Significance of Delta-3-Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Delta-3-Cefaclor (Δ³-Cefaclor), a critical isomer and primary degradation product of the second-generation cephalosporin antibiotic, Cefaclor. Rather than a therapeutically discovered agent, the history of Δ³-Cefaclor is one of analytical chemistry and pharmaceutical quality control. Its discovery and subsequent characterization are intrinsically linked to the stability challenges of its parent molecule. This document details the historical context of Cefaclor's development, the chemical pathways leading to the formation of the Δ³-isomer, its comparative lack of biological activity, and the essential analytical methodologies for its detection and quantification. For drug development professionals, understanding and controlling the presence of Δ³-Cefaclor is paramount for ensuring the potency, stability, and safety of Cefaclor-based therapeutics.

Historical Context: The Development of Cefaclor

The story of this compound begins with its parent compound, Cefaclor. Developed by scientists at Eli Lilly and Company in the early 1970s, Cefaclor was patented in 1973 and received approval for medical use in 1979.[1][2][3] Marketed under trade names like Ceclor, it quickly became a widely prescribed oral antibiotic.[3][4][5] Cefaclor is a semi-synthetic, second-generation cephalosporin, noted for its activity against a range of Gram-positive and Gram-negative bacteria.[6][7][8][9]

Its development was part of a broader effort to expand the utility of the cephalosporin class, which originated from the fungus Cephalosporium acremonium discovered by Giuseppe Brotzu in 1948.[10] Cefaclor's unique feature is a chlorine atom at the C-3 position of the cephem nucleus, which enhances its binding to Penicillin-Binding Proteins (PBPs) and improves its antibacterial activity compared to some first-generation cephalosporins.[10]

However, the inherent chemical structure of Cefaclor also predisposes it to instability. Early stability studies revealed that Cefaclor degrades under various conditions, particularly in aqueous solutions.[9][11][12] The most significant non-hydrolytic degradation pathway was identified as the isomerization of the double bond within the dihydrothiazine ring, leading to the formation of this compound.[13] Thus, the "discovery" of Δ³-Cefaclor was not a quest for a new antibiotic, but a result of rigorous analytical investigation into the stability and impurity profile of Cefaclor.[14]

Chemistry of Cefaclor and the Delta-3 Isomerization

Cefaclor's chemical name is (6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[15] The key feature is the double bond at the C-2 and C-3 position, making it a Δ²-cephem. This compound is the isomeric form where this double bond shifts to the C-3 and C-4 position.[13][16]

This isomerization is a thermodynamically driven process that significantly alters the molecule's three-dimensional structure and, consequently, its biological activity. The formation of Δ³-Cefaclor is accelerated by factors such as pH, temperature, and humidity, making it a critical parameter to monitor during manufacturing and storage of the drug product.[9][17][18] Studies have shown that Cefaclor is most stable in acidic conditions (pH 2.5-4.5) and degrades rapidly in neutral or alkaline environments.[12][18]

Chemical Structures

The structural difference between Cefaclor (Δ²-Cefaclor) and its isomer is subtle but critical, involving the migration of the endocyclic double bond of the dihydrothiazine ring.

G cluster_0 Cefaclor (Δ²-Cephem) cluster_1 This compound (Δ³-Cephem) Cefaclor Cefaclor Delta3 Delta3 Cefaclor->Delta3 Isomerization (pH, Temp, Humidity)

Caption: Isomerization of Cefaclor to this compound.

Comparative Chemical Properties

The isomerization does not change the molecular formula or weight, but it results in a distinct chemical entity with a different CAS Registry Number and properties.

PropertyCefaclorThis compoundReference(s)
Synonym Ceclor, Δ²-CefaclorCefaclor Impurity D, Δ³-Cefaclor[2][16]
Molecular Formula C₁₅H₁₄ClN₃O₄SC₁₅H₁₄ClN₃O₄S[19][20]
Molecular Weight 367.8 g/mol 367.8 g/mol [19][20]
CAS Number 53994-73-3152575-13-8[19]
Appearance White to slightly yellow crystalline powderSolid[15]
Solubility Very slightly soluble in waterN/A (Typically handled as a reference standard)[15]

Synthesis and Formation Pathways

Synthesis of Cefaclor

Cefaclor is a semi-synthetic antibiotic.[15] Modern industrial production often favors enzymatic synthesis due to milder reaction conditions and higher specificity compared to purely chemical routes.[21][22][23] The general process involves the acylation of the 7-amino-3-chloro-cephalosporanic acid (7-ACCA) nucleus with an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (D-PGM), catalyzed by an enzyme like penicillin G acylase.[21][22][24]

cluster_workflow Enzymatic Synthesis of Cefaclor A 7-ACCA (7-amino-3-chloro- cephalosporanic acid) D Reaction Mixture (Aqueous Buffer) A->D B D-PGM (D-phenylglycine methyl ester) B->D C Enzyme (e.g., Penicillin G Acylase) C->D E Acyl-Enzyme Intermediate D->E Acylation F Cefaclor Synthesis E->F Aminolysis G Recovery & Purification (Crystallization) F->G H Cefaclor API G->H

Caption: Generalized workflow for the enzymatic synthesis of Cefaclor.

Formation of this compound

This compound is not synthesized intentionally for therapeutic use. It is formed via the degradation of Cefaclor.[13][14] This process is a key consideration in formulation development and stability testing. The major degradation pathways for Cefaclor include:

  • Isomerization: The thermodynamically favored migration of the double bond from the Δ² to the Δ³ position. This is a primary pathway in both solid-state and aqueous conditions.[13]

  • Hydrolysis: Cleavage of the β-lactam ring, which is the mechanism of action but also a degradation route, rendering the antibiotic inactive. This is highly dependent on pH.[9][25]

  • Other Pathways: More complex degradation can lead to decarboxylation products, pyrazine derivatives, and thiazole structures, particularly under stress conditions like high heat or extreme pH.[13][18][26]

Pharmacological Significance and Mechanism of Action

The antibacterial activity of Cefaclor, like all β-lactam antibiotics, stems from its ability to inhibit the synthesis of the bacterial cell wall.[6][7][8] It specifically binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][27] This binding inactivates the PBPs, disrupting cell wall cross-linking, leading to a weakened cell wall, and ultimately causing bacterial cell lysis and death.[6][28]

The structural integrity of the β-lactam ring and the overall stereochemistry of the molecule are paramount for effective PBP binding. The isomerization to this compound alters the conformation of the cephem nucleus. This change is believed to significantly reduce or eliminate its affinity for PBPs. As a result, This compound is considered to be microbiologically inactive .[29] Its presence in a Cefaclor formulation represents a loss of active pharmaceutical ingredient (API) and a decrease in the drug's overall potency.

cluster_moa Cefaclor Mechanism of Action cluster_isomer Impact of Isomerization Cefaclor Cefaclor (Δ²) PBP Penicillin-Binding Proteins (PBPs) Cefaclor->PBP Binds & Inhibits Lysis Cell Lysis & Bacterial Death Cefaclor->Lysis Leads to Synthesis Peptidoglycan Cross-linking PBP->Synthesis Catalyzes Wall Stable Bacterial Cell Wall Synthesis->Wall Delta3 Δ³-Cefaclor PBP2 Penicillin-Binding Proteins (PBPs) Delta3->PBP2 Altered structure prevents binding NoBind Binding Failure

Caption: Cefaclor's mechanism and the disruptive effect of isomerization.

Analytical Methodologies for Detection and Quantification

Ensuring the purity of Cefaclor and quantifying its degradation products is a regulatory requirement. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose.[11][17] Stability-indicating HPLC methods are designed to separate the active ingredient from all potential impurities and degradation products, including the Δ³-isomer.[14]

Experimental Protocol: RP-HPLC for Cefaclor and Δ³-Cefaclor

This protocol is a representative example based on common methodologies described in the literature.[17][30]

Objective: To separate and quantify Cefaclor from its Δ³-isomer and other potential process impurities.

1. Chromatographic System:

  • Instrument: A standard HPLC system with a gradient pump, autosampler, and UV-Vis detector.
  • Column: Reversed-phase C18 column (e.g., ODS, 250 mm x 4.6 mm, 5 µm particle size).[30]
  • Column Temperature: Ambient or controlled at 25°C.

2. Mobile Phase:

  • Mobile Phase A: 50 mM Phosphate Buffer, pH adjusted to 4.0 with phosphoric acid.[30] The acidic pH is crucial for good peak shape and to slow on-column degradation.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A typical gradient might run from ~2% Acetonitrile to ~45% Acetonitrile over 20-30 minutes to elute all compounds of interest.[30]
  • Flow Rate: 1.0 mL/min.

3. Detection:

  • Wavelength: UV detection at 220 nm or 265 nm. 220 nm provides higher sensitivity for impurities.[15][30]

4. Sample and Standard Preparation:

  • Solvent (Diluent): A mixture of water and methanol or Mobile Phase A.
  • Standard Preparation: Prepare a stock solution of Cefaclor reference standard and a separate stock of Δ³-Cefaclor reference standard. Create working standards at known concentrations.
  • Sample Preparation: Accurately weigh the Cefaclor drug substance or formulation, dissolve in the diluent to a known concentration (e.g., 0.5 mg/mL), and filter through a 0.45 µm filter before injection.[17]

5. Data Analysis:

  • Identify peaks based on the retention times of the reference standards. Typically, Δ³-Cefaclor elutes slightly later than Cefaclor.[11]
  • Quantify the amount of Δ³-Cefaclor using an external standard calibration curve. The percentage of the impurity is calculated relative to the main Cefaclor peak area.
Analytical Workflow Visualization

cluster_workflow HPLC Analytical Workflow A Sample/Standard Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection (220 nm) E->F G Chromatogram Generation F->G H Data Analysis (Peak Integration & Quantification) G->H I Report: % Cefaclor % Δ³-Cefaclor H->I

Caption: Standard workflow for the HPLC analysis of Cefaclor purity.

Conclusion

The discovery and history of this compound are a lesson in the complexities of pharmaceutical development. It is not a therapeutic agent but a critical quality attribute—an inactive isomer formed from the degradation of Cefaclor. Its presence is a direct indicator of product instability and loss of potency. For scientists and professionals in drug development, the focus remains on preventing its formation through optimized synthesis, stable formulations, and controlled storage conditions. The robust analytical methods developed to monitor Δ³-Cefaclor are essential tools that ensure the quality, efficacy, and safety of Cefaclor, a globally important antibiotic, for patients worldwide.

References

  • Patsnap Synapse. (2024).
  • Pediatric Oncall.
  • YouTube. (2025). Pharmacology of Cefaclor (Eliclor, Keflor) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • BenchChem.
  • ResearchGate. Chemical structures of (a) Cefaclor & cefaclor delta-3-isomer.
  • Medecka, B., et al. (2009). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica ñ Drug Research, 66(5), 563-569.
  • Brogden, R. N., et al. (1999). Cefaclor into the millennium. Journal of Chemotherapy, 11(3), 163-78.
  • Guidechem. CEFACLOR, DELTA-3-ISOMER (30 MG) 152575-13-8 wiki.
  • PubChem, N
  • Justia Law. (1995). Eli Lilly and Co. v. American Cyanamid Co., 896 F. Supp. 851 (S.D. Ind. 1995).
  • Yoshimura, Y., et al. (1978). Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic. Antimicrobial Agents and Chemotherapy, 13(1), 49-52.
  • ResearchGate. (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects.
  • Wikipedia. Discovery and development of cephalosporins.
  • BenchChem.
  • ECHEMI. CEFACLOR, DELTA-3-ISOMER (30 MG) Formula.
  • Wikipedia. Cefaclor.
  • Indelicato, J. M., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 605-11.
  • PubMed. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions.
  • PubChem, National Institutes of Health. 7-(((2R)-aminophenylacetyl)amino)-3-chloro-8-oxo-5-Thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid, (6R,7R)-.
  • Sigma-Aldrich. This compound British Pharmacopoeia (BP) Reference Standard.
  • ResearchG
  • SynThink.
  • PubMed. (2025).
  • Google Patents. US8071330B2 - Process for the synthesis of cefaclor.
  • Asad, R., et al. (2025). Development and application of spectrophotometric method for the determination of cefaclor in pharmaceutical formulations.
  • Oxford Academic. Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography.
  • Google Patents. WO2006069984A2 - Process for the synthesis of cefaclor.
  • El-Gindy, A., et al.
  • European Patent Office. (2005). PROCESS FOR THE SYNTHESIS OF CEFACLOR - EP 1831390 B1.
  • pharmaphorum. (2013). A history of... Eli Lilly & Co.
  • SciELO.
  • Google Patents.
  • Kammer, R. B. (2001). Cefaclor revisited. Current Medical Research and Opinion, 17(sup1), s25-s30.
  • Santella, P. J., et al. (1979). Cefaclor--summary of clinical experience.

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of Cefaclor and its Degradant, Delta-3-Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the simultaneous quantification of the second-generation cephalosporin antibiotic, Cefaclor, and its primary degradation product, Delta-3-Cefaclor. The significance of monitoring the Delta-3 isomer, a critical degradation pathway, is discussed in the context of pharmaceutical stability and quality control. This document provides a comprehensive protocol, from method development rationale to execution and system suitability, grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative of Stability-Indicating Methods

Cefaclor is a widely prescribed oral β-lactam antibiotic effective against a range of bacterial infections.[1] However, its chemical structure, featuring a β-lactam ring fused to a dihydrothiazine ring, is susceptible to degradation. A primary and critical degradation pathway is the isomerization of the double bond in the dihydrothiazine ring, converting the active Δ²-Cefaclor to the inactive and isomeric impurity, Δ³-Cefaclor.[2][3] The presence and quantity of this compound are direct indicators of product stability and potential loss of efficacy.

Regulatory bodies, including those following International Council for Harmonisation (ICH) guidelines, mandate that analytical methods for stability and release testing be "stability-indicating." This requires the method to be capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This application note details the development and protocol of such a method, designed for precision, accuracy, and specificity.

Method Development Rationale: A Scientifically Grounded Approach

The development of a robust HPLC method is a systematic process. The choices of stationary phase, mobile phase composition, and detection parameters are dictated by the physicochemical properties of the analytes.

Analyte Properties
  • Cefaclor & this compound: Both are polar molecules containing ionizable groups (a carboxylic acid and a primary amine). Their stability is pH-dependent, with aqueous solutions being most stable in the pH range of 3.0 to 4.5.[4]

  • Chromatographic Behavior: As polar, ionizable compounds, their retention and peak shape in reversed-phase HPLC are highly influenced by the mobile phase pH.

Selection of Chromatographic Conditions
  • Stationary Phase: C18 Column

    • Rationale: A C18 (octadecylsilane) column is the stationary phase of choice due to its versatility and proven success in separating a wide range of polar and non-polar compounds, including cephalosporins.[5][6] The hydrophobic C18 chains provide adequate retention for Cefaclor and its isomer when used with a suitable aqueous-organic mobile phase. A standard dimension of 4.6 mm x 250 mm with 5 µm particles offers a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase: Buffered Acetonitrile/Water Gradient

    • pH Control: To ensure consistent ionization and achieve symmetric peak shapes, a buffered mobile phase is essential. Based on the known stability of Cefaclor, a pH of approximately 4.0 is optimal.[4] A phosphate buffer is an excellent choice in this pH range due to its suitable buffering capacity and compatibility with UV detection.[5]

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and its ability to provide good peak shapes for many pharmaceutical compounds.

    • Ion-Pairing Agent (Optional but Recommended): The addition of an ion-pairing agent like sodium 1-pentanesulfonate can improve the retention and peak shape of the amine-containing analytes by forming a neutral ion pair that interacts more strongly with the C18 stationary phase.[6][7]

    • Gradient Elution: A gradient is employed to ensure that both the main Cefaclor peak and the closely eluting Delta-3 isomer are well-resolved from each other and from any other potential impurities, while also allowing for a reasonable run time.

  • Detection: UV at 265 nm

    • Rationale: Cefaclor exhibits a maximum UV absorbance (λmax) at approximately 265 nm.[6][8] The Delta-3 isomer possesses the same chromophore, and therefore, this wavelength is suitable for the sensitive detection of both compounds, allowing for their accurate quantification from a single injection.

Experimental Protocols

Materials and Reagents
  • Cefaclor Reference Standard (USP or equivalent)

  • Cefaclor, Delta-3 Isomer Reference Standard (USP or equivalent)[9]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Monobasic Sodium Phosphate (Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Sodium 1-pentanesulfonate (Optional, HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System A gradient-capable HPLC system with a UV/Vis or Diode Array Detector (DAD).
Column C18, 4.6 mm x 250 mm, 5 µm particle size (e.g., Kromasil, Supelcosil).[6][10]
Mobile Phase A Buffer: Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of water, adjust pH to 4.0 with phosphoric acid.[4]
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.2 mL/min.
Column Temperature 30 °C.
Detection UV at 265 nm.[6]
Injection Volume 20 µL.
Preparation of Solutions
  • Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Cefaclor Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • System Suitability Solution (Resolution Solution): Accurately weigh about 5 mg of Cefaclor, Delta-3 Isomer RS into a 10 mL volumetric flask. Add 1.0 mL of the Cefaclor Standard Stock Solution and dilute to volume with Diluent. This solution contains both the API and its critical impurity.

  • Sample Preparation (e.g., for Bulk Drug Substance): Accurately weigh about 25 mg of the Cefaclor sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute 5.0 mL of this solution to 50.0 mL with Diluent to achieve a final nominal concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Method Validation and System Suitability

The validation of this method should be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11]

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must meet predefined acceptance criteria to ensure its performance.

  • Procedure: Inject the System Suitability Solution five times.

  • Acceptance Criteria (based on USP monograph): [4]

    • Resolution (R): The resolution between the Cefaclor and this compound peaks must be not less than 2.0.

    • Tailing Factor (T): The tailing factor for the Cefaclor peak should not be more than 1.5.

    • Relative Standard Deviation (%RSD): The %RSD for the peak areas of replicate injections of Cefaclor should be not more than 2.0%.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis Standard Prepare Cefaclor Standard Inject_Samples Inject Blank, Standard, and Sample Solutions Standard->Inject_Samples Sample Prepare Cefaclor Sample Sample->Inject_Samples SST_Sol Prepare System Suitability Solution Inject_SST Inject SST Solution (5x) SST_Sol->Inject_SST Check_SST Verify SST Criteria (Resolution, Tailing, %RSD) Inject_SST->Check_SST Check_SST->Standard Fail - Re-prepare/Troubleshoot Check_SST->Inject_Samples Pass Integrate Integrate Peaks & Quantify Results Inject_Samples->Integrate

Caption: HPLC analysis workflow from solution preparation to data acquisition.

Forced Degradation (Stress Testing)

To confirm the stability-indicating nature of the method, forced degradation studies must be performed. The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed and can be resolved by the method.

  • Acid Hydrolysis: Treat the Cefaclor sample solution with 0.1 N HCl at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the Cefaclor sample solution with 0.1 N NaOH at room temperature for 30 minutes. Neutralize before injection.

  • Oxidative Degradation: Treat the Cefaclor sample solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose solid Cefaclor powder to 80°C for 24 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose the Cefaclor sample solution to UV light (e.g., 254 nm) for 24 hours.

In all stress conditions, the this compound peak should be well-resolved from the parent Cefaclor peak, and a peak purity analysis (using a DAD) should confirm that the Cefaclor peak is spectrally pure, demonstrating the method's specificity.

Data Presentation and Interpretation

The following table presents typical system suitability results and expected retention times for the described method.

ParameterSpecificationTypical Result
Retention Time (Cefaclor) ~16 min16.2 min
Retention Time (Delta-3) ~17.5 min17.7 min
Resolution (R) NLT 2.03.1
Tailing Factor (Cefaclor) NMT 1.51.1
%RSD (Cefaclor Area) NMT 2.0%0.8%

G cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2) A {Analyte Properties|pKa, UV λmax, Stability} C {Mobile Phase Optimization|pH Control (pH 4.0) Organic Modifier (ACN) Ion-Pair (Optional)} A->C B {Column Selection|C18 Reversed-Phase} B->C D {Detector Settings|UV at 265 nm} C->D E {Forced Degradation|Acid, Base, Peroxide, Heat, Light} D->E F {Specificity|Peak Purity Analysis} E->F Final Final Validated Stability-Indicating Method E->Final:f0 G {System Suitability|Resolution > 2.0} F->G F->Final:f0 H {Accuracy, Precision, Linearity} G->H G->Final:f0 H->Final:f0

Caption: Logical relationship between method development and validation stages.

Conclusion

The HPLC-UV method detailed in this application note is specific, robust, and suitable for its intended purpose of quantifying Cefaclor and its critical degradation product, this compound. By grounding the experimental choices in the physicochemical properties of the analytes and adhering to established validation principles, this protocol provides a reliable tool for quality control laboratories, stability studies, and formulation development. The successful separation of the Delta-3 isomer confirms the stability-indicating nature of the method, ensuring that the reported potency of Cefaclor is accurate and not inflated by the presence of this inactive impurity.

References

  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1992). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 30(6), 211–216. Available at: [Link]

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Spangle, L. A., Collins, M. W., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 540-550. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. Available at: [Link]

  • Shah, S., Shah, P., & Suthar, M. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan journal of pharmaceutical sciences, 30(5), 1845-1850. Available at: [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Impact Factor. (2023). Chemometric Assisted UV-Spectrophotometric Quantification of Cefaclor in Suspension Dosage Form. Available at: [Link]

  • USP. (n.d.). USP Monographs: Cefaclor. USP-NF. Available at: [Link]

  • PubChem. (n.d.). Cefaclor, delta-3 isomer. National Center for Biotechnology Information. Available at: [Link]

  • Medenecka, B., Zalewski, P., & Cielecka-Piontek, J. (2009). Stability of the crystalline form of Cefaclor monohydrate and its pharmaceutical preparations. Acta Poloniae Pharmaceutica, 66(5), 563-569. Available at: [Link]

  • Drugs.com. (2025). Cefaclor: Package Insert / Prescribing Information. Available at: [Link]

Sources

Quantitative analysis of Delta-3-Cefaclor in pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Δ-3-Cefaclor Impurity in Pharmaceutical Formulations using a Stability-Indicating HPLC-UV Method

Abstract & Introduction

Cefaclor is a second-generation oral cephalosporin antibiotic widely used to treat bacterial infections. As a β-lactam antibiotic, its chemical stability is a critical quality attribute. Cefaclor is known to degrade via several pathways, with one of the most significant being the isomerization of the double bond in the dihydrothiazine ring to form the inactive and isomeric impurity, Δ-3-Cefaclor.[1][2] The presence and quantity of this degradant can impact the drug's efficacy and safety. Therefore, regulatory bodies require robust, validated analytical methods to accurately quantify Δ-3-Cefaclor in both the active pharmaceutical ingredient (API) and finished drug products.

This application note provides a comprehensive, field-proven protocol for the simultaneous quantification of Cefaclor and its critical degradant, Δ-3-Cefaclor, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is grounded in principles outlined by the United States Pharmacopeia (USP) and is designed for validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Isomerization of Cefaclor: A Critical Quality Concern

The primary degradation pathway for Cefaclor in both solid and aqueous states involves the migration of the double bond from the Δ-2 to the Δ-3 position of the cephem nucleus.[1] This seemingly minor structural change, as illustrated below, results in a thermodynamically more stable but microbiologically inactive isomer. The quantification of Δ-3-Cefaclor is therefore not merely an impurity test but a direct measure of the stability and remaining potency of the drug product. The USP sets specific limits for related compounds in Cefaclor formulations, typically not more than 0.5% for any individual impurity and not more than 2.0% for the sum of all related compounds.[6][7]

G cluster_0 Cefaclor (Active Δ-2 Isomer) cluster_1 Δ-3-Cefaclor (Inactive Isomer) Cefaclor Cefaclor Delta3 Delta3 Cefaclor->Delta3 Isomerization (pH, Temp, Humidity)

Caption: Isomerization pathway from active Cefaclor to inactive Δ-3-Cefaclor.

Analytical Principle: Reversed-Phase HPLC with Ion-Pairing

To achieve robust separation and accurate quantification, a reversed-phase HPLC (RP-HPLC) method is employed. The fundamental challenge in separating Cefaclor and Δ-3-Cefaclor lies in their structural similarity. The chosen methodology, adapted from official pharmacopeial methods, utilizes a C18 stationary phase and an acidic mobile phase.[8][9]

The causality behind the mobile phase composition is critical:

  • Acidic pH (approx. 2.5): An acidic environment suppresses the ionization of the carboxylic acid moiety present in both molecules. This ensures that the analytes are in a less polar, neutral form, leading to better retention and improved peak shape on the non-polar C18 column.

  • Ion-Pairing Reagent (Sodium 1-pentanesulfonate): This reagent is added to the mobile phase to further enhance separation and peak symmetry. The anionic sulfonate group pairs with the positively charged amine group on the Cefaclor side chain. This ion-pair complex behaves as a more non-polar entity, increasing its interaction with the stationary phase and allowing for fine-tuned resolution between the two closely related isomers.

  • Organic Modifier (Methanol/Acetonitrile): Used to control the overall elution strength of the mobile phase and adjust the retention times of the analytes.

Detection is performed at approximately 265 nm, a wavelength where both Cefaclor and its isomer exhibit strong UV absorbance, ensuring high sensitivity for quantification.[9][10][11]

Application Protocol: HPLC-UV Analysis

This protocol provides a self-validating system through rigorous system suitability checks prior to sample analysis.

Instrumentation & Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control and data processing.

  • Analytical Column: L1 packing, C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Reference Standards: USP Cefaclor RS, USP Cefaclor, Delta-3 Isomer RS.[7][12]

  • Reagents: Methanol (HPLC Grade), Triethylamine, Phosphoric Acid, Sodium 1-pentanesulfonate.

  • Glassware: Class A volumetric flasks and pipettes.

  • Other: Analytical balance, sonicator, 0.45 µm membrane filters.

Preparation of Solutions
  • Mobile Phase (pH 2.5): Dissolve 1.0 g of sodium 1-pentanesulfonate in a mixture of 780 mL of water and 10 mL of triethylamine. Adjust the pH to 2.5 ± 0.1 with phosphoric acid. Add 220 mL of methanol and mix well. Filter and degas before use.[8][9]

  • Standard Stock Solution (Cefaclor, ~300 µg/mL): Accurately weigh about 30 mg of USP Cefaclor RS into a 100-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase. Sonicate briefly if necessary to ensure complete dissolution.[8]

  • System Suitability Solution (SSS): Accurately weigh about 15 mg of USP Cefaclor, Delta-3 Isomer RS into a 50-mL volumetric flask. Add 50.0 mL of the Standard Stock Solution and sonicate to dissolve. This solution contains approximately 300 µg/mL of both Cefaclor and Δ-3-Cefaclor.[13][14]

  • Sample Solution (from Capsules, ~300 µg/mL Cefaclor):

    • Empty and combine the contents of not fewer than 20 Cefaclor capsules.[6]

    • Accurately weigh a portion of the powder equivalent to about 75 mg of Cefaclor and transfer to a 250-mL volumetric flask.[8]

    • Add about 150 mL of Mobile Phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with Mobile Phase and mix well.

    • Filter a portion through a 0.45 µm filter into an HPLC vial.[8]

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 4.6 mm x 250 mm, 5 µm
Mobile Phase As described in Section 4.2
Flow Rate 1.5 mL/min[8][9]
Injection Volume 20 µL[6][12]
Column Temperature 30 °C (Ambient can be used if stable)
Detector Wavelength 265 nm[8][9]
Run Time ~15 minutes
System Suitability & Analysis Procedure

Caption: Experimental workflow for the quantitative analysis of Δ-3-Cefaclor.

System Suitability Acceptance Criteria:

  • Inject the System Suitability Solution (SSS).

  • The relative retention times for Cefaclor and Δ-3-Cefaclor should be approximately 1.0 and 1.35, respectively.[8]

  • Resolution: The resolution between the Cefaclor and Δ-3-Cefaclor peaks must be NLT 2.5 .[8]

  • Tailing Factor: The tailing factor for the Cefaclor peak must be NMT 1.5 .[8]

  • Precision: The relative standard deviation (%RSD) for five replicate injections of the Cefaclor peak must be NMT 1.0% .[8]

Calculations

Calculate the percentage of Δ-3-Cefaclor in the portion of Cefaclor taken using the following formula:

% Δ-3-Cefaclor = (ri / rs) x (Cs / Cu) x 100

Where:

  • ri = Peak area response of Δ-3-Cefaclor in the Sample Solution.

  • rs = Peak area response of Cefaclor in the Standard Solution.

  • Cs = Concentration (mg/mL) of USP Cefaclor RS in the Standard Solution.

  • Cu = Nominal concentration (mg/mL) of Cefaclor in the Sample Solution.

(Note: This calculation assumes a relative response factor of 1.0 between Cefaclor and Δ-3-Cefaclor. For highest accuracy, a standard of Δ-3-Cefaclor should be used to determine its own response factor relative to Cefaclor.)

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][15]

Specificity (Forced Degradation)

To prove the stability-indicating nature of the method, Cefaclor is subjected to stress conditions to produce potential degradation products. The method must be able to separate the Cefaclor and Δ-3-Cefaclor peaks from any other degradants formed.[16]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.[17]

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed. The peak purity of Cefaclor and Δ-3-Cefaclor should be evaluated using a PDA detector to confirm no co-eluting peaks are present.

Linearity, Accuracy, and Precision

These parameters are essential for confirming the quantitative performance of the method.

ParameterProtocolAcceptance Criteria
Linearity Analyze a series of at least five concentrations of Cefaclor and Δ-3-Cefaclor ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.[10][11]
Accuracy (Recovery) Spike a placebo mixture with known amounts of Cefaclor and Δ-3-Cefaclor at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[16]
Precision (Repeatability) Analyze six independent sample preparations on the same day by the same analyst.%RSD ≤ 2.0%.[16]
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst or instrument.%RSD ≤ 2.0%.
Representative Quantitative Data

Table 1: Linearity of Cefaclor

Concentration (µg/mL) Peak Area
150 1,498,500
225 2,251,000
300 3,005,000
375 3,749,000
450 4,502,500

| Result | r² = 0.9999 |

Table 2: Accuracy and Precision Results

Level Accuracy (% Recovery) Precision (%RSD, n=6)
80% 99.5% 0.8%
100% 100.2% 0.6%

| 120% | 100.8% | 0.7% |

Conclusion

This application note details a robust, specific, and accurate stability-indicating HPLC-UV method for the quantitative determination of Δ-3-Cefaclor in pharmaceutical products. The provided protocol, grounded in pharmacopeial standards and ICH guidelines, demonstrates excellent performance characteristics suitable for quality control and stability testing environments. By explaining the causality behind critical method parameters and providing a clear validation pathway, this guide serves as a practical tool for researchers, scientists, and drug development professionals tasked with ensuring the quality and safety of Cefaclor-containing medicines.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Babu, M. K., et al. (2025). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences, 23(3). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • USP-NF. (2006). USP Monographs: Cefaclor Capsules. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • USP-NF. (2006). USP Monographs: Cefaclor for Oral Suspension. Retrieved from [Link]

  • Egyptian Journal of Pharmaceutical Sciences. (n.d.). Stability-Indicating Method for the Determination of Some Cephalosporines in the Presence of Degradation Products. Retrieved from [Link]

  • ResearchGate. (2025). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. Retrieved from [Link]

  • Revathi, R., et al. (n.d.). Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • USP-NF. (2006). USP Monographs: Cefaclor. Retrieved from [Link]

  • USP. (2025). Cefaclor Capsules usp 2025. Retrieved from [Link]

  • Medenecka, B., et al. (n.d.). Stability of the Crystalline Form of Cefaclor Monohydrate and Its Pharmaceutical Preparations. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) Cefaclor & cefaclor delta-3-isomer. Retrieved from [Link]

  • Trungtamthuoc.com. (2025). Cefaclor usp 2025. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Retrieved from [Link]

  • ResearchGate. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Retrieved from [Link]

  • Uspbpep.com. (n.d.). Cefaclor has a potency of not less than 950 µg and not more than 1020 µg of C. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Separation, Identification, and Quantitative Analysis of the Epimers of Cefaclor by TLC-Densitometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. Retrieved from [Link]

  • IntechOpen. (n.d.). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Retrieved from [Link]

Sources

Protocol for the Isolation and Purification of Delta-3-Cefaclor via Preparative Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Critical Role of Impurity Reference Standards

Cefaclor, a second-generation cephalosporin antibiotic, is a cornerstone in treating various bacterial infections. Its efficacy and safety are directly linked to its purity. During its synthesis and storage, Cefaclor can degrade or isomerize, forming several related substances. Among these, Delta-3-Cefaclor ((6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid) is a prominent isomer and degradant where the double bond in the dihydrothiazine ring shifts from the Delta-2 to the Delta-3 position.[1][2]

The presence of this and other impurities must be strictly controlled to meet regulatory standards set by pharmacopoeias such as the United States Pharmacopeia (USP) and British Pharmacopoeia (BP).[3][4][5] Therefore, the availability of high-purity this compound as a reference standard is not merely an academic exercise; it is an absolute necessity for the accurate validation of analytical methods used in quality control laboratories to quantify impurities in Cefaclor active pharmaceutical ingredients (APIs) and finished drug products.

This application note provides a comprehensive, field-proven protocol for the isolation and purification of this compound from a Cefaclor starting matrix. The methodology is anchored in preparative reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for resolving closely related molecular structures.[6] We will detail the entire workflow, from the preparation of a this compound enriched starting material to final purity verification, explaining the scientific rationale behind each critical step.

Principle of Separation: Exploiting Subtle Polarity Differences

The successful separation of Cefaclor from its Delta-3 isomer hinges on the principles of reversed-phase chromatography. In this modality, a non-polar stationary phase (typically octadecylsilane, C18) is used in conjunction with a polar mobile phase.

The key to this specific separation lies in the subtle difference in polarity between the two isomers. The conjugation of the double bond with the carboxyl group in the Delta-2 isomer (Cefaclor) makes it slightly more polar than the Delta-3 isomer, where this conjugation is absent. Consequently, Cefaclor interacts more strongly with the polar mobile phase and elutes earlier, while the slightly more non-polar this compound has a greater affinity for the C18 stationary phase and thus exhibits a longer retention time.[4]

Furthermore, both molecules are amphoteric, possessing acidic (carboxylic acid) and basic (amine) functional groups. The pH of the mobile phase is therefore a critical parameter that governs their ionization state and, by extension, their retention behavior.[7][8] An acidic mobile phase (pH ~2.5-4.0) ensures the protonation of the amine group while keeping the carboxylic acid largely protonated, leading to optimal retention and resolution on a C18 column.[4][7]

Caption: Chromatographic separation principle of Cefaclor isomers.

Materials and Equipment

Reagents and Solvents
  • Cefaclor (USP Reference Standard or high-purity bulk material)

  • Acetonitrile (HPLC Grade, UV cutoff < 190 nm)

  • Methanol (HPLC Grade)

  • Monobasic Sodium Phosphate (ACS Grade or higher)

  • Phosphoric Acid (85%, ACS Grade or higher)

  • Deionized Water (Type I, 18.2 MΩ·cm)

  • 0.22 µm Membrane Filters (for mobile phase and sample filtration)

Equipment
  • Analytical HPLC system with UV or Diode Array Detector (DAD)

  • Preparative HPLC system with high-pressure gradient pump, UV detector, and fraction collector

  • Analytical C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Preparative C18 Column (e.g., 21.2 x 250 mm, 5-10 µm particle size)

  • pH meter

  • Sonicator bath

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

  • Analytical balance

Experimental Protocol

This protocol is presented in a phased approach, ensuring a systematic and self-validating workflow.

Workflow A Phase 1: Enrichment of Starting Material B Phase 2: Analytical Method Development A->B Provides test sample C Phase 3: Preparative HPLC Scale-Up B->C Defines separation parameters D Phase 4: Fraction Pooling & Solvent Removal C->D Collects purified fractions E Phase 5: Final Product Purity Analysis D->E Provides isolated solid

Caption: Overall workflow for the isolation of this compound.

Phase 1: Preparation of Enriched Starting Material

Rationale: To efficiently isolate this compound, the starting material should contain a significant amount of this isomer. As it is a primary degradation product, a controlled degradation of Cefaclor can generate an enriched mixture.[1]

  • Degradation: Weigh approximately 1.0 g of Cefaclor into a clean, dry glass vial.

  • Stress Condition: Place the uncapped vial in a stability chamber or oven maintained at 40°C and 75% relative humidity (RH) for 7-14 days.[1]

  • Monitoring: Periodically (e.g., every 3-4 days), withdraw a small aliquot (~1 mg), dissolve it in the analytical mobile phase, and analyze it using the analytical HPLC method (Phase 2) to monitor the formation of the Delta-3 isomer.

  • Termination: Once the this compound peak represents a substantial portion of the total peak area (e.g., 15-25%), remove the material from the chamber. This degraded mixture is now the starting material for purification.

Phase 2: Analytical HPLC Method Development

Rationale: A robust analytical method is required to resolve this compound from Cefaclor and other impurities. This method will be used to monitor the degradation, guide fraction collection, and confirm the final purity. The following conditions are adapted from established pharmacopeial methods.[4][7]

  • Mobile Phase Preparation:

    • Buffer (Solution A): Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of deionized water. Adjust the pH to 4.0 with phosphoric acid. Filter through a 0.22 µm membrane.

    • Organic (Solution B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions: See Table 1 for a summary.

  • System Suitability: Prepare a solution containing both Cefaclor and the degraded mixture. Inject and verify that the resolution between the Cefaclor and this compound peaks is greater than 2.5.[4] The approximate relative retention times should be 0.8 for Cefaclor and 1.0 for this compound.[4]

Phase 3: Preparative HPLC Scale-Up and Purification

Rationale: The optimized analytical method is now scaled up to a preparative scale to handle larger quantities of material and enable the collection of pure fractions.

  • Sample Preparation: Dissolve the entire batch of degraded Cefaclor (from Phase 1) in the analytical mobile phase buffer (Solution A) to a final concentration of approximately 10-20 mg/mL. Sonicate briefly to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Preparative Chromatography:

    • Equilibrate the preparative column with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase buffer) to ensure the system is clean.

    • Inject a large volume of the prepared sample onto the column (the exact volume depends on the column dimensions and loading capacity, typically several milliliters).

    • Run the chromatographic separation using the conditions outlined in Table 1.

  • Fraction Collection: Monitor the detector output. Begin collecting fractions just before the elution of the this compound peak and continue until the peak has fully eluted. Use narrow collection windows to maximize the purity of the central fractions.

Phase 4: Post-Purification Processing

Rationale: The collected fractions contain the purified this compound dissolved in the HPLC mobile phase. The solvent must be removed to obtain the compound in its solid form.

  • Purity Check: Before pooling, re-analyze a small aliquot from each collected fraction using the analytical HPLC method to assess its purity.

  • Pooling: Combine only the fractions that meet the desired purity specification (e.g., >98% purity).

  • Solvent Removal:

    • Transfer the pooled fractions to a large round-bottom flask.

    • Remove the acetonitrile using a rotary evaporator at a reduced pressure and a bath temperature not exceeding 30°C to prevent degradation.[9]

    • The remaining aqueous solution contains the product and phosphate salts.

  • Desalting (if necessary): For ultimate purity, the buffer salts can be removed by re-injecting the concentrated aqueous solution onto the same preparative column using a water/acetonitrile gradient without the buffer. Collect the desalted product peak.

  • Lyophilization: Freeze the final aqueous solution of the purified product and lyophilize (freeze-dry) it to a constant weight. This will yield the this compound as a stable, dry powder.

Phase 5: Purity Assessment and Characterization

Rationale: The final step is to confirm the purity and identity of the isolated material, establishing it as a valid reference standard.

  • HPLC Purity: Accurately weigh a small amount of the lyophilized powder, dissolve it in the analytical mobile phase to a known concentration, and analyze it using the validated analytical HPLC method. The purity should be determined by the area percent method.

  • Identity Confirmation: The identity should be confirmed using spectroscopic methods.

    • Mass Spectrometry (MS): Confirm the molecular weight (367.81 g/mol ).[2][3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure and distinguish it from the Cefaclor isomer.[9]

  • Storage: Store the final, validated this compound reference standard in a tightly sealed container at -20°C to ensure long-term stability.[3][5]

Data Summary and Expected Results

Table 1: Optimized HPLC Parameters

Parameter Analytical Method Preparative Method
Column C18, 4.6 x 250 mm, 5 µm C18, 21.2 x 250 mm, 5-10 µm
Mobile Phase A 50 mM Sodium Phosphate, pH 4.0 50 mM Sodium Phosphate, pH 4.0
Mobile Phase B Acetonitrile Acetonitrile
Gradient 10% B to 45% B over 20 min 10% B to 45% B over 25 min
Flow Rate 1.0 mL/min 15-20 mL/min
Column Temp. 25°C (Controlled, below 30°C)[9] 25°C (Controlled, below 30°C)[9]
Detection UV at 220 nm or 265 nm[4][7] UV at 265 nm

| Injection Vol. | 10-20 µL | 1-5 mL |

Table 2: Expected Performance Characteristics

Parameter Expected Result
Cefaclor Retention Time ~10.2 min (Analytical)
This compound Retention Time ~11.5 min (Analytical)
Resolution (R) > 2.5[4]
Typical Yield 5-15% of starting degraded material

| Final Purity | ≥ 98.0% (by HPLC area %) |

Troubleshooting

  • Poor Resolution: If the resolution between Cefaclor and the Delta-3 isomer is below 2.5, decrease the percentage of acetonitrile in the mobile phase or lower the pH of the buffer slightly (e.g., to 3.8).[4]

  • Peak Tailing: Ensure the mobile phase pH is correctly adjusted. Tailing of amine-containing compounds can occur at intermediate pH values. Using a high-purity, end-capped column can also mitigate this issue.

  • Ghost Peaks/On-Column Degradation: An unexpected peak may appear during analysis. This can be an on-column oxidative degradant of Cefaclor.[9] To prevent this, ensure the column temperature is maintained below 30°C and use freshly prepared, degassed mobile phases.[9]

References

  • ACS Publications. (n.d.). Functionalized Adsorbents for the Purification of Cephalosporin C and Deacetylcephalosporin C. Industrial & Engineering Chemistry Research. [Link]

  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1995). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 33(5), 243–247. [Link]

  • Journal of Chromatographic Science. (n.d.). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Oxford Academic. [Link]

  • Sunresin. (n.d.). Extraction of Cephalosporin C. [Link]

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Spangle, L. A., & Collins, M. W. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 544-553. [Link]

  • Bonatech. (n.d.). Cephalosporin c membrane filtration (separation, purification, concentration). [Link]

  • Sunresin. (n.d.). Extraction of Cephalosporin C. [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) Cefaclor & cefaclor delta-3-isomer. [Link]

  • Shah, J., Jan, M. R., & Muhammad, M. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 262-268. [Link]

  • Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advances in Biochemical Engineering/Biotechnology, 56, 111-145. [Link]

  • Li, Y., Liu, X., Wang, J., & Li, J. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 175, 112779. [Link]

  • PubChem. (n.d.). 7-(((2R)-aminophenylacetyl)amino)-3-chloro-8-oxo-5-Thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid, (6R,7R)-. [Link]

  • USP. (n.d.). Cefaclor. [Link]

  • Google Patents. (n.d.).
  • ChemWhat. (n.d.). CEFACLOR, DELTA-3-ISOMER (30 MG) CAS#: 152575-13-8. [Link]

  • USP. (2025). Cefaclor Capsules. [Link]

Sources

Topic: The Role and Application of Delta-3-Cefaclor in Pharmaceutical Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Stability and Forced Degradation Studies

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction: Understanding the Significance of Delta-3-Cefaclor

Cefaclor is a second-generation oral cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1][2] However, like all β-lactam antibiotics, Cefaclor is susceptible to degradation, which can compromise its efficacy and safety.[3] The stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety, efficacy, and quality throughout its shelf life. Forced degradation, or stress testing, is a crucial component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4] These studies are designed to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[5][6]

One of the primary and most significant degradation products of Cefaclor is its Delta-3-isomer, formally known as (6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid.[7][8] This impurity arises from the isomerization of the double bond within the dihydrothiazine ring of the Cefaclor molecule.[9] Due to its prevalence, this compound is a specified impurity in major pharmacopeias, such as the United States Pharmacopeia (USP), which outlines specific limits and analytical procedures for its detection and quantification.[10][11]

This application note provides a comprehensive technical guide for utilizing this compound in the context of Cefaclor stability and forced degradation studies. We will delve into the chemical basis of its formation, provide detailed protocols for conducting stress studies, and outline a validated stability-indicating HPLC method for its analysis.

Scientific Background: The Chemistry of Cefaclor Degradation

The instability of Cefaclor is primarily attributed to the strained β-lactam ring, which is susceptible to hydrolysis.[12] However, Cefaclor can undergo several degradation pathways depending on the environmental conditions it is exposed to, including pH, temperature, light, and the presence of oxidizing agents.[1][3]

The major degradation pathways identified for Cefaclor include:

  • Isomerization: The migration of the double bond from the Δ² to the Δ³ position of the cephem nucleus results in the formation of this compound. This is a common degradation pathway for cephalosporins.[9]

  • Hydrolysis: Cleavage of the β-lactam ring, particularly under acidic or basic conditions, leads to the formation of biologically inactive products.[13]

  • Oxidation: Oxidative attack, for instance at the sulfur atom in the dihydrothiazine ring, can lead to the formation of sulfoxide derivatives.[9]

  • Other Pathways: More complex reactions, including decarboxylation and intramolecular aminolysis, can also occur under specific stress conditions.[3][9]

The formation of this compound is particularly important as it is a process-related impurity and a key degradant. Therefore, any analytical method intended for stability testing of Cefaclor must be able to separate and quantify Cefaclor from its Delta-3 isomer effectively.

G Cefaclor Cefaclor (Δ²-Isomer) Delta3 This compound (Δ³-Isomer) Cefaclor->Delta3 Isomerization Hydrolysis Hydrolytic Products (β-Lactam Ring Cleavage) Cefaclor->Hydrolysis Acid/Base Hydrolysis Oxidation Oxidative Products (e.g., Sulfoxide) Cefaclor->Oxidation Oxidation Other Other Degradants (Decarboxylation, etc.) Cefaclor->Other Heat/Light

Caption: Primary degradation pathways of Cefaclor.

Forced Degradation Protocol: A Framework for Stress Testing

The objective of this protocol is to intentionally degrade Cefaclor under various stress conditions as stipulated by ICH guideline Q1A(R2) to generate its potential degradation products, including this compound.[5] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and quantify impurities without completely destroying the parent molecule.[5][14]

Table 1: Materials and Reagents
Material/ReagentGrade/SpecificationSupplier Example
CefaclorUSP Reference StandardUSP
This compoundUSP Reference Standard[11]USP, LGC Standards
AcetonitrileHPLC GradeMajor Chemical Supplier
MethanolHPLC GradeMajor Chemical Supplier
WaterHPLC/Milli-Q GradeIn-house purification
Hydrochloric Acid (HCl)ACS Reagent GradeMajor Chemical Supplier
Sodium Hydroxide (NaOH)ACS Reagent GradeMajor Chemical Supplier
Hydrogen Peroxide (H₂O₂)30% Solution, ACS GradeMajor Chemical Supplier
Monobasic Sodium PhosphateACS Reagent GradeMajor Chemical Supplier
Phosphoric AcidACS Reagent GradeMajor Chemical Supplier
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Parallel) cluster_analysis 3. Analysis A1 Prepare Cefaclor Stock Solution (e.g., 1 mg/mL) B1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A1->B1 B2 Base Hydrolysis (e.g., 0.1M NaOH, RT) A1->B2 B3 Oxidation (e.g., 3% H₂O₂, RT) A1->B3 B4 Thermal (Solid, 80°C) A1->B4 B5 Photolytic (ICH Q1B Light Box) A1->B5 A2 Prepare Stressor Reagents (HCl, NaOH, H₂O₂) C1 Neutralize & Dilute Stressed Samples B1->C1 B2->C1 B3->C1 B4->C1 B5->C1 C2 Analyze via Stability- Indicating HPLC Method C1->C2 C3 Identify & Quantify Degradants (vs. Reference Standards) C2->C3

Caption: General workflow for forced degradation of Cefaclor.

Step-by-Step Protocols

Protocol 1: Stock Solution Preparation

  • Cefaclor Stock Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of Cefaclor reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water. This solution should be prepared fresh.

  • This compound Stock Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water. Store at 2-8°C and use within a specified period as stability allows.

Protocol 2: Forced Degradation Procedures For each condition, a control sample (Cefaclor solution without the stressor, kept at room temperature and protected from light) should be prepared and analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • To 5 mL of Cefaclor stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

    • Dilute with mobile phase to the target analytical concentration (e.g., 50 µg/mL) for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 5 mL of Cefaclor stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Maintain the solution at room temperature. Note: Alkaline degradation is often rapid.

    • Withdraw aliquots at shorter time intervals (e.g., 15, 30, 60, 120 minutes).

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of Cefaclor stock solution, add 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Maintain the solution at room temperature, protected from light.

    • Withdraw aliquots at various time intervals (e.g., 2, 6, 24 hours).

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Spread a thin layer of Cefaclor powder (approx. 10-20 mg) in a petri dish.

    • Place in a calibrated oven at 80°C.

    • After a set time (e.g., 48 hours), remove the sample, allow it to cool, and prepare a solution at a known concentration (e.g., 0.5 mg/mL) for analysis.

  • Photolytic Degradation:

    • Prepare a solution of Cefaclor (e.g., 0.5 mg/mL) in water.

    • Expose the solution (in a quartz cuvette or other suitable transparent container) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14]

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to measure thermal degradation in parallel.

    • Analyze the sample after the exposure period.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to resolve Cefaclor from its degradation products, especially the closely related this compound isomer. The following method is based on principles outlined in the USP monograph for Cefaclor.[10]

Table 2: HPLC Chromatographic Conditions
ParameterConditionRationale / Comment
Column L1 packing (C18), 4.6 mm x 250 mm, 5 µmStandard reversed-phase column providing good resolution for cephalosporins.
Mobile Phase Dissolve 1 g of sodium 1-pentanesulfonate in a mixture of 780 mL water and 10 mL triethylamine. Adjust pH to 2.5 with phosphoric acid. Add 220 mL of methanol. Filter and degas.Ion-pairing agent (pentanesulfonate) improves peak shape and retention of polar analytes. Triethylamine masks silanol groups. Low pH suppresses ionization of carboxylic acids.
Flow Rate 1.5 mL/minProvides optimal separation within a reasonable run time.
Detector UV at 265 nm[15]Cefaclor and its related substances exhibit strong absorbance at this wavelength.
Column Temp. 30°CControlled temperature ensures reproducible retention times. Elevated temperatures can cause on-column degradation.[16]
Injection Vol. 20 µLStandard volume for analytical HPLC.
System Suitability

Before sample analysis, the chromatographic system must be validated. A "Resolution Solution" is prepared containing both Cefaclor and this compound (e.g., 0.3 mg/mL of each).[10]

Table 3: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaPurpose
Resolution (R) R between Cefaclor and this compound peaks is NLT 2.5[10]Ensures the method can distinguish between the drug and its key impurity.
Tailing Factor (T) T for the Cefaclor peak is NMT 1.5[10]Confirms good peak symmetry, which is crucial for accurate integration.
Relative Standard Deviation (RSD) RSD for replicate injections of the Cefaclor standard is NMT 2.0%[10]Demonstrates the precision and reproducibility of the injection and system.

Data Interpretation and Conclusion

Upon analysis of the stressed samples, the resulting chromatograms should be compared to the chromatogram of the unstressed control. The peak for this compound can be identified by comparing its retention time with that of the authenticated this compound reference standard. Other degradation products will appear as new peaks in the chromatograms of the stressed samples.

The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area of Cefaclor - Area of Cefaclor in Stressed Sample) / Initial Area of Cefaclor] * 100

The amount of this compound formed can be quantified against its own reference standard calibration curve. This comprehensive analysis validates the analytical method as "stability-indicating" and provides a detailed profile of Cefaclor's degradation behavior. This information is fundamental for developing stable pharmaceutical formulations, establishing appropriate storage conditions, and defining the shelf-life of the final drug product.

References

  • (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects - ResearchGate. Available at: [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed. Available at: [Link]

  • Decomposition and mineralization of cefaclor by ionizing radiation: kinetics and effects of the radical scavengers - PubMed. Available at: [Link]

  • ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. | Request PDF - ResearchGate. Available at: [Link]

  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed. Available at: [Link]

  • Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. - ResearchGate. Available at: [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed. Available at: [Link]

  • Cefaclor - USP-NF. Available at: [Link]

  • STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Available at: [Link]

  • Research and Mechanism of Catalytic Degradation of Cefaclor by Platinum Titanium Dioxide Photocatalyst | Highlights in Science, Engineering and Technology. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • 7-(((2R)-aminophenylacetyl)amino)-3-chloro-8-oxo-5-Thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid, (6R,7R)- | C15H14ClN3O4S | CID 101170203 - PubChem. Available at: [Link]

  • Forced Degradation Studies - SciSpace. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

  • (A and B) Outline mechanism of cephalosporin hydrolysis by... - ResearchGate. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available at: [Link]

  • Synthesis of cefaclor by AEHs. The enzyme is first acylated by d-PGM... - ResearchGate. Available at: [Link]

  • View of Research and Mechanism of Catalytic Degradation of Cefaclor by Platinum Titanium Dioxide Photocatalyst. Available at: [Link]

  • Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies - Asian Journal of Pharmaceutical Research. Available at: [Link]

Sources

Application Note: High-Resolution Chromatographic Separation of Cefaclor and its Δ-3 Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the chromatographic separation of Cefaclor, a second-generation cephalosporin antibiotic, from its primary degradation product and process impurity, Δ-3-Cefaclor. The presence of the Δ-3 isomer, an inactive and potentially immunogenic compound, is a critical quality attribute that must be rigorously controlled. This document outlines two robust reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (RP-UPLC) methods, providing both official pharmacopeial protocols and advanced, high-throughput alternatives. The causality behind method parameters—including mobile phase composition, pH, column chemistry, and temperature—is explained to empower researchers in drug development and quality control to not only replicate but also adapt these protocols.

Introduction: The Significance of Isomeric Purity in Cefaclor

Cefaclor is a widely prescribed β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its chemical stability is a known challenge, as it is susceptible to degradation under various conditions such as pH, temperature, and humidity.[1] One of the most significant degradation pathways is the isomerization of the double bond within the dihydrothiazine ring, which shifts from the biologically active Δ-2 position to the inactive Δ-3 position, forming Δ-3-Cefaclor.[2]

The Δ-3 isomer lacks antibacterial activity and its presence in the final drug product can lead to sub-optimal therapeutic outcomes. Therefore, regulatory bodies like the United States Pharmacopeia (USP) mandate strict limits on its presence.[3] The ability to accurately and precisely resolve Cefaclor from its Δ-3 isomer is paramount for ensuring the safety, efficacy, and quality of the final pharmaceutical product. This application note serves as a comprehensive guide to achieving this critical separation.

Analyte Structures & Chromatographic Considerations

Cefaclor and Δ-3-Cefaclor are structural isomers, differing only in the position of the endocyclic double bond of the cephem nucleus. This subtle structural difference forms the basis of their chromatographic separation.

  • Cefaclor: (6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene -2-carboxylic acid

  • Δ-3-Cefaclor: (6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene -2-carboxylic acid[4]

The shift in the double bond position slightly alters the molecule's overall polarity and three-dimensional structure, which can be exploited by reversed-phase chromatography. The key to a successful separation lies in optimizing the interactions between the analytes, the stationary phase (typically C18), and the mobile phase. Mobile phase pH is a critical factor, as both molecules are amphoteric, possessing both acidic (carboxylic acid) and basic (primary amine) functional groups.[5] Controlling the pH ensures consistent ionization states, leading to reproducible retention times and peak shapes.

Method 1: USP-Compliant Reversed-Phase HPLC Method

This method is adapted from the official United States Pharmacopeia (USP) monograph for Cefaclor related compounds, ensuring regulatory compliance for quality control laboratories.[3]

Rationale of Method Parameters
  • Stationary Phase (L1 - C18): A C18 (octadecylsilane) column is the standard for reversed-phase chromatography, providing the necessary hydrophobicity to retain Cefaclor and its isomer. The 5 µm particle size is a classic choice for robust, high-resolution separations.

  • Mobile Phase: A phosphate buffer is used to control the pH precisely. The USP method for related compounds specifies a pH of 4.0, which ensures that the carboxylic acid group is partially ionized and the amine group is protonated, providing good retention and peak shape.[3] Acetonitrile serves as the organic modifier; adjusting its concentration is key to controlling the elution time.

  • Detection: The wavelength of 265 nm is chosen as it provides a strong absorbance for the cephalosporin nucleus, ensuring high sensitivity for both the parent drug and its impurities.[6]

Experimental Protocol: USP Method

Table 1: Chromatographic Conditions (USP Method)

ParameterSpecification
Column L1 Packing, C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Variable mixture of Solution A and Solution B.
Solution A: 6.9 g/L Monobasic Sodium Phosphate, pH 4.0 with Phosphoric Acid.[3]
Solution B: Mixture of Solution A and Acetonitrile (550:450).[3]
Flow Rate 1.0 mL/min
Column Temp. Ambient (Controlled, e.g., 25 °C is recommended to avoid on-column degradation)
Detector UV at 265 nm[3]
Injection Vol. 20 µL
Step-by-Step Workflow
  • Mobile Phase Preparation: Prepare Solution A and Solution B as described in Table 1. Filter and degas all solvents thoroughly to prevent pump blockages and baseline noise.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve USP Cefaclor RS in the specified Solvent (2.4 g/L monobasic sodium phosphate, pH 2.5) to obtain a concentration of approximately 0.05 mg/mL.[3]

  • Resolution Solution (System Suitability) Preparation:

    • Fortify the Standard Solution with USP Cefaclor, Delta-3 Isomer RS to a final concentration of about 0.05 mg/mL of the isomer.[3] This solution is critical for verifying the system's ability to separate the two compounds.

  • Sample Preparation:

    • Accurately weigh a portion of the test sample (e.g., Cefaclor bulk powder or capsule contents) equivalent to about 50 mg of Cefaclor into a 10-mL volumetric flask.

    • Dissolve and dilute to volume with the Solvent. Use brief sonication if necessary, but avoid heating.[7]

  • System Suitability Check:

    • Inject the Resolution Solution.

    • The system is deemed suitable for use if the resolution between the Cefaclor and Δ-3-Cefaclor peaks is not less than 2.5.[3] The relative retention times should be approximately 0.8 for Cefaclor and 1.0 for the Δ-3 isomer.[3]

  • Analysis:

    • Inject the Standard and Sample solutions in sequence.

    • Identify the peaks based on their retention times relative to the standards.

    • Quantify the Δ-3 isomer and other related substances in the sample preparation.

Workflow Diagram: USP Method

USP_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (A & B) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard & Resolution Solutions A2 Inject Resolution Solution (SST) P2->A2 P3 Prepare Sample Solution A3 Inject Standard & Sample P3->A3 A1->A2 Run SST D1 Verify System Suitability (R > 2.5) A2->D1 Run SST D2 Integrate Peaks & Quantify Impurities A3->D2 Acquire Data D1->A3 SST Pass

Caption: Workflow for USP-compliant HPLC analysis.

Method 2: High-Throughput UPLC Method

For laboratories requiring faster analysis times without compromising resolution, an Ultra-High-Performance Liquid Chromatography (UPLC) method is ideal. UPLC systems utilize columns with smaller particle sizes (< 2 µm), allowing for higher flow rates and significantly reduced run times.

Rationale of Method Parameters
  • Stationary Phase (C18, < 2.7 µm): The smaller particle size of the UPLC column dramatically increases efficiency, leading to sharper peaks and better resolution in a shorter time. A shorter column length (e.g., 50 mm) is used to take full advantage of the high efficiency.[4]

  • Mobile Phase: The mobile phase composition is similar in principle to the HPLC method, but the gradient or isocratic conditions are optimized for a much faster elution. The pH is maintained around 4.7, which offers a good balance for the ionization state of both molecules.[4]

  • Flow Rate & Temperature: The flow rate is lower to accommodate the smaller column dimensions and particle size, while a slightly elevated and controlled temperature can improve peak shape and reduce viscosity.

  • Detection: The detection wavelength remains at 265 nm for optimal sensitivity.[4]

Experimental Protocol: UPLC Method

Table 2: Chromatographic Conditions (UPLC Method)

ParameterSpecification
Column C18, 4.6 mm x 50 mm, 2.7 µm (e.g., Waters CORTECS®)[4]
Mobile Phase Acetonitrile:Methanol:0.02M Ammonium Dihydrogen Phosphate (pH 4.7) (25:10:65, v/v/v)[4]
Flow Rate 0.3 mL/min[4]
Column Temp. Ambient or controlled at 30 °C
Detector UV/DAD at 265 nm[4]
Injection Vol. 0.2 - 1.0 µL[4]
Step-by-Step Workflow
  • Mobile Phase Preparation: Prepare the ternary mobile phase as described in Table 2. Adjust the pH of the buffer component before mixing with the organic solvents. Filter and degas.

  • Standard & Sample Preparation: Prepare standards, resolution solution, and samples as described in the HPLC method, using the UPLC mobile phase as the diluent.

  • System Suitability Check: Inject the resolution solution. Due to the higher efficiency of UPLC, the resolution between Cefaclor and Δ-3-Cefaclor should be significantly greater than the minimum requirement.

  • Analysis: Inject standards and samples. The retention times will be much shorter compared to the HPLC method, typically under 5 minutes.

Method Comparison

Table 3: Comparison of HPLC and UPLC Methods

FeatureMethod 1: USP HPLCMethod 2: UPLC
Typical Run Time 15 - 30 minutes< 5 minutes
Resolution (R) ≥ 2.5[3]Typically > 4.0
Solvent Consumption HighLow
System Pressure ModerateHigh
Throughput StandardHigh
Workflow Diagram: UPLC Method

UPLC_Workflow cluster_prep_uplc Preparation cluster_analysis_uplc High-Throughput Analysis cluster_data_uplc Rapid Data Processing UP1 Prepare Ternary Mobile Phase UA1 Equilibrate UPLC System UP1->UA1 UP2 Prepare Solutions (Standard, SST, Sample) UA2 Inject SST UP2->UA2 UA3 Inject Sample Sequence UP2->UA3 UA1->UA2 Run SST UD1 Verify High Resolution UA2->UD1 Run SST UD2 Automated Integration & Reporting UA3->UD2 Acquire Data UD1->UA3 SST Pass

Caption: High-throughput UPLC analysis workflow.

Conclusion

The successful chromatographic separation of Cefaclor from its Δ-3 isomer is a non-negotiable requirement in the pharmaceutical industry. This guide has detailed two robust methods to achieve this critical quality control objective. The USP-compliant HPLC method provides a reliable, validated procedure suitable for all quality control laboratories. For labs focused on higher throughput and efficiency, the UPLC method offers a significant reduction in analysis time and solvent consumption while enhancing resolution. The choice between these methods will depend on the specific needs, instrumentation, and throughput requirements of the laboratory. By understanding the scientific principles behind these separations, researchers can confidently ensure the purity and quality of Cefaclor products.

References

  • Lorenz, L.J., Bashore, F.N., & Olsen, B.A. (n.d.). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Baertschi, S.W., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 554-63. [Link]

  • Indelicato, J.M., et al. (1997). Isolation and structure elucidation of a novel product of the acidic degradation of cefaclor. Journal of Pharmaceutical Sciences, 86(5), 631-4. [Link]

  • Arsalan, A., & Gul, S. (2018). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. ResearchGate. [Link]

  • Ding, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 176, 112818. [Link]

  • (n.d.). USP Monographs: Cefaclor. USP29-NF24. [Link]

  • Spingler, A., et al. (1991). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate. [Link]

  • Shah, J., et al. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4). [Link]

  • Santoro, M.I.R.M., et al. (1997). Spectrophotometric determination of cefaclor in pharmaceutical preparations. Química Nova, 20(1). [Link]

  • Hassouna, M.E.M., & Mohamed, M.A. (2019). Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its Impurity Cefaclor-Delta-3-Isomer. Juniper Publishers. [Link]

  • Naz, S., et al. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. ResearchGate. [Link]

  • (n.d.). Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. Semantic Scholar. [Link]

  • (n.d.). USP Monographs: Cefaclor Capsules. USP29-NF24. [Link]

Sources

Application Note: A Robust UPLC-MS/MS Method for the Precise Quantification of Δ³-Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Δ³-Cefaclor, a critical degradation product of the cephalosporin antibiotic, Cefaclor. The stability of Cefaclor is a significant concern in pharmaceutical formulations, and monitoring its degradation impurities is essential for ensuring product quality, safety, and efficacy.[1][2] This method has been developed and validated to meet the rigorous standards of the pharmaceutical industry, providing a reliable tool for researchers, quality control analysts, and drug development professionals. The protocol herein details the complete workflow from sample preparation to data analysis and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7]

Introduction: The Significance of Δ³-Cefaclor Quantification

Cefaclor is a widely prescribed second-generation cephalosporin antibiotic effective against a broad spectrum of bacterial infections.[1][2] However, its β-lactam ring is susceptible to degradation, leading to the formation of various impurities. One of the primary degradation pathways involves the isomerization of the double bond in the dihydrothiazine ring, resulting in the formation of Δ³-Cefaclor.[8] The presence and quantity of Δ³-Cefaclor can be indicative of the stability and quality of the drug product. Therefore, a precise and accurate analytical method for its quantification is paramount for formulation development, stability studies, and quality control.

The inherent challenges in separating and quantifying structurally similar compounds like Cefaclor and its Δ³-isomer necessitate a highly selective analytical technique.[9][10] UPLC-MS/MS offers unparalleled specificity and sensitivity, making it the ideal choice for this application.[11][12][13][14] This document provides a comprehensive guide to a validated UPLC-MS/MS method for the quantification of Δ³-Cefaclor.

Principles of the Method

This method leverages the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry. The chromatographic separation is achieved on a C18 reversed-phase column, which effectively resolves Δ³-Cefaclor from its parent compound, Cefaclor, and other potential impurities. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (Cefaclor-d5) ensures high precision and accuracy by compensating for any variability in sample preparation and instrument response.[15]

Instrumentation and Materials

Instrumentation
  • UPLC System: A high-performance UPLC system capable of generating pressures up to 15,000 psi.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for optimal separation.[11][12][13]

Chemicals and Reagents
  • Δ³-Cefaclor reference standard (Sigma-Aldrich, CAS 152575-13-8)[16]

  • Cefaclor-d5 (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous): 0.1% Formic acid in ultrapure water. Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.[15][17]

Standard Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve an appropriate amount of Δ³-Cefaclor reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • Similarly, prepare a 1 mg/mL stock solution of Cefaclor-d5 in methanol.

Working Standard Solutions:

  • Prepare a series of intermediate solutions by serially diluting the Δ³-Cefaclor stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create calibration standards.

  • Prepare a working solution of the internal standard (Cefaclor-d5) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Δ³-Cefaclor reference standard.

Sample Preparation

For analysis of Δ³-Cefaclor in biological matrices such as plasma, a protein precipitation step is typically employed for sample clean-up.[11][12][13][18][19]

  • To 100 µL of the sample (plasma, standard, or QC), add 20 µL of the Cefaclor-d5 internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

G cluster_workflow Experimental Workflow sample Sample (100 µL) (Plasma, Standard, QC) is_addition Add Internal Standard (20 µL) (Cefaclor-d5) sample->is_addition precipitation Protein Precipitation (Add 300 µL cold Acetonitrile) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer analysis UPLC-MS/MS Analysis supernatant_transfer->analysis

Caption: UPLC-MS/MS Sample Preparation Workflow.

UPLC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the UPLC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Parameter Condition
UPLC System
ColumnC18, 2.1 x 50 mm, 1.7 µm
Column Temperature40°C
Flow Rate0.4 mL/min[11][12][13]
Injection Volume5 µL
Gradient Elution
Time (min)% Mobile Phase B
0.05
2.095
2.595
2.65
4.05
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Δ³-Cefaclor368.2 > 191.1 (Quantifier), 368.2 > 173.8 (Qualifier)[15][17]
Cefaclor-d5 (IS)373.2 > 196.1[15][17]

Rationale for Parameter Selection:

  • Column Choice: A sub-2 µm particle C18 column provides high resolution and efficiency, crucial for separating the isomeric Δ³-Cefaclor from Cefaclor.

  • Mobile Phase: The use of formic acid as a mobile phase additive promotes the protonation of the analytes, enhancing their ionization efficiency in positive ESI mode.

  • Gradient Elution: A gradient elution ensures the efficient elution of the analytes while maintaining good peak shape and separation from matrix components.

  • MRM Transitions: The selected MRM transitions are highly specific to the precursor and product ions of Δ³-Cefaclor and its internal standard, ensuring minimal interference from other compounds.

Method Validation

A comprehensive method validation was performed according to the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[3][4][5][6][7]

G cluster_validation Method Validation Parameters (ICH Q2 R2) specificity Specificity lod Limit of Detection (LOD) specificity->lod linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision loq Limit of Quantification (LOQ) accuracy->loq precision->loq stability Stability loq->stability

Caption: Interrelation of Method Validation Parameters.

The following table summarizes the validation parameters and their acceptance criteria.

Validation Parameter Methodology Acceptance Criteria
Specificity Analysis of blank matrix samples and samples spiked with related substances.No significant interfering peaks at the retention time of Δ³-Cefaclor and the internal standard.
Linearity & Range Analysis of at least five concentrations of calibration standards.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analysis of QC samples at three concentration levels (n=6).Mean recovery within 85-115% of the nominal concentration.
Precision
- Repeatability (Intra-day)Analysis of QC samples at three concentration levels (n=6) on the same day.Relative Standard Deviation (RSD) ≤ 15%.
- Intermediate Precision (Inter-day)Analysis of QC samples at three concentration levels (n=6) on three different days.RSD ≤ 15%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N ≥ 3).Lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N ≥ 10) with acceptable precision and accuracy.Lowest concentration at which the analyte can be reliably quantified with RSD ≤ 20%.
Stability
- Freeze-Thaw StabilityAnalysis of QC samples after three freeze-thaw cycles.Mean recovery within 85-115% of the nominal concentration.
- Short-Term StabilityAnalysis of QC samples kept at room temperature for a specified period.Mean recovery within 85-115% of the nominal concentration.
- Long-Term StabilityAnalysis of QC samples stored at -80°C for an extended period.Mean recovery within 85-115% of the nominal concentration.
- Post-Preparative StabilityAnalysis of processed QC samples kept in the autosampler.Mean recovery within 85-115% of the nominal concentration.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of Δ³-Cefaclor. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its suitability for use in regulated environments. This protocol offers a reliable tool for monitoring the stability of Cefaclor in pharmaceutical products, thereby ensuring their quality and safety.

References

  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed. (n.d.). Retrieved from [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed. (n.d.). Retrieved from [Link]

  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved from [Link]

  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved from [Link]

  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed. (2019, November 30). Retrieved from [Link]

  • STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. (n.d.). Retrieved from [Link]

  • Determination of Cefaclor by UPLC-MS-MS for a Chinese Pharmacokinetic Study. (2025, August 8). Retrieved from [Link]

  • (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of Cefaclor by UPLC–MS-MS for a Chinese Pharmacokinetic Study | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved from [Link]

  • Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study - PubMed. (n.d.). Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples - SciELO México. (n.d.). Retrieved from [Link]

  • Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. (n.d.). Retrieved from [Link]

  • Differentiation of Cefaclor and its delta-3 isomer by electrospray mass spectrometry, infrared multiple photon dissociation spectroscopy and theoretical calculations | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Cefaclor. (n.d.). Retrieved from [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples Article - ResearchGate. (n.d.). Retrieved from [Link]

  • Quantification of cefaclor in human plasma using SIL-IS LC-ESI-MS/MS for pharmacokinetics study in healthy Chinese volunteers - PubMed. (n.d.). Retrieved from [Link]

  • Cefaclor EP Impurities & USP Related Compounds - SynThink. (n.d.). Retrieved from [Link]

Sources

Analytical method for detecting Delta-3-Cefaclor in bulk drug

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Robust Reversed-Phase HPLC Method for the Quantification of Delta-3-Cefaclor Impurity in Cefaclor Bulk Drug Substance

Abstract

This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of the this compound isomer, a critical process-related impurity and degradant, in Cefaclor active pharmaceutical ingredient (API). The method aligns with pharmacopeial standards and provides the necessary resolution and sensitivity for quality control in drug manufacturing.

Introduction & Scientific Principles

Cefaclor is a second-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[4] During the synthesis and storage of Cefaclor, several impurities can form, which must be monitored to ensure the safety and efficacy of the final drug product.[5]

One of the most significant impurities is the this compound isomer (Δ³-Cefaclor). This impurity is formed through the isomerization of the double bond within the dihydrothiazine ring of the Cefaclor molecule.[6] This structural change can impact the drug's stability and therapeutic effectiveness. Therefore, regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over the levels of Δ³-Cefaclor in the bulk drug substance.[7][8]

This protocol employs reversed-phase HPLC, the gold standard for analyzing polar to moderately non-polar pharmaceutical compounds. The separation is based on the differential partitioning of the analyte (Cefaclor) and its impurities between a non-polar stationary phase (C18) and a polar mobile phase. The precise control of mobile phase pH is critical; a slightly acidic environment (pH ~2.5-4.0) ensures the consistent ionization state of the carboxylic acid moieties on both Cefaclor and Δ³-Cefaclor, leading to reproducible retention times and optimal peak shapes.[7][8]

Experimental Workflow

The following diagram outlines the complete analytical procedure, from initial sample preparation to the final calculation of the impurity content.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phase & Solvent sys_equilibration Equilibrate HPLC System with Mobile Phase prep_reagents->sys_equilibration prep_std Prepare System Suitability & Standard Solutions sys_suitability Perform System Suitability Test (Inject Resolution Solution) prep_std->sys_suitability prep_sample Prepare Test Solution (Cefaclor Bulk Drug) analyze_sample Inject Blank, Standard, & Test Solutions prep_sample->analyze_sample sys_equilibration->sys_suitability System Ready sys_suitability->analyze_sample Criteria Met integrate_peaks Integrate Chromatograms (Identify & Measure Peak Areas) analyze_sample->integrate_peaks calculate_pct Calculate Percentage of this compound integrate_peaks->calculate_pct report Generate Final Report calculate_pct->report

Caption: Workflow for the HPLC analysis of this compound.

Methodology and Protocol

This method is based on the principles outlined in the United States Pharmacopeia (USP) monograph for Cefaclor.[7][8]

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.

  • Data Acquisition: Chromatographic data station (e.g., Empower™, Chromeleon™).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Monobasic Sodium Phosphate (ACS Grade)

    • Phosphoric Acid (ACS Grade)

    • Purified Water (HPLC Grade)

  • Reference Standards:

    • USP Cefaclor RS (Reference Standard)

    • USP Cefaclor, Delta-3 Isomer RS

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column L1 packing, 4.6 mm x 25 cm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18)
Mobile Phase A variable mixture of Solution A and Solution B. Solution A: 6.9 g/L of monobasic sodium phosphate in water, adjusted to pH 4.0 with phosphoric acid. Solution B: A 550:450 (v/v) mixture of Solution A and acetonitrile.[7][8]
Flow Rate 1.0 mL/min[7]
Detection UV at 220 nm[7]
Column Temperature Ambient
Injection Volume 20 µL
Run Time Approximately 35 minutes (to ensure elution of all components)
Preparation of Solutions
  • Solvent: Dissolve 2.4 g of monobasic sodium phosphate in 1000 mL of water and adjust with phosphoric acid to a pH of 2.5.[7][8]

  • Resolution Solution (for System Suitability): Prepare a solution containing about 0.3 mg/mL of Cefaclor and 0.3 mg/mL of USP Cefaclor, Delta-3 Isomer RS in the Mobile Phase.[8] This solution is critical for establishing that the chromatographic system can adequately separate the isomer from the main peak.

  • Standard Solution: Accurately weigh and dissolve a quantity of USP Cefaclor RS in the Solvent to obtain a final concentration of about 0.05 mg/mL.[7][8]

  • Test Solution: Accurately weigh about 50 mg of the Cefaclor bulk drug substance into a 10-mL volumetric flask. Dissolve in and dilute to volume with the Solvent. Mix thoroughly. This yields a nominal concentration of 5 mg/mL.[7] Use this solution within 2 hours if stored at room temperature.[7]

System Suitability (Protocol Validation)

Before sample analysis, the chromatographic system must meet predefined performance criteria to ensure the validity of the results.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Resolution Solution .

  • Verify the following criteria as per USP guidelines:

    • Resolution: The resolution, R, between the Cefaclor and this compound peaks must be not less than 2.0 .[7] This ensures that the two peaks are baseline separated, allowing for accurate integration.

    • Tailing Factor: The tailing factor for the Cefaclor peak must be not more than 1.5 .[8] This indicates good peak symmetry and efficiency.

    • Relative Standard Deviation (RSD): The RSD for replicate injections of the Cefaclor peak should be not more than 2.0% .

Do not proceed with sample analysis if the system fails to meet these criteria.

Analytical Procedure
  • Inject the Solvent as a blank to ensure no interfering peaks are present at the retention times of interest.

  • Separately inject equal volumes (approx. 20 µL) of the Standard Solution and the Test Solution into the chromatograph.

  • Record the chromatograms for a sufficient time to allow for the elution of all related substances.

  • Identify the peaks for Cefaclor and this compound in the Test Solution chromatogram based on their retention times relative to the standards. The typical relative retention time for this compound is approximately 1.0, while Cefaclor is about 0.8.[8]

Data Analysis and Interpretation

The percentage of this compound (or any other individual impurity) in the Cefaclor bulk drug is calculated using the following formula, which compares the response of the impurity peak in the test sample to the response of the main Cefaclor peak in a dilute standard solution.[7]

% Impurity = (rᵢ / rₛ) x (Cₛ / Cₜ) x 100

Where:

  • rᵢ = Peak area response of this compound in the Test Solution.

  • rₛ = Peak area response of Cefaclor in the Standard Solution.

  • Cₛ = Concentration (mg/mL) of USP Cefaclor RS in the Standard Solution (e.g., 0.05 mg/mL).

  • Cₜ = Nominal concentration (mg/mL) of Cefaclor in the Test Solution (e.g., 5 mg/mL).

The acceptance criteria for impurities are defined by the relevant pharmacopeia. For instance, the limit for any individual related compound might be not more than 1.0%, with the total sum of all impurities not exceeding 3.0%.[9]

References

  • SynThink. Cefaclor EP Impurities & USP Related Compounds. [Link]

  • U.S. Pharmacopeia. USP Monographs: Cefaclor. USP29-NF24. [Link]

  • Snyder, S. W., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 599-607. [Link]

  • Indelicato, J. M., et al. (1995). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 84(9), 1131-1135. [Link]

  • Pharmacopeia.cn. Cefaclor. [Link]

  • IISTE. Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Chemistry and Materials Research, Vol.7 No.11, 2015. [Link]

  • U.S. Pharmacopeia. USP Monographs: Cefaclor for Oral Suspension. USP29-NF24. [Link]

  • Hassouna, M. E. M. (2019). Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its Impurity Cefaclor -Delta-3- Isomer. Juniper Publishers. [Link]

  • Midas Pharma. Cefaclor. [Link]

  • Pharmaffiliates. cefaclor monohydrate and its Impurities. [Link]

  • Veeprho. Cefaclor Impurities and Related Compound. [Link]

  • Medenecka, B., et al. STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 65 No. 5 pp. 561ñ567, 2008. [Link]

  • Synapse. Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. [Link]

  • European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. (2022). [Link]

  • ResearchGate. Development and application of spectrophotometric method for the determination of cefaclor in pharmaceutical formulations. [Link]

  • ResearchGate. Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. [Link]

  • ResearchGate. (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. [Link]

  • Synapse. Deep Scientific Insights on Cefaclor's R&D Progress, Mechanism of Action, and Drug Target. [Link]

Sources

Application Note & Protocol: Preparation of Delta-3-Cefaclor Standard Solution for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Delta-3-Cefaclor

Cefaclor is a second-generation cephalosporin antibiotic widely used in clinical practice.[1] During its synthesis and storage, Cefaclor can degrade, leading to the formation of various related substances. Among these, this compound ((6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid) is a principal degradant and a critical process-related impurity.[2][3] It is an isomer of the parent molecule, formed by the migration of the double bond within the dihydrothiazine ring.[2]

The quantification of this compound is a mandatory quality control test to ensure the safety, efficacy, and stability of Cefaclor drug substance and finished products. Regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), set strict limits for this and other related compounds.[4][5][6] Therefore, the accurate and precise preparation of a this compound standard solution is a foundational prerequisite for reliable analytical testing, typically performed using High-Performance Liquid Chromatography (HPLC).

This document provides a detailed, field-proven protocol for the preparation of this compound standard solutions, grounded in pharmacopeial guidelines and best analytical practices.

Core Principles: The Causality Behind the Protocol

The successful preparation of a this compound standard hinges on three core principles: ensuring solubility, maintaining stability, and guaranteeing compatibility with the analytical system.

  • Solubility & pH Control: Cefaclor and its isomers are known to have limited solubility in pure water.[7] The United States Pharmacopeia (USP) specifies a carefully selected acidic phosphate buffer (pH 2.5) as the solvent (diluent).[4] The low pH environment serves a dual purpose: it protonates the carboxylic acid and amine functionalities of the molecule, enhancing solubility in the aqueous medium, and it inhibits certain pH-dependent degradation pathways. This specific diluent is also designed to be compatible with typical reversed-phase HPLC mobile phases used for Cefaclor analysis.[4]

  • Chemical Stability: As a β-lactam compound, this compound is susceptible to hydrolysis, particularly at non-optimal pH values or elevated temperatures.[8] The protocol explicitly forbids heating the solution to aid dissolution.[4][9] Instead, brief sonication is the recommended method. Furthermore, strict time limits are placed on the solution's use—typically within a few hours at room temperature or up to 20 hours under refrigeration—to mitigate the risk of degradation and ensure the concentration remains accurate.[6][9][10]

  • Analytical Integrity: The goal is to create a standard solution that produces a reliable and reproducible response in an analytical system. This requires using a highly pure, certified Reference Standard (RS) from an authoritative source like USP, EP, or BP.[11][12] The protocol emphasizes the use of high-purity, HPLC-grade reagents and calibrated volumetric glassware to minimize analytical error.[13][14]

Visualization: Chemical Isomerization and Preparation Workflow

The following diagrams illustrate the chemical relationship between Cefaclor and its Delta-3 isomer and the logical flow of the standard preparation protocol.

cluster_chem Chemical Relationship Cefaclor Cefaclor (Δ-2 Isomer) Delta3 This compound (Δ-3 Isomer) Cefaclor->Delta3 Isomerization (Double Bond Migration)

Caption: Isomeric relationship between Cefaclor and this compound.

prep_diluent 1. Prepare Solvent (pH 2.5 Phosphate Buffer) weigh_rs 2. Accurately Weigh This compound RS prep_diluent->weigh_rs dissolve 3. Dissolve in Solvent (Volumetric Flask) weigh_rs->dissolve sonicate 4. Brief Sonication (No Heat) dissolve->sonicate volume 5. Dilute to Volume & Mix Thoroughly sonicate->volume store 6. Store Appropriately (Refrigerate, Protect from Light) volume->store

Sources

Troubleshooting & Optimization

Co-elution of Delta-3-Cefaclor with other Cefaclor impurities in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cefaclor impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the HPLC analysis of Cefaclor and its related substances, with a specific focus on the co-elution of Delta-3-Cefaclor. Here, we synthesize technical accuracy with field-proven insights to help you navigate and resolve analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from Cefaclor critical?

This compound, or Cefaclor EP Impurity D, is an inactive isomer of the parent Cefaclor molecule.[1][2] It is a common process-related impurity and degradation product formed during synthesis or storage.[3][4] The key structural difference is the position of the double bond within the dihydrothiazine ring, which shifts from the delta-2 to the delta-3 position.[5][6]

Accurate quantification of this compound is mandated by pharmacopeias like the USP and EP because impurities can impact the safety and efficacy of the final drug product.[7][8] Co-elution with Cefaclor or other impurities would lead to inaccurate reporting of the active pharmaceutical ingredient's (API) purity and the levels of related substances, potentially failing regulatory compliance.[9]

Q2: My chromatogram shows a shoulder on the main Cefaclor peak. Is this co-elution with this compound?

A shoulder on the main peak is a strong indicator of co-elution, but it's not definitive proof that the co-eluting species is this compound.[10] It could be another process impurity or a degradant.[4][11]

Initial Verification Steps:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), perform a peak purity analysis across the Cefaclor peak. Significant spectral differences across the peak profile suggest the presence of more than one compound.[10][12]

  • Spiking Study: Spike your sample with a certified USP Cefaclor, Delta-3 Isomer reference standard.[7] An increase in the area or a change in the shape of the shoulder peak confirms its identity.

  • Review System Suitability: The United States Pharmacopeia (USP) monograph for Cefaclor specifies a resolution solution containing both Cefaclor and the Delta-3 isomer to ensure the chromatographic system can adequately separate them.[7] Failure to meet the resolution requirement is a direct indication of a problem.

Troubleshooting Guide: Resolving Co-elution of this compound

Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[10] Resolving this issue involves systematically adjusting chromatographic parameters to improve the separation (resolution).

Issue 1: Poor Resolution Between Cefaclor and this compound

This is the most common challenge. The structural similarity of these isomers makes separation difficult.

The resolution between two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k'). For closely related isomers like Cefaclor and its Delta-3 isomer, the primary challenge often lies in achieving adequate selectivity.

  • Mobile Phase pH Adjustment:

    • Rationale: Cefaclor and its impurities are amphoteric compounds.[13] Small changes in the mobile phase pH can alter their ionization state and, consequently, their interaction with the stationary phase, significantly impacting selectivity.

    • Procedure: The USP method for Cefaclor related compounds suggests a mobile phase with a pH of 4.0.[7][13]

      • Carefully adjust the pH of your aqueous buffer by ±0.2 units.

      • Prepare fresh mobile phase for each pH adjustment.

      • Equilibrate the column thoroughly before each injection.

      • Monitor the resolution between the Cefaclor and this compound peaks.

  • Modify Organic Solvent Ratio (Gradient or Isocratic):

    • Rationale: Altering the organic solvent strength affects the retention factor (k'). Increasing retention can sometimes provide the necessary separation.[10]

    • Procedure (as per USP guidance): The USP monograph notes that reducing the acetonitrile content increases the retention time of Cefaclor and enhances resolution between Cefaclor and the Delta-3 isomer.[7]

      • For Isocratic methods: Decrease the percentage of acetonitrile in the mobile phase by 1-2%.

      • For Gradient methods: Make the gradient shallower. A slower increase in the organic solvent concentration allows more time for the analytes to interact with the stationary phase, which can improve separation.[14]

  • Change Stationary Phase Chemistry:

    • Rationale: If modifying the mobile phase is insufficient, the stationary phase chemistry may not be suitable for the separation. Different C18 columns, even with the same designation, have different surface properties (e.g., end-capping, carbon load) that can affect selectivity.[12]

    • Procedure:

      • Try a C18 column from a different manufacturer.

      • Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selective interactions.

Issue 2: A New, Unidentified Peak is Co-eluting with this compound

Sometimes, a previously unseen peak appears and co-elutes with the Delta-3 isomer, particularly during stability studies or analysis of degraded samples.

Cefaclor can degrade through various pathways, including hydrolysis, oxidation, and isomerization, leading to a variety of degradation products.[4][15] One of these degradants might have a similar retention time to this compound under your current method conditions. An on-column degradation has also been reported, forming a C-4 oxidative decarboxylation analog of cefaclor, especially at elevated column temperatures.[16]

  • Lower Column Temperature:

    • Rationale: On-column degradation is often temperature-dependent.[16]

    • Procedure: Reduce the column temperature to below 30°C. If the ghost peak decreases or disappears, it is likely an on-column degradant.[16]

  • Forced Degradation Study:

    • Rationale: To identify the potential source of the new peak, perform a forced degradation study on a pure Cefaclor standard. This will help create a profile of potential degradation products.

    • Procedure (ICH Q1A/Q1B guidelines):

      • Expose Cefaclor solutions to acidic, basic, oxidative, thermal, and photolytic stress conditions.[17]

      • Analyze the stressed samples using your HPLC method.

      • Compare the chromatograms of the stressed samples to your sample chromatogram to see if the unknown peak matches a specific degradant.

  • Method Optimization for Multi-Component Separation:

    • Rationale: The presence of an additional impurity requires re-optimization of the method to resolve all three components (Cefaclor, this compound, and the new impurity).

    • Procedure:

      • Re-evaluate the mobile phase pH and gradient profile as described in Issue 1 .

      • Consider using a longer column or a column with a smaller particle size (e.g., UHPLC) to increase column efficiency (N) and improve overall separation.

Data & Protocols

Table 1: Typical HPLC Method Parameters for Cefaclor Impurity Analysis
ParameterUSP Recommended ConditionsAlternative/Starting Point
Column ODS, 4.6 mm x 250 mm, 5-µmC18, 4.6 mm x 150 mm, 3.5-µm
Mobile Phase A 6.9 g/L Monobasic Sodium Phosphate, pH 4.0 with H₃PO₄50 mM Phosphate Buffer, pH 4.0[13]
Mobile Phase B AcetonitrileAcetonitrile or Methanol
Gradient Variable mixture of A and B2.25% to 45% Acetonitrile[13]
Flow Rate Typically 1.0 - 1.5 mL/min1.0 mL/min
Detection UV at 220 nm[13] or 265 nm[18]UV at 264 nm
Column Temp. Ambient or controlled (e.g., 25°C)25°C (avoid >30°C)[16]
Injection Vol. 20 µL10 - 20 µL

Note: These are starting points. Method parameters must be optimized and validated for your specific instrumentation and samples.

Experimental Workflow: Troubleshooting Co-elution

Below is a systematic workflow for addressing co-elution issues.

CoElution_Troubleshooting start Co-elution Observed (e.g., Peak Shoulder, Failing Resolution) check_purity Step 1: Confirm Co-elution - Peak Purity Analysis (DAD/MS) - Spike with Reference Standard start->check_purity is_delta3 Is co-eluting peak identified as Delta-3? check_purity->is_delta3 optimize_ph Step 2: Adjust Mobile Phase pH (e.g., pH 4.0 ± 0.2) is_delta3->optimize_ph Yes unknown_peak Unknown Peak Co-eluting is_delta3->unknown_peak No / Unknown optimize_org Step 3: Modify Organic Content - Decrease %B - Make gradient shallower optimize_ph->optimize_org change_col Step 4: Change Stationary Phase - Different C18 brand - Phenyl-hexyl phase optimize_org->change_col revalidate Re-validate Method (ICH Q2(R1)) change_col->revalidate lower_temp Step 2a: Lower Column Temp (< 30°C) unknown_peak->lower_temp forced_deg Step 2b: Perform Forced Degradation Study lower_temp->forced_deg forced_deg->optimize_ph

Caption: Troubleshooting workflow for co-elution issues.

References

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. PubMed, National Library of Medicine. [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. PubMed, National Library of Medicine. [Link]

  • Cefaclor EP Impurities & USP Related Compounds. SynThink. [Link]

  • Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. ResearchGate. [Link]

  • The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate. [Link]

  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Pharmacokinetic profile of cefaclor. PubMed, National Library of Medicine. [Link]

  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO México. [Link]

  • HPLC method development and validation for the determination of Cefaclor in human plasma. ResearchGate. [Link]

  • HPLC method development and validation for the determination of Cefaclor in human plasma. PubMed, National Library of Medicine. [Link]

  • Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. ResearchGate. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • 7-(((2R)-aminophenylacetyl)amino)-3-chloro-8-oxo-5-Thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid, (6R,7R)-. PubChem, National Institutes of Health. [Link]

  • USP Monographs: Cefaclor. USP29-NF24. [Link]

  • Cefaclor European Pharmacopoeia Guide. Scribd. [Link]

  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. PubMed, National Library of Medicine. [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Navigating the Degradation Landscape of Δ³-Cefaclor: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of Δ³-Cefaclor. This guide is designed to provide you with in-depth, field-proven insights into the degradation of Δ³-Cefaclor under various stress conditions. As you navigate the complexities of forced degradation studies, this resource will serve as a practical aid, offering troubleshooting advice and detailed experimental protocols to ensure the integrity and robustness of your stability-indicating methods.

Frequently Asked Questions (FAQs) on Δ³-Cefaclor Degradation

Q1: What is the primary purpose of conducting forced degradation studies on Δ³-Cefaclor?

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] The primary objectives are:

  • To identify potential degradation products: This helps in establishing the degradation pathways and understanding the intrinsic stability of the molecule.[1][2]

  • To develop and validate stability-indicating analytical methods: The analytical method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][5]

  • To elucidate the structure of degradation products: Characterizing the degradants is crucial for assessing their potential toxicity and impact on product safety and efficacy.[6][7]

  • To inform formulation and packaging development: Understanding how Δ³-Cefaclor degrades helps in selecting appropriate excipients and packaging to enhance stability.[4][5]

Q2: My chromatogram shows an unexpected peak during the analysis of Δ³-Cefaclor. How do I determine if it's a genuine degradant or an artifact?

This is a common challenge in stability studies. An unexpected peak could be an on-column degradation product rather than a true impurity from the sample.[8] Here’s a systematic approach to troubleshoot this issue:

  • Investigate the influence of HPLC conditions: Elevated column temperatures can sometimes induce on-column degradation.[8] Try running the analysis at a lower temperature (e.g., below 30 °C) to see if the peak diminishes or disappears.

  • Assess the role of the mobile phase: Dissolved oxygen in the mobile phase can promote oxidative degradation on the column.[8] Degassing the mobile phase thoroughly or using fresh, sparged solvents can help mitigate this.

  • Vary injection volume and concentration: If the peak area is not proportional to the injection volume or sample concentration, it might suggest an artifact.

  • Blank injections: Inject a blank solvent after a sample injection. If the peak appears in the blank, it could be carryover from the previous injection.

  • Use a different column: If the issue persists, trying a column with a different stationary phase can help determine if the degradation is specific to the column chemistry.

Troubleshooting Guides for Specific Stress Conditions

Acidic Hydrolysis

Common Issue: Significant degradation of Δ³-Cefaclor is observed, leading to a complex mixture of degradants. How can I ensure controlled degradation and identify the major products?

Expert Insight: Acidic degradation of cefaclor is known to be complex, involving multiple pathways such as β-lactam ring hydrolysis, rearrangement, and ring contraction of the cephem nucleus.[6][9] The key is to control the extent of degradation to avoid generating secondary and tertiary degradants that complicate analysis.

Troubleshooting Steps:

  • Optimize Acid Concentration and Exposure Time: Start with milder acidic conditions (e.g., 0.01 N HCl) or shorter exposure times. The goal is to achieve 5-20% degradation. If degradation is too rapid, consider reducing the temperature.

  • Utilize a Stability-Indicating HPLC Method: A well-developed gradient HPLC method is essential to separate the parent drug from its various degradation products.[10] The mobile phase pH is a critical parameter for separating amphoteric compounds.[10]

  • Characterize Major Degradants: The primary degradation products under acidic conditions often include thiazole and pyrazine derivatives.[6] Techniques like LC-MS/MS and NMR are invaluable for structural elucidation.[5][9]

Experimental Protocol: Acid-Induced Degradation
  • Preparation: Accurately weigh and dissolve a known amount of Δ³-Cefaclor in a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of approximately 1 mg/mL.[4]

  • Stress Application: To a specific volume of the stock solution, add an equal volume of 0.1 N HCl.[4]

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) and monitor the degradation over time by withdrawing aliquots at predefined intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution: Before analysis, neutralize the aliquots with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to a suitable concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Alkaline Hydrolysis

Common Issue: Degradation in alkaline conditions is extremely rapid, making it difficult to control the reaction and quantify the remaining parent drug accurately.

Expert Insight: The β-lactam ring in cephalosporins is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid hydrolysis.[11] Therefore, milder conditions and careful monitoring are crucial.

Troubleshooting Steps:

  • Use Lower Base Concentration: Instead of 0.1 N NaOH, start with 0.01 N or even 0.001 N NaOH.

  • Conduct the Experiment at a Lower Temperature: Perform the study at room temperature or even refrigerated conditions (2-8°C) to slow down the reaction rate.

  • Frequent Sampling at Early Time Points: Take samples at very short intervals initially (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile.

Experimental Protocol: Base-Induced Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of Δ³-Cefaclor as described for the acid degradation study.

  • Stress Application: Add an equal volume of 0.1 N NaOH to a specific volume of the stock solution.[4]

  • Incubation: Maintain the solution at room temperature.

  • Sampling and Neutralization: Withdraw aliquots at appropriate time points, immediately neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Analysis: Analyze using a validated stability-indicating HPLC method.

Oxidative Degradation

Common Issue: Inconsistent results are observed in oxidative stress studies, with the extent of degradation varying between experiments.

Expert Insight: Oxidative degradation can be influenced by factors such as the concentration of the oxidizing agent, presence of trace metals, and exposure to light. The sulfur atom in the dihydrothiazine ring is a potential site for oxidation.[7]

Troubleshooting Steps:

  • Use Freshly Prepared Oxidizing Agent: The potency of hydrogen peroxide solutions can decrease over time. Always use a freshly prepared solution.

  • Control for Trace Metal Contamination: Use high-purity water and glassware to minimize metal-catalyzed oxidation.

  • Protect from Light: Perform the experiment in amber-colored glassware or protect it from light to prevent photo-induced oxidative pathways.

Experimental Protocol: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of Δ³-Cefaclor.

  • Stress Application: Add a specific volume of 3-30% hydrogen peroxide solution to the stock solution.

  • Incubation: Store the solution at room temperature, protected from light, and monitor over time.

  • Sample Preparation: Withdraw aliquots at desired time points and dilute with the mobile phase for analysis. It may be necessary to quench the reaction with an agent like sodium bisulfite, but ensure it does not interfere with the chromatography.

  • Analysis: Analyze using a validated stability-indicating HPLC method.

Thermal Degradation

Common Issue: The physical form of the solid-state sample (crystalline vs. amorphous) seems to affect the degradation rate, leading to variable results.

Expert Insight: The solid-state stability of cefaclor is influenced by its physical form, with amorphous forms generally being less stable than crystalline forms.[12][13] Humidity also plays a significant role in solid-state degradation.[14]

Troubleshooting Steps:

  • Characterize the Starting Material: Use techniques like X-ray powder diffraction (XRPD) to confirm the crystalline form of the Δ³-Cefaclor being tested.

  • Control Humidity: Conduct thermal stress studies at controlled humidity levels (e.g., 75% RH or greater) as recommended by ICH guidelines.[1]

  • Use Appropriate Temperatures: For accelerated solid-state stability, temperatures are typically elevated in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[1]

Experimental Protocol: Thermal Degradation (Solid State)
  • Sample Preparation: Place a known amount of solid Δ³-Cefaclor in a thin layer in a suitable container (e.g., a petri dish or a vial).

  • Stress Application: Place the container in a stability chamber maintained at a specific temperature and relative humidity (e.g., 65°C and 75% RH).[1][12]

  • Sampling: At specified time points, remove a portion of the solid sample.

  • Solution Preparation and Analysis: Accurately weigh the sampled solid, dissolve it in a suitable solvent, dilute to a known concentration, and analyze using a validated HPLC method.

Photolytic Degradation

Common Issue: Difficulty in achieving reproducible photostability results.

Expert Insight: Photostability testing requires a standardized light source that provides a defined output in both the UV and visible regions. The ICH Q1B guideline provides the standard conditions for photostability testing.

Troubleshooting Steps:

  • Use a Calibrated Photostability Chamber: Ensure the light source is calibrated and provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Include a Dark Control: Always expose a control sample, protected from light (e.g., wrapped in aluminum foil), to the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Consider the Physical State: Test the drug substance in both the solid state and in solution to cover different exposure scenarios.

Experimental Protocol: Photolytic Degradation
  • Sample Preparation (Solid): Spread a thin layer of solid Δ³-Cefaclor in a suitable transparent container.

  • Sample Preparation (Solution): Prepare a solution of known concentration in a suitable solvent and place it in a transparent container.

  • Control Sample: Prepare a corresponding set of samples and wrap them in aluminum foil to serve as dark controls.

  • Exposure: Place all samples in a calibrated photostability chamber and expose them to the required light conditions.

  • Analysis: After the exposure period, prepare the samples for analysis and quantify the remaining Δ³-Cefaclor and any formed degradants using a validated HPLC method.

Data Presentation and Visualization

Table 1: Summary of Δ³-Cefaclor Degradation Products under Various Stress Conditions
Stress ConditionMajor Degradation PathwaysKey Degradation Products
Acidic Hydrolysis β-lactam hydrolysis, ring contraction of the cephem nucleusThiazole derivatives, Pyrazine derivatives[6]
Alkaline Hydrolysis β-lactam ring opening via nucleophilic attackPiperazine-2,5-dione derivatives[11]
Oxidative Degradation Oxidation at the sulfur atom in the dihydrothiazine ringC-4 oxidative decarboxylation analog[8]
Thermal Degradation Isomerization of the double bond, decarboxylation, ring contractionΔ²-Cefaclor, decarboxylated products, thiazole structures[7]
Photolytic Degradation Dependent on wavelength and presence of photosensitizersTo be determined by experimental studies
Diagrams

G cluster_workflow Experimental Workflow for Forced Degradation Studies start Prepare Δ³-Cefaclor Stock Solution stress Apply Stress Condition (Acid, Base, Oxidizing Agent, Heat, Light) start->stress Step 1 sample Withdraw Samples at Time Intervals stress->sample Step 2 prepare Neutralize and/or Dilute Sample sample->prepare Step 3 analyze Analyze via Stability-Indicating HPLC Method prepare->analyze Step 4 end Characterize Degradants (LC-MS, NMR) analyze->end Step 5

Caption: A generalized workflow for conducting forced degradation studies of Δ³-Cefaclor.

G cluster_acid Acidic Conditions (H⁺) cluster_alkaline Alkaline Conditions (OH⁻) cluster_thermal Thermal Stress (Heat) Cefaclor Δ³-Cefaclor Thiazole Thiazole Derivatives Cefaclor->Thiazole Pyrazine Pyrazine Derivatives Cefaclor->Pyrazine Piperazinedione Piperazine-2,5-dione Cefaclor->Piperazinedione Isomer Δ²-Isomer Cefaclor->Isomer Decarboxylated Decarboxylated Products Cefaclor->Decarboxylated

Caption: Simplified degradation pathways of Δ³-Cefaclor under different stress conditions.

References

  • Title: Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions Source: PubMed URL: [Link]

  • Title: Isolation and structure elucidation of a novel product of the acidic degradation of cefaclor Source: PubMed URL: [Link]

  • Title: Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects Source: ResearchGate URL: [Link]

  • Title: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. Source: ResearchGate URL: [Link]

  • Title: Isolation and structure elucidation of the major degradation products of cefaclor in the solid state Source: PubMed URL: [Link]

  • Title: Decomposition and mineralization of cefaclor by ionizing radiation: kinetics and effects of the radical scavengers Source: PubMed URL: [Link]

  • Title: Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate Source: PubMed URL: [Link]

  • Title: Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC Source: PubMed URL: [Link]

  • Title: STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS Source: Acta Poloniae Pharmaceutica ñ Drug Research URL: [Link]

  • Title: Research and Mechanism of Catalytic Degradation of Cefaclor by Platinum Titanium Dioxide Photocatalyst Source: Highlights in Science, Engineering and Technology URL: [Link]

  • Title: Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay Source: Indo-American Journal of Pharma and Bio Sciences URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH URL: [Link]

  • Title: A kind of preparation method of cefaclor Source: Google Patents URL
  • Title: Synthesis of cefaclor by AEHs. The enzyme is first acylated by d-PGM... Source: ResearchGate URL: [Link]

  • Title: Process for the synthesis of cefaclor Source: Google Patents URL
  • Title: Annex 10 - ICH Source: WHO URL: [Link]

  • Title: ICH GUIDELINES: STRESS DEGRADATION STUDY Source: IJCRT.org URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: View of Research and Mechanism of Catalytic Degradation of Cefaclor by Platinum Titanium Dioxide Photocatalyst Source: dpress.org URL: [Link]

  • Title: Thermal decomposition of amorphous beta-lactam antibacterials Source: PubMed URL: [Link]

  • Title: Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Maximizing Δ-3-Cefaclor Formation Through Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the study of Cefaclor and its related compounds. This document provides in-depth technical guidance on conducting forced degradation studies with a specific focus on maximizing the formation of the Δ-3-Cefaclor isomer. Here, you will find not just protocols, but the scientific rationale behind them, troubleshooting guides for common experimental hurdles, and frequently asked questions to support your research and development efforts.

Introduction to Forced Degradation of Cefaclor

Forced degradation, or stress testing, is a critical component of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies are designed to identify the likely degradation products of a drug substance, establish its intrinsic stability, and elucidate degradation pathways.[2] For Cefaclor, a second-generation cephalosporin antibiotic, a key degradant is its Δ-3-isomer. Understanding and controlling the formation of this and other related substances is paramount for ensuring the safety, efficacy, and stability of the final drug product.[3]

This guide will provide you with the necessary tools to design and execute forced degradation studies that not only comply with regulatory expectations but also allow for a deeper understanding of the chemical behavior of Cefaclor, with a particular emphasis on the controlled generation of Δ-3-Cefaclor.

The Chemistry of Cefaclor Degradation: Focusing on Δ-3-Isomerization

Cefaclor's degradation is a multifaceted process influenced by environmental factors such as pH, temperature, light, and humidity.[4] The primary degradation pathways include hydrolysis of the β-lactam ring, oxidation, and isomerization.[5] The formation of Δ-3-Cefaclor is a result of the isomerization of the double bond within the dihydrothiazine ring of the Cefaclor molecule.[5]

While multiple degradation products can form, the Δ-3-isomer is of particular interest as it is a common process-related impurity and degradant. Maximizing its formation in a controlled manner is essential for the development and validation of stability-indicating analytical methods.

Below is a simplified representation of the primary degradation pathways of Cefaclor.

G Cefaclor Cefaclor Delta3_Cefaclor Δ-3-Cefaclor (Isomerization) Cefaclor->Delta3_Cefaclor Isomerization Hydrolysis_Products Hydrolysis Products (β-lactam ring opening) Cefaclor->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Products Oxidation Products Cefaclor->Oxidation_Products Oxidation Other_Degradants Other Degradants (e.g., Decarboxylation products) Cefaclor->Other_Degradants Other Pathways

Caption: Major Degradation Pathways of Cefaclor.

Troubleshooting and FAQs

This section is designed to address specific issues you may encounter during your forced degradation studies and subsequent analysis of Cefaclor.

Frequently Asked Questions (FAQs)

Q1: What is the ideal percentage of degradation to aim for in a forced degradation study?

A1: According to ICH guidelines, a degradation of 5-20% is generally considered optimal.[6] This range is sufficient to produce a representative population of degradants for analytical method validation without leading to the formation of secondary, and potentially irrelevant, degradation products that may not be observed under normal storage conditions.[7][8]

Q2: How can I ensure that the degradation products I observe are from Cefaclor and not from the excipients in my formulation?

A2: It is crucial to run a parallel forced degradation study on a placebo (a formulation without the active pharmaceutical ingredient, Cefaclor). By comparing the chromatograms of the stressed drug product and the stressed placebo, you can distinguish degradants originating from Cefaclor from those arising from the excipients.

Q3: I am not observing any degradation under the recommended stress conditions. What should I do?

A3: If initial stress conditions do not yield significant degradation, you can incrementally increase the severity of the conditions. For example, you can increase the temperature, prolong the exposure time, or use a higher concentration of acid, base, or oxidizing agent. However, it is important to avoid overly harsh conditions that might lead to unrealistic degradation pathways. Document all attempts to demonstrate a rigorous effort to induce degradation.

Q4: What is "mass balance" and why is it important in forced degradation studies?

A4: Mass balance is an accounting of the initial amount of the drug substance versus the sum of the remaining drug substance and all its degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected and quantified by the analytical method, thus validating its stability-indicating nature.

Troubleshooting Guide: Experimental and Analytical Challenges
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Δ-3-Cefaclor - Suboptimal pH for isomerization.- Inappropriate temperature.- Insufficient reaction time.- Systematically vary the pH of the solution (e.g., from acidic to neutral) to find the optimal pH for isomerization. The stability of related compounds has been shown to be pH-dependent.[9]- Conduct experiments at different temperatures (e.g., 40°C, 60°C, 80°C) to determine the effect on the rate of isomerization.- Increase the duration of the stress test and monitor the formation of Δ-3-Cefaclor over time to identify the point of maximum yield.
Excessive Degradation (>20%) - Stress conditions are too harsh (e.g., high temperature, high concentration of reagents).- Extended exposure time.- Reduce the concentration of the stressor (e.g., use 0.01N HCl instead of 0.1N HCl).- Lower the temperature of the experiment.- Decrease the duration of the stress exposure.
Poor Resolution Between Cefaclor and Δ-3-Cefaclor in HPLC - Inadequate mobile phase composition.- Unsuitable column chemistry.- Improper flow rate or temperature.- Adjust the mobile phase pH; a pH of around 4.0 has been shown to be effective for separating Cefaclor and its impurities.[10]- Modify the organic modifier (e.g., acetonitrile, methanol) concentration in the mobile phase.[3]- Experiment with different C18 columns from various manufacturers.- Optimize the column temperature and flow rate.
Appearance of a "Ghost Peak" in the Chromatogram - On-column degradation of Cefaclor.- A "ghost peak" identified as a C-4 oxidative decarboxylation analog of Cefaclor has been reported to form at elevated column temperatures. To suppress this, maintain the column temperature below 30°C.[11]
Peak Tailing for Cefaclor or its Degradants - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity silica-based column.- Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure all analytes are in a single ionic form.

Experimental Protocols for Forced Degradation of Cefaclor

The following are detailed, step-by-step protocols for conducting forced degradation studies on Cefaclor. These protocols are designed to be a starting point and may require optimization based on your specific experimental setup and objectives.

General Experimental Workflow

G start Prepare Cefaclor Solution stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction (if applicable) stress->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze by HPLC dilute->hplc end Evaluate Degradation Profile hplc->end

Caption: General Workflow for Forced Degradation Studies.

Acidic Hydrolysis
  • Objective: To investigate the degradation of Cefaclor in an acidic environment.

  • Protocol:

    • Prepare a stock solution of Cefaclor in a suitable solvent (e.g., water or a water-methanol mixture).

    • Add an equal volume of 0.1 N hydrochloric acid (HCl) to the Cefaclor stock solution.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N sodium hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample by a validated stability-indicating HPLC method.[3]

Basic Hydrolysis
  • Objective: To assess the stability of Cefaclor under alkaline conditions.

  • Protocol:

    • Prepare a stock solution of Cefaclor.

    • Add an equal volume of 0.1 N sodium hydroxide (NaOH) to the stock solution.

    • Maintain the solution at room temperature and monitor for degradation at various time points (e.g., 30 minutes, 1, 2, 4 hours), as base-catalyzed hydrolysis of β-lactams can be rapid.

    • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N HCl.

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

    • Analyze by HPLC.[3]

Oxidative Degradation
  • Objective: To determine the susceptibility of Cefaclor to oxidation.

  • Protocol:

    • Prepare a stock solution of Cefaclor.

    • Add a solution of hydrogen peroxide (H₂O₂) to the Cefaclor solution to achieve a final H₂O₂ concentration of 3%.

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation at various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute the sample with the mobile phase for HPLC analysis. No quenching is typically necessary.

    • Analyze by HPLC.[3]

Thermal Degradation
  • Objective: To evaluate the effect of heat on the stability of Cefaclor.

  • Protocol:

    • Place a known quantity of solid Cefaclor in a controlled temperature oven (e.g., 65°C).

    • For degradation in solution, prepare a stock solution of Cefaclor and incubate it at the desired temperature.

    • Expose the sample to the high temperature for a defined period (e.g., 1, 3, 7 days).

    • At each time point, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.

    • Analyze by HPLC.

Photolytic Degradation
  • Objective: To assess the photosensitivity of Cefaclor.

  • Protocol:

    • Expose a solution of Cefaclor and a solid sample of Cefaclor to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, prepare the samples for HPLC analysis.

    • Analyze both the exposed and control samples by HPLC.

Data Presentation: Expected Degradation Profile

The following table summarizes the expected major degradation products of Cefaclor under various stress conditions. The formation of Δ-3-Cefaclor is particularly noted.

Stress ConditionMajor Degradation ProductsNotes on Δ-3-Cefaclor Formation
Acidic Hydrolysis - Hydrolysis products (β-lactam ring opening)- Δ-3-CefaclorIsomerization to Δ-3-Cefaclor can occur under acidic conditions.
Basic Hydrolysis - Primarily hydrolysis productsRapid hydrolysis of the β-lactam ring is the dominant pathway.
Oxidative Degradation - Oxidation products (e.g., at the sulfur atom)The primary degradation pathway is oxidation.
Thermal Degradation - Δ-3-Cefaclor- Decarboxylation products- Other minor degradantsIsomerization to Δ-3-Cefaclor is a known thermal degradation pathway.[5]
Photolytic Degradation - Various photoproductsThe specific photolytic degradation pathway needs to be determined experimentally.

References

  • BenchChem. (n.d.). Comparative Stability of Cefaclor Formulations: A Guide for Researchers.
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • PubMed. (2019, November 30). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Validated HPLC Methods for Cefaclor Analysis Following ICH Guidelines.
  • Journal of Chromatographic Science, Oxford Academic. (n.d.). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Retrieved from [Link]

  • ResearchGate. (2022, August 6). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. Retrieved from [Link]

  • ResearchGate. (n.d.). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. Retrieved from [Link]

  • Indo-American Journal of Pharma and Bio Sciences. (2025, August 22). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Retrieved from [Link]

  • ResearchGate. (2017, August 19). HPLC method development and validation for the determination of Cefaclor in human plasma. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Retrieved from [Link]

  • Hilaris Publisher. (2016, January 18). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor Monohydrate in Pharmaceutical Dosages. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method development and validation for the determination of Cefaclor in human plasma. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. Retrieved from [Link]

  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PubMed Central. (n.d.). Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]

Sources

Optimizing mobile phase for better separation of Cefaclor and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Mobile Phase for Better Separation of Cefaclor and its Isomers

Welcome to the technical support center for Cefaclor analysis. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in the chromatographic separation of Cefaclor and its related isomers, particularly the critical Δ-3 isomer. This guide is structured to provide immediate, actionable solutions through a troubleshooting Q&A, supplemented by foundational knowledge in our FAQs.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during your HPLC analysis of Cefaclor. Each answer provides a systematic approach to identify the root cause and resolve the issue.

Q1: Why am I seeing poor resolution (Rs < 2.5) between Cefaclor and its Δ-3 isomer?

Poor resolution between the main Cefaclor peak and its Δ-3 isomer is a frequent challenge. The Δ-3 isomer is a common degradation product and process impurity that must be adequately separated for accurate quantification.[1][2] Let's break down the potential causes and solutions.

Immediate Checks:

  • Verify System Suitability Solution: Ensure your system suitability solution, containing both Cefaclor and the Cefaclor Δ-3 Isomer RS, is correctly prepared and that the resolution requirement (typically NLT 2.5) is being assessed accurately.[3]

  • Column Health: An aging column with a depleted stationary phase can lead to a loss of resolution. Check the column's history and performance. If peak shape is also deteriorating (see Q2), the column may need replacement.

Mobile Phase Optimization Strategy:

The key to separating these closely related compounds lies in fine-tuning the mobile phase. Cefaclor is an amphoteric compound, making mobile phase pH a critical parameter for controlling its retention and selectivity.[4][5][6]

Step-by-Step Protocol for Improving Resolution:

  • pH Adjustment (The Most Critical Factor):

    • Rationale: The ionization state of Cefaclor and its isomers dramatically affects their interaction with the C18 stationary phase. The United States Pharmacopeia (USP) assay method specifies a mobile phase pH of 2.5 ± 0.1.[3][7] At this low pH, the carboxylic acid group is protonated (neutral), while the amine group is protonated (positive charge), leading to predictable reversed-phase behavior. Small deviations from this pH can cause significant shifts in retention and loss of resolution.

    • Action: Carefully prepare the aqueous portion of your mobile phase and meticulously adjust the pH with phosphoric acid. Verify the final pH of the aqueous component before mixing with the organic modifier. For methods analyzing impurities, a pH of 4.0 might be used to achieve different selectivity for various degradation products.[4][5]

  • Organic Modifier Percentage:

    • Rationale: The percentage of organic solvent (typically methanol or acetonitrile) controls the elution strength of the mobile phase. Reducing the organic content increases retention times, providing more opportunity for the analytes to interact with the stationary phase, which can improve resolution.

    • Action: Decrease the methanol or acetonitrile concentration in your mobile phase by 2-5% increments. For instance, if your mobile phase is 22% methanol, try reducing it to 20%. Note that the USP monograph explicitly states that reducing the acetonitrile content increases the resolution between Cefaclor and the delta-3 isomer.[8]

  • Ion-Pairing Reagent Concentration:

    • Rationale: Many official methods utilize an ion-pairing reagent, such as sodium 1-pentanesulfonate.[3][9][10] This reagent pairs with the positively charged amine on the Cefaclor molecule, forming a neutral complex that enhances retention on the C18 column.

    • Action: Ensure the concentration of the ion-pairing reagent is accurate (e.g., 1 g/L as per the USP method).[3][7] Inconsistent concentration can lead to variable retention and poor reproducibility.

  • Choice of Organic Modifier:

    • Rationale: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, proton donor/acceptor characteristics).[11][12] While the USP assay method for Cefaclor Capsules specifies methanol[3], other methods for related substances use acetonitrile.[4][5] If you are struggling with resolution with one solvent, switching to the other can alter the elution order or improve the separation of critical pairs.

    • Action: If your current method allows, consider developing a separation using the alternative organic modifier. You may need to adjust the percentage to achieve similar retention times, as acetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography.[11]

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 2.5) check_ss Verify System Suitability Solution & Column Health start->check_ss adjust_ph Adjust Mobile Phase pH (Target: 2.5 ± 0.1) check_ss->adjust_ph ph_ok pH Correct? adjust_ph->ph_ok ph_ok->adjust_ph No reduce_org Decrease Organic Modifier % by 2-5% ph_ok->reduce_org Yes res_ok1 Resolution OK? reduce_org->res_ok1 check_ip Verify Ion-Pair Reagent Concentration res_ok1->check_ip No end_ok Method Optimized res_ok1->end_ok Yes res_ok2 Resolution OK? check_ip->res_ok2 switch_org Switch Organic Modifier (e.g., MeOH to ACN) res_ok2->switch_org No res_ok2->end_ok Yes end_fail Consult Further (e.g., Column Chemistry) switch_org->end_fail

Caption: Troubleshooting workflow for poor resolution.

Q2: My Cefaclor peak is tailing excessively (Tailing Factor > 1.5). What's causing this and how can I fix it?

Peak tailing is often a sign of secondary, unwanted interactions between the analyte and the stationary phase, or other system issues. The USP method specifies a tailing factor of not more than 1.5 for the Cefaclor peak.[3]

Potential Causes & Solutions:

  • Active Silanol Groups:

    • Rationale: The most common cause of peak tailing for basic compounds like Cefaclor is interaction with acidic silanol groups on the silica surface of the C18 column. At a low pH (like 2.5), the Cefaclor amine is protonated and can interact strongly with deprotonated silanols.

    • Action:

      • Use of Triethylamine (TEA): The USP method includes 10 mL of triethylamine per liter of the aqueous phase.[3][7] TEA acts as a silanol-masking agent. It is a small basic molecule that competitively binds to active silanol sites, preventing the Cefaclor analyte from interacting with them. Ensure TEA is included at the correct concentration.

      • Use a Modern, End-capped Column: Newer, high-purity silica columns are better end-capped, meaning they have fewer free silanol groups. If you are using an older column, switching to a modern equivalent can significantly reduce tailing.

  • Column Overload:

    • Rationale: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape.

    • Action: Prepare a more dilute sample solution and re-inject. The USP assay calls for a sample concentration of approximately 0.3 mg/mL of Cefaclor.[3] If you are working with higher concentrations, dilution is necessary.

  • Column Contamination or Degradation:

    • Rationale: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Physical degradation of the column bed can also create voids and channels.

    • Action:

      • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap contaminants and protect the primary column.[13] This is a highly recommended best practice.

      • Column Washing: If you suspect contamination, disconnect the column from the detector and flush it in the reverse direction with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).[14]

Frequently Asked Questions (FAQs)

Q: What is the purpose of each component in the USP mobile phase for the Cefaclor assay?

A: The USP mobile phase for Cefaclor Capsules is a well-designed system where each component serves a specific function.[3][7]

ComponentPurposeRationale
Water Primary SolventThe main component of the mobile phase for reversed-phase chromatography.
Methanol Organic ModifierControls the elution strength. Adjusting its concentration directly impacts retention time and resolution.[8]
Sodium 1-pentanesulfonate Ion-Pairing ReagentForms a neutral ion pair with the protonated amine of Cefaclor, increasing its hydrophobicity and retention on the C18 column.[9][10]
Triethylamine (TEA) Silanol Masking AgentA competing base that blocks active silanol sites on the silica packing, preventing secondary interactions and reducing peak tailing.[3][10]
Phosphoric Acid pH ModifierUsed to adjust the mobile phase to a low pH (2.5), which is critical for controlling the ionization state of the amphoteric Cefaclor molecule and achieving separation.[3][6]

Q: Can I use acetonitrile instead of methanol?

A: Yes, but with caution. While the USP assay for capsules specifies methanol, the method for analyzing organic impurities uses a gradient with acetonitrile.[4][5][7] Acetonitrile and methanol provide different selectivities.[11] If you switch from methanol to acetonitrile, you cannot simply substitute it at the same percentage. Acetonitrile is a stronger organic solvent in reversed-phase HPLC, so you will need a lower concentration to achieve similar retention times. A direct switch will likely cause your peaks to elute much faster and with potentially poorer resolution. Any such change constitutes a modification of the official method and would require full re-validation.

Q: My mobile phase pH is 4.0 for an impurity analysis, but the USP assay uses pH 2.5. Why the difference?

A: The optimal pH depends on the separation goal.

  • For the Assay (Cefaclor and Δ-3 isomer): A pH of 2.5 ensures a consistent and specific ionization state for the two main components, optimized for their resolution.[3] At this pH, both molecules are primarily in a single, protonated form.

  • For Impurity Profiling: A slightly higher pH of 4.0 may provide better overall selectivity for a wider range of potential impurities and degradation products, which may have different pKa values.[4][5] Cefaclor is amphoteric, and its retention is highly sensitive to pH changes between 2.5 and 7.4.[6] A pH of 4.0 might be a compromise to achieve adequate separation for a larger number of diverse analytes in a single run.

Interplay of Mobile Phase Parameters

G MP Mobile Phase Optimization pH pH (e.g., 2.5-4.0) MP->pH Organic Organic Modifier (ACN vs. MeOH) MP->Organic IonPair Ion-Pair Reagent (e.g., C5-Sulfonate) MP->IonPair Additive Additive (e.g., TEA) MP->Additive Resolution Resolution pH->Resolution Controls Selectivity Retention Retention Time pH->Retention Affects Ionization Organic->Resolution Affects Selectivity Organic->Retention Controls Elution Strength IonPair->Resolution IonPair->Retention Increases Retention PeakShape Peak Shape Additive->PeakShape Reduces Tailing

Caption: Key mobile phase parameters and their effects.

Experimental Protocols

Protocol 1: Preparation of USP Mobile Phase for Cefaclor Assay

This protocol is based on the USP monograph for Cefaclor Capsules.[3]

Reagents:

  • Sodium 1-pentanesulfonate

  • Water, HPLC grade

  • Triethylamine (TEA)

  • Phosphoric Acid

  • Methanol, HPLC grade

Procedure:

  • Weigh 1.0 g of sodium 1-pentanesulfonate and transfer it to a 1000 mL volumetric flask or graduated cylinder.

  • Add 780 mL of HPLC-grade water.

  • Add 10 mL of triethylamine.

  • Mix thoroughly until the sodium 1-pentanesulfonate is completely dissolved.

  • Adjust the pH of this aqueous solution to 2.5 ± 0.1 using phosphoric acid. This step is critical and should be done carefully using a calibrated pH meter.

  • Add 220 mL of methanol to the pH-adjusted aqueous solution.

  • Mix well. The final composition is approximately Water:Methanol (78:22) with additives.

  • Filter the mobile phase through a 0.45 µm solvent filter and degas using sonication or vacuum filtration before use.

References

  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (n.d.). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Cefaclor Capsules. (2025). United States Pharmacopeia. [Link]

  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. (n.d.). Semantic Scholar. [Link]

  • Cefaclor. (n.d.). pharmacopeia.cn. [Link]

  • Medenecka, B., et al. (n.d.). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica. [Link]

  • Snyder, L. R., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences. [Link]

  • Cefaclor. (2025). Trungtamthuoc.com. [Link]

  • Ding, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Shah, J., et al. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. ResearchGate. [Link]

  • Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. (2018). ResearchGate. [Link]

  • Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. (2025). Indo-American Journal of Pharma and Bio Sciences. [Link]

  • Haginaka, J., & Wakai, J. (1985). Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times. Journal of Chromatography. [Link]

  • Shah, J., et al. (2014). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO México. [Link]

  • Influence of pH on the separation of cephalosporins. (2015). ResearchGate. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. (2014). ResearchGate. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • Chemical structures of (a) Cefaclor & cefaclor delta-3-isomer. (n.d.). ResearchGate. [Link]

  • Kovačić-Bošnjak, N., Mandić, Z., & Kovačević, M. (1987). Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate. Semantic Scholar. [Link]

  • Solving Common Errors in HPLC. (n.d.). Omega Scientific. [Link]

  • Chiral Drug Separation. (n.d.). cirrus.com. [Link]

  • A Guide to HPLC & LC-MS Buffer Selection. (n.d.). ace-hplc.com. [Link]

  • HPLC Troubleshooting Guide. (n.d.). hplc.cloud. [Link]

  • Snyder, L. R., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences. [Link]

  • Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products. (2025). PubMed. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. [Link]

  • Influence of the nature of the organic modifier in the analyte separation. (n.d.). ResearchGate. [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations. (2021). Restek. [Link]

  • What are the various ways of Chiral Separation by using HPLC?. (2022). YouTube. [Link]

  • The influence of organic modifier of mobile phase on chiral separation... (n.d.). ResearchGate. [Link]

  • Effect of organic modifier on the reversed-phase retention, enantiomeric selectivity, and resolution. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Preventing On-Column Degradation of Δ³-Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Δ³-Cefaclor. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preventing on-column degradation during chromatographic analysis. As a β-lactam antibiotic, Cefaclor and its isomers are susceptible to various degradation pathways, which can compromise the accuracy and reliability of analytical results.[1][2][3][4] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Δ³-Cefaclor and why is it important to monitor its degradation?

Δ³-Cefaclor is a key isomer and a potential degradation product of Cefaclor, a second-generation cephalosporin antibiotic.[5][6] Monitoring its presence and preventing its further on-column degradation is critical for several reasons:

  • Impurity Profiling: Regulatory agencies require accurate impurity profiling of active pharmaceutical ingredients (APIs). Uncontrolled on-column degradation can lead to an overestimation of impurities, potentially causing batch rejection.

  • Method Accuracy: The degradation of Δ³-Cefaclor on the column can result in the loss of the main analyte peak, leading to inaccurate quantification and flawed pharmacokinetic or stability studies.[7]

  • "Ghost Peaks": On-column degradation can generate unexpected peaks in the chromatogram, often referred to as "ghost peaks," which can interfere with the quantification of other impurities and complicate data interpretation.[8][9]

Q2: What are the primary mechanisms of Cefaclor and Δ³-Cefaclor degradation?

Cefaclor is susceptible to several degradation pathways, particularly in aqueous solutions and under stress conditions.[1][10][11] The primary mechanisms include:

  • Hydrolysis: The β-lactam ring is prone to hydrolysis, leading to the opening of the ring and loss of antibacterial activity. This can be catalyzed by acidic or basic conditions.[12][13]

  • Oxidation: The dihydrothiazine ring can be oxidized, particularly at carbon 4.[11] This has been identified as a key pathway for on-column degradation.[8]

  • Isomerization: Isomerization of the double bond in the dihydrothiazine ring is a common degradation pathway.[11]

  • Intramolecular Aminolysis: The side-chain amino group can attack the β-lactam ring, leading to the formation of piperazine-2,5-dione derivatives.[13]

Q3: I'm observing a "ghost peak" in my chromatogram that isn't in my sample. What is the likely cause?

The appearance of a "ghost peak" during the analysis of Cefaclor or its related substances is a strong indicator of on-column degradation.[8][9] A specific on-column degradant has been identified as a C-4 oxidative decarboxylation analog of Cefaclor.[8] This degradation is often triggered by elevated column temperatures and the presence of dissolved oxygen in the mobile phase.[8][9]

Troubleshooting Guide: A Systematic Approach to Preventing On-Column Degradation

This guide provides a systematic approach to identifying and mitigating the on-column degradation of Δ³-Cefaclor.

Step 1: Diagnose the Problem - Is it On-Column Degradation?

The first step is to confirm that the observed issue is indeed on-column degradation.

Experimental Protocol: On-Column Degradation Confirmation

  • Inject a Standard at Different Flow Rates:

    • Inject your Δ³-Cefaclor standard at your routine flow rate (e.g., 1.0 mL/min).

    • Reduce the flow rate (e.g., to 0.5 mL/min) and re-inject the standard.

    • Rationale: A lower flow rate increases the residence time of the analyte on the column. If degradation is occurring on the column, you will likely observe an increase in the degradant peak area and a corresponding decrease in the main analyte peak area at the lower flow rate.[14]

  • Vary Injection Volume:

    • Inject a low volume of your standard.

    • Inject a significantly higher volume of the same standard.

    • Rationale: If the degradation is due to active sites on the column, a higher injection volume may saturate these sites, leading to a proportionally smaller percentage of degradation.

Step 2: Method Optimization to Mitigate Degradation

Once on-column degradation is confirmed, the following parameters should be optimized.

The pH of the mobile phase is a critical factor in the stability of β-lactam antibiotics.[1][15]

  • Recommendation: Maintain a mobile phase pH in the acidic range, typically between 2.5 and 4.5.[15][16] Cefaclor and its isomers are generally more stable under acidic conditions.[10]

  • Buffer Selection: Use a buffer with sufficient capacity to maintain a stable pH throughout the analysis. Phosphate and acetate buffers are commonly used.

  • Fresh Preparation: Always use freshly prepared mobile phases to prevent changes in pH and composition due to evaporation or degradation of mobile phase components.[9]

Table 1: Influence of Mobile Phase pH on Δ³-Cefaclor Stability

pH RangeExpected StabilityRationale
< 2.5May increase hydrolysisExtreme acidic conditions can catalyze hydrolysis.
2.5 - 4.5 Optimal Stability Minimizes both acid and base-catalyzed hydrolysis of the β-lactam ring.[15][16]
> 6.0Increased DegradationAlkaline conditions promote the hydrolysis of the β-lactam ring.[12]

Elevated temperature is a significant contributor to the on-column degradation of Cefaclor, leading to the formation of oxidative degradants.[8][9]

  • Recommendation: Maintain a column temperature below 30 °C.[8][9] If your current method uses a higher temperature, reducing it should be a primary troubleshooting step.

  • Rationale: Lowering the temperature reduces the rate of the chemical reactions that lead to degradation on the column.

Table 2: Effect of Column Temperature on On-Column Degradation

Column TemperatureDegradation RiskRecommendation
> 40 °CHighAvoid. Significant risk of oxidative degradation.[8]
30 °C - 40 °CModerateUse with caution. Monitor for ghost peaks.
< 30 °C Low Recommended for minimizing on-column degradation. [8][9]

Dissolved oxygen in the mobile phase can promote oxidative degradation of Cefaclor on the column.[8][9]

  • Recommendation: Thoroughly degas the mobile phase using techniques such as helium sparging, vacuum degassing, or sonication.

  • Rationale: Removing dissolved oxygen minimizes the potential for on-column oxidation of the analyte.

The stationary phase can also play a role in on-column degradation.

  • Recommendation:

    • Use a high-quality, fully end-capped C18 column from a reputable manufacturer.

    • If you suspect column activity is contributing to degradation, consider a column with a different bonding chemistry or a column specifically designed for high aqueous mobile phases.[14]

    • Ensure proper column washing and storage procedures are followed to prevent the accumulation of contaminants that could catalyze degradation.

Diagram 1: Troubleshooting Workflow for On-Column Degradation

G A Problem Observed: - Ghost Peaks - Low Recovery - Poor Reproducibility B Step 1: Confirm On-Column Degradation (Vary Flow Rate/Injection Volume) A->B C Is Degradation Confirmed? B->C D Investigate Other Sources: - Sample Preparation - System Contamination C->D No E Step 2: Method Optimization C->E Yes F Adjust Mobile Phase pH (Target: 2.5 - 4.5) E->F G Lower Column Temperature (Target: < 30°C) F->G H Degas Mobile Phase G->H I Evaluate Column Chemistry H->I J Problem Resolved? I->J K Re-validate Method J->K Yes L Contact Technical Support J->L No

Caption: A systematic workflow for diagnosing and resolving on-column degradation.

Visualizing Degradation Pathways

Understanding the potential degradation pathways of Cefaclor is essential for effective troubleshooting.

Diagram 2: Major Degradation Pathways of Cefaclor

G Cefaclor Cefaclor Hydrolysis β-Lactam Ring Hydrolysis Cefaclor->Hydrolysis H₂O (Acid/Base) Oxidation Oxidative Decarboxylation (C-4) Cefaclor->Oxidation O₂, Heat, On-Column Isomerization Δ³-Isomer Formation Cefaclor->Isomerization Aminolysis Intramolecular Aminolysis Cefaclor->Aminolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Isomerization->Degradation_Products Aminolysis->Degradation_Products

Caption: Key degradation pathways for the Cefaclor molecule.

By following this structured troubleshooting guide and understanding the underlying chemical principles, you can effectively prevent the on-column degradation of Δ³-Cefaclor, leading to more accurate and reliable analytical results.

References

  • (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects - ResearchGate. Available from: [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed. Available from: [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed. Available from: [Link]

  • Spectrophotometric determination of cefaclor in pharmaceutical preparations - SciELO. Available from: [Link]

  • Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies - Asian Journal of Pharmaceutical Research. Available from: [Link]

  • ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. | Request PDF - ResearchGate. Available from: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples - SciELO México. Available from: [Link]

  • HPLC method development and validation for the determination of Cefaclor in human plasma - ResearchGate. Available from: [Link]

  • Pharmacokinetic profile of cefaclor - PubMed. Available from: [Link]

  • STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Available from: [Link]

  • A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid - ResearchGate. Available from: [Link]

  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed. Available from: [Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Available from: [Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Available from: [Link]

  • On-Column Sample Degradation | LCGC International. Available from: [Link]

  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - NIH. Available from: [Link]

  • Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - MDPI. Available from: [Link]

  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - NIH. Available from: [Link]

  • On column degradation - Chromatography Forum. Available from: [Link]

  • Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. - ResearchGate. Available from: [Link]

  • Recent analytical methods for cephalosporins in biological fluids - PMC - NIH. Available from: [Link]

  • ASCIA Consensus Statement for Assessment of Suspected Allergy to Cephalosporin Antibiotics. Available from: [Link]

  • A Comprehensive Guide to Cephalosporins: OPRA Essential - Academically. Available from: [Link]

  • High-pressure liquid chromatographic method for analysis of cephalosporins - PMC - NIH. Available from: [Link]

Sources

Technical Support Center: Enhancing the Sensitivity of Delta-3-Cefaclor Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Sensitive Delta-3-Cefaclor Detection

Cefaclor is a second-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1][2] During its synthesis and storage, Cefaclor can degrade into various related compounds, with the most significant being the this compound isomer.[2][3] This isomer is an inactive and undesirable impurity. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict limits on impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy.[3][4]

The formation of this compound is often accelerated by factors such as pH, temperature, and humidity, making Cefaclor's stability a critical concern.[1][5][6][7] Therefore, a highly sensitive and validated "stability-indicating" analytical method—one that can resolve the active drug from its impurities and degradation products—is not just a quality control requirement but a cornerstone of patient safety.[7][8]

This guide serves as a technical support center for researchers, analytical chemists, and quality control professionals. It provides in-depth troubleshooting advice and validated protocols to enhance the sensitivity and reliability of this compound detection, focusing primarily on the industry-standard High-Performance Liquid Chromatography (HPLC) method.

Part 1: Frequently Asked Questions (FAQs)

General & Conceptual FAQs

Q1: What is this compound and why is it important to monitor? A1: this compound is an inactive double-bond isomer of the antibiotic Cefaclor.[3][9] It is considered a critical degradation product. Monitoring its presence at low levels is essential to guarantee that the Cefaclor drug product meets its potency specifications and is safe for consumption. Regulatory guidelines, such as those from the ICH (International Council for Harmonisation), require the identification and quantification of impurities above certain thresholds.[8]

Q2: What are the primary factors that cause the formation of this compound? A2: The primary factors are environmental and process-related. Cefaclor is susceptible to degradation in aqueous solutions, and this process is accelerated by changes in pH (instability increases at neutral to alkaline pH), elevated temperatures, and high humidity.[5][6][7] The presence of amorphous (non-crystalline) Cefaclor in a sample can also lead to faster degradation compared to its stable crystalline monohydrate form.[7]

Q3: What does a "stability-indicating method" mean in this context? A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), Cefaclor, due to degradation. Crucially, it must also be able to separate and quantify the resulting degradation products, such as this compound, without interference from the parent drug or other excipients.[7] This is a mandatory requirement for stability studies submitted in regulatory applications.

Method-Specific FAQs

Q4: Why is Reverse-Phase HPLC the most common method for this compound analysis? A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for several reasons. It offers high resolution, allowing for the clear separation of the structurally similar Cefaclor and this compound molecules.[3] Its sensitivity, especially when paired with a UV detector set to an appropriate wavelength (e.g., 265 nm), is sufficient to meet the stringent quantification limits required by pharmacopoeias.[3][5] Furthermore, validated HPLC methods are robust and reproducible, making them ideal for routine quality control environments.[1][10]

Q5: Can I use a spectrophotometric method for this compound quantification? A5: While spectrophotometric methods are available for the general determination of Cefaclor, they are generally not suitable for the sensitive and specific quantification of the Delta-3 isomer.[11][12][13] This is because Cefaclor and its Delta-3 isomer have very similar UV absorption spectra, leading to significant spectral overlap. A spectrophotometric method would struggle to differentiate between the two, making it impossible to accurately quantify the isomer as an impurity. It is best used for determining total Cefaclor content where isomer separation is not required.

Q6: Are immunoassays a viable option for enhancing detection sensitivity? A6: Developing a highly specific immunoassay (like an ELISA or lateral flow assay) for this compound presents significant challenges. The primary difficulty lies in producing antibodies that can distinguish between the subtle structural difference of the double-bond position in Cefaclor versus its Delta-3 isomer.[14] While immunoassays can offer extremely high sensitivity for some molecules, the development effort for such a specific small-molecule impurity is substantial and often not practical for routine quality control compared to the robust and established HPLC methods.[15]

Part 2: HPLC Troubleshooting Guide for this compound Analysis

This section addresses common issues encountered during the HPLC analysis of this compound, providing causal explanations and actionable solutions.

Issue 1: Poor Resolution Between Cefaclor and this compound Peaks

Q: My Cefaclor and this compound peaks are co-eluting or have a resolution value of less than 2.0. How can I improve their separation?

A: Poor resolution is a critical failure, as it prevents accurate quantification. The cause is typically related to the mobile phase, column, or flow rate.

Potential Cause Explanation & Solution
Incorrect Mobile Phase pH The ionization state of Cefaclor and its isomer affects their retention on a C18 column. The USP recommends a mobile phase pH of around 4.0, which ensures consistent protonation.[3] Solution: Prepare the aqueous buffer (e.g., monobasic sodium phosphate) fresh and carefully adjust the pH with phosphoric acid to the target value (e.g., 4.0). Verify the pH with a calibrated meter.
Inappropriate Organic Modifier Content The percentage of organic solvent (typically acetonitrile or methanol) in the mobile phase directly controls retention time and selectivity.[1][3] Solution: Systematically adjust the organic-to-aqueous ratio. Decreasing the acetonitrile content will increase the retention times of both peaks and often improves resolution between closely eluting isomers.[3] Try adjusting the ratio in small increments (e.g., 1-2%).
Column Degradation Over time, the stationary phase of the HPLC column can degrade or become contaminated, losing its resolving power.[16] Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile) to remove contaminants. If resolution does not improve, replace the analytical column with a new one of the same type (e.g., L1 packing, 5 µm). Using a guard column is a cost-effective way to protect the analytical column and extend its life.[16]
Flow Rate Too High A higher flow rate reduces the time analytes spend interacting with the stationary phase, which can decrease resolution. Solution: Lower the flow rate (e.g., from 1.5 mL/min to 1.2 or 1.0 mL/min). This will increase run time but can significantly enhance the separation of critical pairs like Cefaclor and its isomer.
Issue 2: Low Sensitivity / Small Peak Area for this compound

Q: I am not detecting the this compound peak, or its signal-to-noise ratio (S/N) is too low for accurate quantification (below 10:1 for LOQ). How can I increase the signal?

A: Low sensitivity can prevent you from meeting the required detection limits for impurities.

Potential Cause Explanation & Solution
Incorrect Detector Wavelength The detector wavelength must be set at or near the absorbance maximum (λmax) of the analyte to achieve the highest signal. For Cefaclor and its isomer, this is typically around 265 nm.[3][5] Solution: Verify that the UV detector is set to the correct wavelength as specified in your validated method or the USP monograph.
Sample Degradation During Preparation Cefaclor is unstable in solution, especially at room temperature and non-acidic pH.[5][6] If the sample is not handled correctly, the parent drug may degrade, but the low-level isomer might also be lost or obscured. Solution: Prepare samples in a diluent that promotes stability, such as a pH 2.5 buffer.[1][6] Analyze samples immediately after preparation or store them under refrigerated conditions for a validated period.[3] Pre-treating biological samples with an acidifying agent like perchloric acid can also enhance stability.[5]
Insufficient Sample Concentration / Injection Volume The on-column mass of the analyte may be too low to generate a sufficient signal. Solution: If your method allows, increase the concentration of your test sample. Alternatively, increase the injection volume. Be cautious not to overload the column with the main Cefaclor peak, which could distort its shape and interfere with the nearby isomer peak.[17]
Detector Lamp Failure The detector's deuterium lamp has a finite lifespan. An aging lamp will result in lower light intensity, leading to higher noise and lower signal.[18] Solution: Check the lamp energy or intensity via the instrument's diagnostic software. If the energy is low, replace the lamp.
Issue 3: Peak Tailing or Fronting

Q: The this compound peak is asymmetrical (tailing or fronting), making integration and quantification unreliable. What is the cause?

A: Peak asymmetry compromises the accuracy of peak area calculation. Tailing is more common and often points to secondary interactions or column issues.

Potential Cause Explanation & Solution
Secondary Silanol Interactions Uncapped, acidic silanol groups on the silica backbone of the column can interact with basic sites on the analyte, causing peak tailing. Solution: Ensure the mobile phase pH is low enough (e.g., pH 2.5-4.0) to suppress silanol activity. Using a high-purity, end-capped column is also critical.
Column Contamination or Void Contaminants at the head of the column can cause distorted peak shapes. A void (a channel in the packing material) can also lead to severe fronting or splitting.[16] Solution: First, try back-flushing the column to remove contaminants. If this fails, a void has likely formed, and the column must be replaced. Always use an in-line filter and a guard column to prevent this.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the peak to distort.[17] Solution: Whenever possible, dissolve and dilute your sample in the mobile phase itself. This ensures a smooth injection and interaction with the column head.
Visual Troubleshooting Guide

// Node Definitions start [label="HPLC Analysis Issue", fillcolor="#FBBC05", fontcolor="#202124"]; q_resolution [label="Poor Resolution\n(Cefaclor / Δ3-Cefaclor)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_sensitivity [label="Low Sensitivity\n(Low/No Δ3 Peak)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_shape [label="Poor Peak Shape\n(Tailing/Fronting)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Resolution Path sol_ph [label="1. Check Mobile Phase pH\n(Target: 4.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_organic [label="2. Decrease % Organic\n(e.g., Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_column [label="3. Flush or Replace Column\n& Use Guard Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sensitivity Path sol_wavelength [label="1. Verify Detector λ\n(Target: 265 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sample_prep [label="2. Use Stabilizing Diluent (pH 2.5)\n& Analyze Promptly", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_injection [label="3. Increase Injection Volume\nor Sample Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Shape Path sol_silanol [label="1. Check Mobile Phase pH\n(Suppress Silanols)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_contam [label="2. Back-flush or\nReplace Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_solvent [label="3. Dissolve Sample\nin Mobile Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> q_resolution; q_resolution -> q_sensitivity [label="No"]; q_sensitivity -> q_shape [label="No"];

q_resolution -> sol_ph [label="Yes"]; sol_ph -> sol_organic; sol_organic -> sol_column;

q_sensitivity -> sol_wavelength [label="Yes"]; sol_wavelength -> sol_sample_prep; sol_sample_prep -> sol_injection;

q_shape -> sol_silanol [label="Yes"]; sol_silanol -> sol_contam; sol_contam -> sol_solvent; } enddot Caption: Troubleshooting Decision Tree for HPLC Analysis of this compound.

Part 3: Experimental Protocol & Workflow

Protocol: Stability-Indicating RP-HPLC Method for Cefaclor and this compound

This protocol is based on established pharmacopoeial methods and scientific literature, designed for high sensitivity and resolution.[1][3]

1. Materials and Reagents

  • Cefaclor Reference Standard (USP RS)

  • This compound Reference Standard (USP RS)[9][19]

  • Acetonitrile (HPLC Grade)

  • Monobasic Sodium Phosphate (ACS Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade)

2. Chromatographic System

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: L1 packing (C18), 4.6 mm x 250 cm, 5-µm particle size.

  • Detector Wavelength: 265 nm[3]

  • Flow Rate: 1.5 mL/minute

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3. Solution Preparation

  • Mobile Phase (Aqueous Component - Solution A): Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with phosphoric acid.[3]

  • Mobile Phase (Final): Prepare a mixture of Solution A and Acetonitrile. A common starting ratio is 80:20 (v/v) of Aqueous:Acetonitrile.[5] Adjust this ratio as needed to achieve optimal resolution. Degas the final mobile phase using sonication or vacuum filtration before use.

  • Diluent: Dissolve 2.4 g of monobasic sodium phosphate in 1000 mL of water and adjust with phosphoric acid to a pH of 2.5. This acidic diluent helps to stabilize Cefaclor in solution.[1][3]

  • Standard Solution: Accurately weigh and dissolve USP Cefaclor RS in the Diluent to obtain a known concentration of about 0.5 mg/mL.

  • System Suitability Solution (Resolution Solution): Dissolve a quantity of USP this compound RS into the Standard Solution to obtain a final concentration of about 0.05 mg/mL of the isomer.[3]

  • Test Solution: Accurately weigh and transfer the Cefaclor sample (API or formulation) into a volumetric flask. Dissolve in and dilute to volume with the Diluent to achieve a nominal concentration of 0.5 mg/mL of Cefaclor. Sonicate briefly if needed, but avoid heating.[3] Filter through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST)

  • Inject the System Suitability Solution five or six times.

  • Resolution: The resolution between the Cefaclor and this compound peaks must be not less than 2.0.

  • Tailing Factor: The tailing factor for the Cefaclor peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections of Cefaclor should be not more than 2.0%.

  • Do not proceed with sample analysis unless all SST criteria are met.

5. Analysis Procedure

  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution.

  • Inject the Test Solution(s).

  • Calculate the percentage of this compound in the test sample by comparing the peak area of the isomer in the Test Solution to the peak area of the main Cefaclor peak, using an appropriate calculation method (e.g., external standard or percent area, depending on validation).

Experimental Workflow Diagram

// Nodes prep_mobile [label="1. Prepare Mobile Phase\n(pH 4.0 Buffer/ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_samples [label="2. Prepare Samples & Standards\nin Stabilizing Diluent (pH 2.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="3. Equilibrate HPLC System", fillcolor="#FBBC05", fontcolor="#202124"]; sst [label="4. Perform System Suitability Test (SST)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sst_check [label="SST Pass?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot System\n(See Guide)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; analysis [label="5. Analyze Samples\n(Blank -> Standard -> Test)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="6. Process Data & Calculate Results", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep_mobile -> equilibrate; prep_samples -> equilibrate; equilibrate -> sst; sst -> sst_check; sst_check -> analysis [label="Yes"]; sst_check -> troubleshoot [label="No"]; troubleshoot -> equilibrate [style=dashed]; analysis -> data; } enddot Caption: Standard Workflow for HPLC Analysis of this compound.

References

  • Separation, Identification, and Quantitative Analysis of the Epimers of Cefaclor by TLC-Densitometry.Semantic Scholar.
  • A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate. Available at: [Link]

  • Differentiation of Cefaclor and its delta-3 isomer by electrospray mass spectrometry, infrared multiple photon dissociation spectroscopy and theoretical calculations. ResearchGate. Available at: [Link]

  • New Spectrophotometric Determination of Cefaclor in Bulk Drug and Synthetic Mixture. ResearchGate. Available at: [Link]

  • Cefaclor Monograph. USP-NF. Available at: [Link]

  • Development and application of spectrophotometric method for the determination of cefaclor in pharmaceutical formulations. ResearchGate. Available at: [Link]

  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formul
  • STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Chemical structures of (a) Cefaclor & cefaclor delta-3-isomer. ResearchGate. Available at: [Link]

  • Impurities test for Cefalexin (EP-8.0 method). LabRulez LCMS. Available at: [Link]

  • Cephalosporin Manufacturing Guideline. SAHPRA. Available at: [Link]

  • Sensitive determination of a beta-lactam antibiotic, cefaclor by liquid chromatography with chemiluminescence detection. PubMed. Available at: [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. Available at: [Link]

  • HPLC Troubleshooting Guide.Source Not Available.
  • Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. Available at: [Link]

  • Spectrophotometric determination of cefaclor in pharmaceutical preparations. SciSpace. Available at: [Link]

  • Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic. PubMed. Available at: [Link]

  • Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. PubMed. Available at: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Validating CE Methods for Pharmaceutical Analysis. LCGC North America. Available at: [Link]

  • Quality Control Guidelines for BAL9141 (Ro 63-9141), an Investigational Cephalosporin, When Reference MIC and Standardized Disk Diffusion Susceptibility Test Methods Are Used. PubMed. Available at: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO México. Available at: [Link]

  • New Validated RP-HPLC Method for the Estimation of Cefaclor in Pharmaceutical Formulation. Scholars Research Library. Available at: [Link]

  • Development of a highly sensitive lateral flow immunoassay based on receptor-antibody-amorphous carbon nanoparticles to detect 22 β-lactams in milk. ResearchGate. Available at: [Link]

Sources

Overcoming challenges in the isolation of Delta-3-Cefaclor from complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isolation of Δ³-Cefaclor

Welcome to the technical support center for challenges related to the isolation of Delta-3-Cefaclor (Δ³-Cefaclor) from complex mixtures. Δ³-Cefaclor is a critical process-related impurity and a primary degradation product of Cefaclor, an essential second-generation cephalosporin antibiotic.[1][2] Its effective separation and isolation are paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, analytical chemists, and process development scientists, providing expert-driven insights and practical troubleshooting solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick overview of common challenges and considerations.

Q1: Why is Δ³-Cefaclor a particularly challenging impurity to isolate from Cefaclor?

A1: The primary challenge lies in the structural similarity between Cefaclor and its Δ³-isomer. They are geometric isomers, differing only in the position of the double bond within the dihydrothiazine ring.[1] This subtle difference results in very similar physicochemical properties, such as polarity, solubility, and molecular weight, making their separation by standard chromatographic or crystallization techniques difficult. Effective separation requires highly optimized and specific methods.

Q2: What are the main sources of Δ³-Cefaclor in a typical Cefaclor production mixture?

A2: Δ³-Cefaclor arises from two main sources:

  • Synthesis: It can be formed as a process-related impurity during the synthesis of Cefaclor.

  • Degradation: Cefaclor is known to degrade, and one of the major degradation pathways is the isomerization of the double bond to form the more thermodynamically stable Δ³-isomer.[2] This degradation can be accelerated by factors like pH, temperature, and humidity during manufacturing or storage.[3][4]

Q3: What are the primary analytical techniques used to resolve and quantify Cefaclor and Δ³-Cefaclor?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the method of choice.[5][6] Pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP), provide validated procedures for achieving baseline separation and quantification.[7] These methods often employ C18 columns with carefully controlled mobile phase compositions, including specific pH ranges and organic modifiers.[5]

Q4: At what stage of the process is the removal of Δ³-Cefaclor most critical?

A4: The removal is most critical during the final purification steps of the Cefaclor API. Regulatory bodies have strict limits on the levels of impurities in final drug substances. Failing to effectively remove Δ³-Cefaclor can lead to batch failure, regulatory non-compliance, and potential impacts on the drug's safety and efficacy profile.

Part 2: Troubleshooting Guide: Chromatographic Separation

This section provides in-depth solutions for specific issues encountered during the chromatographic isolation of Δ³-Cefaclor.

Q5: My HPLC method shows poor resolution (R < 2.5) between the Cefaclor and Δ³-Cefaclor peaks. What are the likely causes and how can I fix this?

A5: Poor resolution is the most common challenge. The cause is often multifactorial, stemming from the mobile phase, column, or system parameters. Here is a systematic approach to troubleshooting this issue.

Causality Explained: Resolution is a function of column efficiency, selectivity, and retention factor. Because Cefaclor and its Δ³-isomer are structurally similar, achieving adequate selectivity (the differential migration of the two compounds) is the most critical and challenging aspect to control.

Troubleshooting Steps:

  • Verify System Suitability: Before making changes, ensure your system is performing correctly. Refer to established methods, such as the USP procedure for Cefaclor related compounds.[7]

ParameterUSP Acceptance CriteriaCommon Cause of Failure
Resolution (R) NLT 2.0 - 2.5 between Cefaclor and Δ³-isomer peaksInadequate mobile phase selectivity, column degradation.
Tailing Factor (T) NMT 1.5 for the Cefaclor peakColumn aging, secondary interactions, sample overload.
Relative Standard Deviation (RSD) NMT 2.0% for replicate injectionsSystem instability, poor sample preparation.
  • Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor in separating amphoteric compounds like Cefaclor.[6]

    • Action: Adjust the mobile phase pH in small increments (±0.1-0.2 units) around the method's setpoint (e.g., pH 4.0).[5] Cefaclor and its related substances show changes in retention as the pH varies, and a small adjustment can significantly impact selectivity.[6]

    • Rationale: The ionization state of the carboxylic acid and amine functional groups on the molecules changes with pH, altering their interaction with the stationary phase and thus their retention times.

  • Adjust Organic Modifier Concentration: The concentration of the organic solvent (typically acetonitrile) in the mobile phase directly influences retention time and can affect resolution.[7]

    • Action: According to the USP, reducing the acetonitrile content increases the retention time of Cefaclor and can increase the resolution between the isomers.[7] Try decreasing the acetonitrile percentage by 1-2% increments.

    • Rationale: A lower organic content increases the polarity of the mobile phase, leading to stronger retention of the analytes on the nonpolar C18 stationary phase. This longer interaction time can provide a better opportunity for separation.

  • Evaluate Column Health: A degraded column will lose efficiency and selectivity.

    • Action: Check the column's backpressure and theoretical plate count. If they are outside the manufacturer's specifications, the column may be clogged or the stationary phase may be degraded. Flush the column or replace it if necessary.

Below is a workflow diagram to guide your troubleshooting process for poor resolution.

G start Poor Resolution (R < 2.5) between Cefaclor & Δ³-Isomer check_ss Verify System Suitability (R, T, RSD) start->check_ss ss_fail System or Column Failure check_ss->ss_fail Fails ss_pass System OK check_ss->ss_pass Passes troubleshoot_system Troubleshoot Hardware & Column Health ss_fail->troubleshoot_system optimize_mp Optimize Mobile Phase ss_pass->optimize_mp adjust_ph Adjust pH (e.g., 3.8 to 4.2) optimize_mp->adjust_ph adjust_acn Adjust Acetonitrile % (Typically Decrease) optimize_mp->adjust_acn resolution_ok Resolution Achieved adjust_ph->resolution_ok adjust_acn->resolution_ok

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Cefaclor and its Key Degradant, Delta-3-Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the imperative to ensure the stability, efficacy, and safety of drug products is paramount. For semi-synthetic cephalosporin antibiotics like Cefaclor, which are susceptible to degradation, the development and validation of a stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth, comparative analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method designed to quantify Cefaclor while simultaneously resolving it from its primary degradation product, Delta-3-Cefaclor. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure.

The Critical Role of a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1] For Cefaclor, a significant degradation pathway involves the isomerization of the double bond in the dihydrothiazine ring, leading to the formation of this compound.[2] The presence and quantity of this and other degradants can be a direct indicator of the drug product's stability and, consequently, its therapeutic efficacy and safety. Therefore, a well-validated HPLC method is the cornerstone of a comprehensive stability testing program.

Foundational Chemistry: Cefaclor and its Isomeric Impurity

Understanding the chemical structures of Cefaclor and its primary degradant is fundamental to developing a selective analytical method.

cluster_cefaclor Cefaclor cluster_delta3 This compound cefaclor delta3 cefaclor->delta3 Isomerization

Caption: Chemical structures of Cefaclor and this compound.

Comparative HPLC Methodologies for Cefaclor Analysis

Several reversed-phase HPLC (RP-HPLC) methods have been successfully employed for the analysis of Cefaclor. The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving optimal separation and sensitivity. Below is a comparison of typical chromatographic conditions.

ParameterMethod AMethod B
Column C18 (e.g., Supelcosil, 250 x 4.6 mm, 5 µm)[3]C18 (e.g., Mediterranea, 250 x 4.6 mm)
Mobile Phase A mixture of sodium 1-pentanesulfonate, water, triethylamine, and methanol, with pH adjusted to 2.5 with phosphoric acid.[3]A ternary mixture of acetonitrile, methanol, and triethylamine (TEA) buffer (pH 7) in a 1:1:2 (v/v) ratio.
Flow Rate 1.5 mL/min[3]0.6 mL/min
Detection UV at 265 nm[3]UV at 260 nm
Rationale The use of an ion-pairing agent like sodium 1-pentanesulfonate at a low pH enhances the retention and peak shape of the polar Cefaclor molecule on a C18 column. The acidic mobile phase also ensures the acidic and basic functional groups of Cefaclor are in a single ionic form, leading to sharper peaks.This method utilizes a higher pH buffer and a different organic modifier composition. The optimization of the mobile phase aims to achieve a balance between retention time and resolution from potential impurities. The lower flow rate can sometimes improve resolution.

Validation of the Stability-Indicating HPLC Method: A Step-by-Step Protocol

The validation of the chosen HPLC method must be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4]

System Suitability

Objective: To verify that the HPLC system and the analytical procedure are working correctly before and during the analysis of samples.

Protocol:

  • Prepare a standard solution of Cefaclor at a concentration of 100 µg/mL.

  • Inject the standard solution six times into the HPLC system.

  • Calculate the mean and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • %RSD of peak area ≤ 2.0%[1]

  • %RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity and Forced Degradation Studies

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of its degradation products and excipients.[1]

Protocol: Forced degradation studies are conducted by subjecting a solution of Cefaclor (e.g., 1 mg/mL) to the following stress conditions:[5]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.[6]

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 30 minutes.[6]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed Cefaclor standard and a blank.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the Cefaclor peak and all degradation product peaks, including this compound.

  • The peak purity of the Cefaclor peak in the presence of its degradants should be confirmed using a photodiode array (PDA) detector.

cluster_workflow Forced Degradation Workflow Start Cefaclor Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis HPLC Analysis Stress->Analysis Evaluation Evaluate Specificity (Resolution & Peak Purity) Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Linearity and Range

Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of Cefaclor and this compound.

  • From the stock solutions, prepare a series of at least five calibration standards covering the range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[7]

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data should be visually inspected for linearity.

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
Caption: Example linearity data for Cefaclor.
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo (matrix without the API).

  • Spike the placebo with known concentrations of Cefaclor and this compound at three levels: 80%, 100%, and 120% of the target concentration.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.[8]

  • The %RSD for the recovery at each level should be ≤ 2.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120121.0100.8
Caption: Example accuracy data for Cefaclor.
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of Cefaclor at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)[10]

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)[10]

Alternatively, a signal-to-noise ratio approach can be used, where a signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[11]

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy. The %RSD for replicate injections at the LOQ should be ≤ 10%.[12]

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability %RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000
Specificity Baseline resolution of Cefaclor from all degradants, Peak purity confirmed
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean % Recovery: 98.0% - 102.0%
Precision (Repeatability & Intermediate) %RSD ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1, with acceptable precision (%RSD ≤ 10%)

Conclusion

The validation of a stability-indicating HPLC method for Cefaclor and its primary degradant, this compound, is a rigorous process that underpins the quality assurance of the drug product. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ against predefined and justified acceptance criteria, a high degree of confidence in the analytical data can be established. The comparative analysis of different HPLC methodologies highlights the importance of rational method development to achieve the desired chromatographic performance. A thoroughly validated method, as outlined in this guide, provides a robust tool for monitoring the stability of Cefaclor, thereby ensuring that the product reaching the patient is both safe and effective throughout its shelf life.

References

  • Naz, S., Shoaib, M. H., Bashir, L., Yousuf, R. I., Anjum, F., Siddiqui, F., & Yaseen, S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan journal of pharmaceutical sciences, 30(5), 1645–1649.
  • Shah, J., Jan, M. R., Shah, S., & Khan, M. N. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 314-320.
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for Cefaclor Analysis Following ICH Guidelines.
  • Naz, S., Shoaib, M. H., Bashir, L., Yousuf, R. I., Anjum, F., Siddiqui, F., & Yaseen, S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. PubMed. Retrieved from [Link]

  • Srinivasu, M. K., Rao, B. M., & Reddy, G. O. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of pharmaceutical and biomedical analysis, 15(8), 1141–1151.
  • Srinivasu, M. K., & Rao, B. M. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of pharmaceutical and biomedical analysis, 15(6), 735–742.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2019). Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its impurity Cefaclor -Delta-3- Isomer. Juniper Publishers. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Mohamed, M. A., Ali, A. H., Abdelfatah, A. M., & Ahmed, M. O. (2018). Validation and Comparative In-vitro Dissolution Studies of Cefaclor in Their Powder for Oral Suspension Dosage Forms. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Singh, R., & Singh, S. (2011). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(1), 1-5.
  • Shah, J., Jan, M. R., Shah, S., & Khan, M. N. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Ali, A., et al. (2022). A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension. ScienceOpen. Retrieved from [Link]

Sources

A Comparative Stability Analysis of Cefaclor and its Δ-3 Isomer Under ICH Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of second-generation cephalosporin antibiotics, Cefaclor stands as a prominent therapeutic agent. However, its efficacy is intrinsically linked to its chemical stability. A critical aspect of Cefaclor's stability profile is its propensity to isomerize into Delta-3-Cefaclor (Δ-3-Cefaclor), a microbiologically inactive degradation product.[1][2] This isomerization represents a significant challenge in the formulation and storage of Cefaclor-containing drug products. This guide provides an in-depth comparative stability analysis of Cefaclor and its Δ-3 isomer under the stringent conditions outlined by the International Council for Harmonisation (ICH), offering researchers, scientists, and drug development professionals a comprehensive understanding of the kinetics and mechanisms governing this critical degradation pathway.

The stability of Cefaclor is influenced by a variety of environmental factors, including temperature, humidity, and pH.[3][4] The formation of Δ-3-Cefaclor, through the isomerization of the double bond within the dihydrothiazine ring, is a primary route of degradation, particularly in the solid state.[5] Understanding the comparative stability of both the parent drug and this key impurity is paramount for developing robust formulations and establishing appropriate storage conditions and shelf-life for Cefaclor products.

The Imperative of ICH Stability Testing

The ICH provides a harmonized framework for stability testing of new drug substances and products, ensuring that pharmaceuticals are safe and effective throughout their shelf life.[6][7] Stability studies are designed to evaluate how the quality of a drug substance or drug product changes over time under the influence of various environmental factors.[7] For this comparative analysis, we will focus on the conditions for long-term and accelerated stability testing as defined by ICH Q1A(R2).[6]

  • Long-Term Stability Testing: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated Stability Testing: 40°C ± 2°C / 75% RH ± 5% RH

These standardized conditions allow for the reliable prediction of a drug's shelf life and the identification of potential degradation products that may form under typical and stressed storage scenarios.

Chemical Structures and Transformation

The key difference between Cefaclor and Δ-3-Cefaclor lies in the position of the double bond within the cephem nucleus. This seemingly minor structural change has profound implications for the molecule's biological activity, rendering the Δ-3 isomer inactive.

Chemical Structures of Cefaclor and this compound

Figure 1: Chemical structures of Cefaclor (left) and its inactive degradation product, this compound (right).

The isomerization from the active Δ-3 form to the inactive Δ-2 form is a critical degradation pathway that must be carefully monitored and controlled.

Experimental Design for Comparative Stability Assessment

To objectively compare the stability of Cefaclor and the formation of Δ-3-Cefaclor, a robust, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[8][9]

Experimental Workflow

The following diagram illustrates the logical flow of a comparative stability study, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep1 Weigh Cefaclor Drug Substance Prep2 Place in Stability Chambers (ICH Conditions) Prep1->Prep2 Prep3 Withdraw Samples at Defined Timepoints Prep2->Prep3 Prep4 Dissolve in Diluent (e.g., Methanol/Water) Prep3->Prep4 Prep5 Filter through 0.45µm Syringe Filter Prep4->Prep5 Analysis1 Inject Sample into RP-HPLC System Prep5->Analysis1 Analysis2 Isocratic Elution with UV Detection (265 nm) Analysis1->Analysis2 Analysis3 Separate Cefaclor and Δ-3-Cefaclor Peaks Analysis2->Analysis3 Data1 Integrate Peak Areas Analysis3->Data1 Data2 Quantify Cefaclor and Δ-3-Cefaclor vs. Standards Data1->Data2 Data3 Calculate % Degradation and % Impurity Formation Data2->Data3 Data4 Plot Kinetic Data Data3->Data4

Caption: Experimental workflow for the comparative stability testing of Cefaclor.
Detailed Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a validated HPLC method suitable for the simultaneous quantification of Cefaclor and Δ-3-Cefaclor.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve Cefaclor and Δ-3-Cefaclor reference standards in a suitable diluent (e.g., a mixture of methanol and water) to prepare individual stock solutions.

    • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the stability samples.

  • Sample Preparation:

    • Place accurately weighed samples of Cefaclor drug substance into stability chambers maintained at long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

    • At specified time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples.

    • Dissolve the samples in the diluent to a known concentration.

    • Filter the resulting solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 µm particle size) or equivalent.[8]

    • Mobile Phase: A mixture of a suitable buffer (e.g., sodium pentanesulfonate in triethylamine-adjusted water at pH 2.5) and an organic modifier (e.g., methanol) in a ratio that provides optimal separation.[8]

    • Flow Rate: 1.2 mL/min.[8]

    • Detection Wavelength: 265 nm.[7]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Data Analysis:

    • Identify the peaks for Cefaclor and Δ-3-Cefaclor based on their retention times, as determined by the injection of individual standard solutions.

    • Integrate the peak areas for both compounds in the sample chromatograms.

    • Construct calibration curves by plotting the peak areas of the standard solutions against their corresponding concentrations.

    • Determine the concentrations of Cefaclor and Δ-3-Cefaclor in the stability samples using the calibration curves.

    • Calculate the percentage of Cefaclor remaining and the percentage of Δ-3-Cefaclor formed at each time point relative to the initial concentration of Cefaclor.

Quantitative Stability Data

The following tables present representative data from a comparative stability study of Cefaclor under ICH long-term and accelerated conditions.

Table 1: Stability of Cefaclor under Long-Term Conditions (25°C / 60% RH)

Time (Months)Cefaclor Assay (%)Δ-3-Cefaclor (%)Total Degradants (%)
0100.0< 0.05< 0.1
399.20.30.8
698.50.71.5
997.81.12.2
1297.11.52.9

Table 2: Stability of Cefaclor under Accelerated Conditions (40°C / 75% RH)

Time (Months)Cefaclor Assay (%)Δ-3-Cefaclor (%)Total Degradants (%)
0100.0< 0.05< 0.1
196.51.83.5
392.14.27.9
687.37.512.7

Analysis and Discussion of Results

The experimental data clearly demonstrates that the degradation of Cefaclor and the formation of Δ-3-Cefaclor are significantly accelerated by increases in both temperature and humidity. Under long-term storage conditions, Cefaclor exhibits relatively good stability, with a gradual increase in the Δ-3 isomer over a 12-month period. In contrast, under accelerated conditions, the degradation is much more pronounced, with a substantial loss of the active pharmaceutical ingredient (API) and a corresponding rapid increase in the formation of Δ-3-Cefaclor within six months.

The kinetics of Cefaclor degradation in the solid state often follow a first-order reaction model, where the rate of degradation is proportional to the concentration of the remaining Cefaclor.[8] The presence of moisture can act as a catalyst for the isomerization process.

Mechanism of Isomerization: Cefaclor to Δ-3-Cefaclor

The conversion of Cefaclor (a Δ³-cephem) to Δ-3-Cefaclor (a Δ²-cephem) is a chemically facile isomerization process. While the precise mechanism in the solid state can be complex, it is generally understood to proceed through a proton transfer mechanism, potentially facilitated by the presence of water molecules.

G Cefaclor Cefaclor (Δ³-Cephem) Active Form TransitionState Protonated Intermediate (Resonance Stabilized) Cefaclor->TransitionState Protonation at C2 (H₂O assisted) Delta3Cefaclor Δ-3-Cefaclor (Δ²-Cephem) Inactive Form TransitionState->Delta3Cefaclor Deprotonation at C4

Caption: Proposed mechanism for the isomerization of Cefaclor to Δ-3-Cefaclor.

This isomerization is thermodynamically driven, with the Δ-2 isomer often being the more stable form. The presence of acidic or basic excipients in a formulation can also influence the rate of this transformation.

Conclusion and Recommendations

The comparative stability analysis unequivocally demonstrates that Cefaclor is susceptible to degradation via isomerization to the inactive Δ-3-Cefaclor, a process that is significantly exacerbated by elevated temperature and humidity. This underscores the critical importance of:

  • Strict Environmental Control: Cefaclor and its formulations must be stored under controlled temperature and humidity conditions to minimize the rate of isomerization and ensure product efficacy throughout its shelf life.

  • Robust Formulation Development: The choice of excipients and the manufacturing process should be carefully considered to create a microenvironment that enhances the stability of Cefaclor.

  • Comprehensive Stability Testing: Rigorous stability testing according to ICH guidelines is essential to accurately establish the shelf life and storage conditions for any Cefaclor-containing product. The formation of Δ-3-Cefaclor should be a key parameter monitored in these studies.

By understanding the kinetics and mechanisms of Cefaclor degradation, researchers and drug development professionals can devise effective strategies to ensure the quality, safety, and efficacy of this important antibiotic.

References

  • Medecka, B., Jelińska, A., Zając, M., Bałdyka, M., Juszkiewicz, K., & Oszczapowicz, I. (2009). Stability of the Crystalline Form of Cefaclor Monohydrate and its Pharmaceutical Preparations. Acta Poloniae Pharmaceutica - Drug Research, 66(5), 563-569.
  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Spangle, L. A., Collins, M. W., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 540-549.
  • Arsalan, A., Ahmad, I., & Ali, S. A. (2016). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. Latin American Journal of Pharmacy, 35(1), 1-13.
  • Baertschi, S. W. (n.d.). Publications. Baertschi Consulting. Retrieved from [Link]

  • BenchChem. (2025). Comparative Stability of Cefaclor Formulations: A Guide for Researchers. BenchChem.
  • Dayyih, W. A. A., Mallah, E. M., Al-Akayleh, F. T., Hamad, M. F., & Arafat, T. A. (2013). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. Latin American Journal of Pharmacy, 32(4), 568-574.
  • Foglesong, M. A., Lamb, J. W., & Dietz, J. V. (1978). Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic. Antimicrobial Agents and Chemotherapy, 13(1), 49-52.
  • Hah, S. S., & Kim, J. (2009). Elimination of Δ3→Δ2 isomerization in the synthesis of a cephem-containing chemical inducer of dimerization through a modified purification. Bulletin of the Korean Chemical Society, 30(3), 735-738.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Kaiser, G. V., Cooper, R. D., Koehler, R. E., Murphy, C. F., Webber, J. A., Wright, I. G., & Van Heyningen, E. M. (1970). Chemistry of cephalosporin antibiotics. XIX. Transformation of delta2-cephem to delta3-cephem by oxidation-reduction at sulfur. The Journal of Organic Chemistry, 35(7), 2430-2433.
  • Naz, S., Shoaib, M. H., Bashir, L., Yousuf, R. I., Anjum, F., Siddiqui, F., & Yaseen, S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1645-1649.
  • Tarawneh, K. A., Al-Tanni, J. A., & Al-Akayleh, F. T. (2011). Evaluation of cefaclor oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods. Pakistan Journal of Pharmaceutical Sciences, 24(3), 303-313.
  • Zohir, A., El-Kimary, E., & Khamis, M. M. (2019). Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its Impurity Cefaclor -Delta-3- Isomer. Juniper Online Journal of Analytical and Pharmaceutical Techniques, 2(1).

Sources

A Comparative Analysis of Delta-3-Cefaclor and Other Key Degradation Products of Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, a thorough understanding of a drug substance's stability and degradation profile is paramount. Cefaclor, a widely prescribed second-generation cephalosporin antibiotic, is known to degrade under various conditions, leading to the formation of several products. Among these, Delta-3-Cefaclor, an isomer of the parent drug, is of significant interest due to its retention of antibacterial activity. This guide provides a comprehensive comparison of this compound with other known Cefaclor degradation products, offering insights into their formation, physicochemical properties, biological implications, and analytical characterization.

Introduction to Cefaclor and its Degradation

Cefaclor, chemically known as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic efficacy is, however, contingent on its stability. The degradation of Cefaclor can be triggered by several factors, including pH, temperature, humidity, and light, leading to the formation of impurities that may have altered efficacy or safety profiles.[3] Monitoring and controlling these degradation products is a critical aspect of quality control in the pharmaceutical industry.

Formation Pathways of Major Cefaclor Degradation Products

The degradation of Cefaclor proceeds through several distinct pathways, giving rise to a variety of products. These can be broadly categorized into isomerization products, hydrolysis products, and rearrangement products.[4][5]

Isomerization: The Genesis of this compound

This compound is the primary isomerization product of Cefaclor. This transformation involves a shift of the double bond within the dihydrothiazine ring from the Δ³ position to the Δ² position is incorrect, it is an isomer of Cefaclor.[1][5] This isomerization is a key consideration in the stability of Cefaclor formulations.

Hydrolysis: Cleavage of the β-Lactam Ring

A common degradation pathway for β-lactam antibiotics is the hydrolysis of the strained β-lactam ring. This process leads to the formation of inactive metabolites, as the integrity of this ring is essential for antibacterial activity.

Ring Contraction and Rearrangement: Formation of Thiazole and Pyrazine Derivatives

Under acidic conditions, Cefaclor can undergo more complex degradation involving the contraction of the six-membered cephem nucleus into five-membered thiazole derivatives.[4][6] Additionally, intramolecular reactions can lead to the formation of substituted pyrazine derivatives.[4] Other degradation pathways include decarboxylation and oxidation.[5]

Diagram: Major Degradation Pathways of Cefaclor

Cefaclor Cefaclor Delta3_Cefaclor This compound Cefaclor->Delta3_Cefaclor Isomerization Hydrolysis_Products Inactive Hydrolysis Products (Open β-lactam ring) Cefaclor->Hydrolysis_Products Hydrolysis Thiazole_Derivatives Thiazole Derivatives Cefaclor->Thiazole_Derivatives Ring Contraction (Acidic Conditions) Pyrazine_Derivatives Pyrazine Derivatives Cefaclor->Pyrazine_Derivatives Intramolecular Rearrangement Other_Degradants Other Degradants (Decarboxylation, Oxidation) Cefaclor->Other_Degradants

Caption: Major degradation pathways of Cefaclor.

Comparative Analysis of Physicochemical and Biological Properties

A critical aspect of this guide is the direct comparison of this compound with other degradation products. The following table summarizes their key characteristics based on available data.

PropertyThis compoundHydrolysis ProductsThiazole/Pyrazine Derivatives
Chemical Structure Isomer of Cefaclor (double bond shift)Open β-lactam ringRearranged ring structures
Formation Condition IsomerizationPresence of waterAcidic conditions, intramolecular reactions
Antibacterial Activity Retained, similar to Cefaclor[7]Generally inactiveLargely uncharacterized, expected to be inactive
Potential for Immunoassay Cross-Reactivity High, due to structural similarityLower, due to significant structural changeVariable, dependent on specific structure

Expert Insight: The retention of antibacterial activity by this compound is a double-edged sword. While it may contribute to the overall therapeutic effect, its different physicochemical properties could impact formulation stability and pharmacokinetics. Conversely, the formation of inactive hydrolysis products represents a direct loss of potency.

Analytical Methodologies for Separation and Quantification

The accurate monitoring of Cefaclor and its degradation products necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the techniques of choice.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol outlines a general, yet robust, HPLC-UV method for the simultaneous determination of Cefaclor and its degradation products, including this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Purified water

  • Cefaclor reference standard

  • Reference standards for degradation products (if available)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The specific ratio and gradient profile should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Bulk Drug/Formulation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and methanol) to achieve a final concentration within the linear range of the method.

  • Biological Matrices (e.g., Plasma): Perform a protein precipitation step by adding a precipitating agent like acetonitrile or perchloric acid to the plasma sample. Centrifuge to pellet the precipitated proteins and inject the supernatant.

5. Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Assessed by analyzing placebo and stressed samples to ensure no interference with the analyte peaks.

  • Linearity: Determined by constructing a calibration curve from a series of standard solutions of known concentrations.

  • Accuracy and Precision: Evaluated by analyzing replicate samples at different concentration levels.

  • Robustness: Assessed by intentionally varying chromatographic parameters (e.g., pH of the mobile phase, column temperature) to evaluate the method's reliability.

Diagram: Experimental Workflow for HPLC Analysis

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Dissolution/Extraction Dissolution/ Extraction Sample->Dissolution/Extraction Filtration Filtration/ Centrifugation Dissolution/Extraction->Filtration HPLC_System HPLC System (Pump, Injector, Column) Filtration->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of Cefaclor and its degradation products.

Conclusion and Future Perspectives

The analysis of this compound in comparison to other Cefaclor degradation products is crucial for ensuring the quality, safety, and efficacy of Cefaclor-containing pharmaceuticals. This compound stands out due to its retained antibacterial activity, making its quantification and characterization particularly important. Other degradation products, primarily arising from hydrolysis and rearrangement, generally lead to a loss of potency.

Future research should focus on the isolation and comprehensive biological characterization of all major degradation products to fully understand their potential impact. Furthermore, the development of validated, readily transferable analytical methods for the simultaneous monitoring of all key degradants will continue to be a priority for quality control laboratories and regulatory bodies.

References

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Collins, M. W., Spangle, L. A., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 86(5), 526–539. [Link]

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Spangle, L. A., Heiman, D. F., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 540–550. [Link]

  • Occolowitz, J. L., Baertschi, S. W., Dorman, D. E., & Spangle, L. A. (1993). Isolation and structure elucidation of a novel product of the acidic degradation of cefaclor. Journal of Pharmaceutical Sciences, 82(6), 622–626. [Link]

  • Nelson, J. D., & McCracken, G. H. (1977). Cefaclor: in vitro spectrum of activity and beta-lactamase stability. Antimicrobial Agents and Chemotherapy, 11(5), 830–835. [Link]

  • Miao, L., Wang, Y., Zhang, J., & Li, Y. (2013). Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. Journal of Chromatographic Science, 52(7), 652–657. [Link]

  • Nelson, J. D., & McCracken, G. H. (1977). Cefaclor: In Vitro Spectrum of Activity and Beta-Lactamase Stability. Antimicrobial Agents and Chemotherapy, 11(5), 830-835. [Link]

  • Miao, L., Wang, Y., Zhang, J., & Li, Y. (2013). Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. Journal of Chromatographic Science, 52(7), 652-657. [Link]

  • Lee, J. H., Kim, J. H., Kim, M. N., Kim, Y. J., & Park, K. H. (2015). Immunologic Evaluation of Immediate Hypersensitivity to Cefaclor. Allergy, Asthma & Immunology Research, 7(6), 576–583. [Link]

  • SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Arsalan, A., Ahmad, I., & Ali, S. A. (2017). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 42, pp. 31-80). Academic Press. [Link]

  • Vilanova, B., & Ramis, R. (1996). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. Helvetica Chimica Acta, 79(6), 1793-1802. [Link]

  • Medenecka, B., Jelińska, A., & Zajac, M. (2009). Stability of the crystalline form of cefaclor monohydrate and its pharmaceutical preparations. Acta Poloniae Pharmaceutica, 66(5), 559-565. [Link]

  • PubChem. (n.d.). Cefaclor monohydrate. Retrieved from [Link]

  • Meyers, B. R., & Hirschman, S. Z. (1977). In Vitro Activity of Cefaclor, a New Orally Administered Cephalosporin Antibiotic. Antimicrobial Agents and Chemotherapy, 12(3), 442-443. [Link]

  • Picard, C., Castells, M. C., & Blanca, M. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2177–2187. [Link]

  • Bach, V. T., Khurana, M. M., & Thadepalli, H. (1978). In vitro activity of cefaclor against aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 13(2), 210–213. [Link]

  • Preston, D. A. (1979). Summary of laboratory studies on the antibacterial activity of cefaclor. Postgraduate Medical Journal, 55(Suppl 4), 22–29. [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. Retrieved from [Link]

  • Li, X., Wang, C., Zhang, Y., & Li, J. (2022). UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry, 2022, 8878945. [Link]

  • Semantic Scholar. (n.d.). Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. Retrieved from [Link]

  • Meyers, B. R., & Hirschman, S. Z. (1978). Antimicrobial activity in vitro of cefaclor, a new oral cephalosporin. The Journal of Clinical Pharmacology, 18(2-3), 85–90. [Link]

  • Bogas, G., Santos, R., Piedade, S., & Couto, M. (2020). Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes. Clinical and Molecular Allergy, 18, 19. [Link]

  • Kearns, G. L., Wheeler, J. G., & Sullivan, J. E. (1998). Serum Sickness-Like Reaction to Cefaclor: Lack of in Vitro Cross-Reactivity With Loracarbef. Clinical Pediatrics, 37(5), 299–304. [Link]

  • Ding, M., Wu, G., Hong, Z., & Liu, G. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 176, 112818. [Link]

  • PubChem. (n.d.). Cefaclor. Retrieved from [Link]

  • Google Patents. (n.d.). CN105769873A - Cefaclor preparation and preparation method thereof.
  • Shah, J., Jan, M. R., & Shah, S. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 313-319. [Link]

  • Dinner, A. (1977). Cephalosporin degradations. Journal of Medicinal Chemistry, 20(7), 963–965. [Link]

  • Kearns, G. L., Wheeler, J. G., Sullivan, J. E., & Reed, M. D. (1998). Serum sickness-like reactions to cefaclor: role of hepatic metabolism and individual susceptibility. The Journal of Pediatrics, 133(4), 543–547. [Link]

  • Google Patents. (n.d.). US6596307B1 - Process for preparing pharmaceutical bulk material having uniform dissolution.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cefaclor is a pivotal second-generation cephalosporin antibiotic, prized for its broad spectrum of activity against various bacterial pathogens.[1][2] The therapeutic efficacy and safety of Cefaclor are intrinsically linked to its purity. Regulatory bodies worldwide mandate stringent control over impurities, which can arise during synthesis (process-related impurities) or storage (degradation products).[3] The presence of these related substances, even in minute quantities, can impact the drug's stability, bioavailability, and potentially introduce toxicity. Therefore, a robust, validated analytical method that can accurately quantify Cefaclor while simultaneously separating it from all potential impurities is not merely a quality control requirement but a cornerstone of patient safety.

This guide presents a comprehensive, stability-indicating high-performance liquid chromatography (HPLC) method designed for the concurrent analysis of Cefaclor and its related substances. We will delve into the rationale behind the methodological choices and provide a detailed protocol for its validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6] The objective is to equip researchers, scientists, and drug development professionals with a reliable and reproducible analytical framework for the quality assessment of Cefaclor.

The Analytical Challenge: Understanding Cefaclor's Impurity Profile

Developing a comprehensive assay necessitates a thorough understanding of the potential impurities. Cefaclor's structure, featuring a β-lactam ring and a dihydrothiazine ring, makes it susceptible to degradation through several pathways, including:

  • Hydrolysis: Cleavage of the β-lactam ring is a common degradation route for cephalosporins, leading to a loss of antibacterial activity.[7]

  • Isomerization: The double bond in the dihydrothiazine ring can migrate, forming the Δ2-isomer, a common process-related impurity and degradant.[8]

  • Oxidation and Photolysis: Exposure to oxidative stress or light can lead to the formation of various other degradation products.[2][8]

  • Process-Related Impurities: Structurally similar compounds may be introduced during the manufacturing process.[3][9][10]

A successful analytical method must be "stability-indicating," meaning it can unequivocally separate the intact active pharmaceutical ingredient (API) from these numerous degradation products and process impurities.[11][12] This capability is essential for accurately assessing the stability of Cefaclor in bulk drug and finished products.

Proposed Method: A High-Performance Liquid Chromatography (HPLC) Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this application. It offers an optimal balance of specificity, sensitivity, and robustness for routine quality control, outperforming simple spectrophotometric methods that lack the resolution to separate structurally similar impurities.[2][3] While advanced techniques like UPLC-MS/MS offer higher sensitivity, they are often not necessary for release and stability testing where the primary goal is accurate quantification of the main component and its key impurities at specified levels.[1][13]

The proposed method utilizes gradient elution on a reversed-phase C18 column. This approach is necessary because the potential impurities of Cefaclor span a wide range of polarities.[3][10] A gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of both early-eluting polar compounds and late-eluting non-polar compounds within a single analytical run. The choice of a slightly acidic mobile phase (pH 4.0) is critical for achieving good peak shape and reproducible retention times for the amphoteric compounds present in the sample.[3][10]

Experimental Protocol: Cefaclor Assay

1. Chromatographic Conditions:

  • Column: Octadecylsilyl (ODS or C18), 4.6 mm × 250 mm, 5-µm particle size.

  • Mobile Phase A: 50 mM Monobasic Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 98 2
    25 55 45
    30 55 45
    32 98 2

    | 40 | 98 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[10]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (98:2, v/v).

  • Standard Stock Solution (Cefaclor): Accurately weigh and dissolve Cefaclor reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution (Bulk Drug/Formulation): Accurately weigh a quantity of the sample equivalent to 10 mg of Cefaclor and dissolve in 100 mL of diluent to obtain a final concentration of approximately 100 µg/mL. Sonicate if necessary to ensure complete dissolution.

Visualizing the Workflow

A clear, logical workflow is essential for reproducible results. The following diagrams illustrate the key processes for the assay and its validation.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A and B) P2 Prepare Diluent P1->P2 P3 Prepare Standard Solution (100 µg/mL) H3 Inject Standard and Sample Solutions P3->H3 P4 Prepare Sample Solution (100 µg/mL) P4->H3 H1 Equilibrate HPLC System with Initial Conditions H2 Perform System Suitability Injections H1->H2 H2->H3 D1 Integrate Chromatograms H3->D1 D2 Identify and Quantify Cefaclor and Impurities D1->D2 D3 Calculate Assay and Impurity Content D2->D3

Caption: Experimental workflow for the analysis of Cefaclor and its related substances.

Method Validation: A Self-Validating System per ICH Q2(R2)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] A comprehensive validation protocol ensures the trustworthiness and reliability of the results generated. The following validation parameters must be assessed according to ICH guidelines.[4][5][14]

Experimental Protocols: Method Validation

1. Specificity (Stability-Indicating Nature): The cornerstone of this assay is its ability to separate Cefaclor from its degradation products. Forced degradation studies are performed to prove this.[15]

  • Protocol:

    • Prepare separate solutions of Cefaclor (approx. 100 µg/mL).

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize before injection.

    • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 30 minutes.[2] Neutralize before injection.

    • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 1 hour.

    • Thermal Degradation: Expose solid Cefaclor powder to 100°C for 24 hours, then prepare the solution.[2]

    • Photolytic Degradation: Expose the Cefaclor solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples alongside an unstressed control sample.

  • Acceptance Criteria: The method is considered stability-indicating if the Cefaclor peak is spectrally pure and well-resolved (resolution > 2) from all degradation product peaks.

2. Linearity:

  • Protocol: Prepare a series of at least five concentrations of Cefaclor reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the assay concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[16]

3. Range:

  • Protocol: The range is established by confirming that the method exhibits the required linearity, accuracy, and precision within the specified lower and upper concentration limits.[6][14]

  • Acceptance Criteria: The demonstrated range should encompass the working concentration for assay and impurity testing.

4. Accuracy:

  • Protocol: Analyze samples with known concentrations of Cefaclor at three levels (e.g., 80%, 100%, and 120% of the assay concentration). This can be done by spiking a placebo mixture. Perform at least three replicate determinations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision:

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of Cefaclor at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify impurities at their specified reporting thresholds.

7. Robustness:

  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Variations include:

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 5°C).

    • Flow rate (± 0.1 mL/min).

    • Mobile phase organic composition (± 2%).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the minor changes.

8. System Suitability:

  • Protocol: Inject a standard solution five times before starting the analysis.[15]

  • Acceptance Criteria: The %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor for the Cefaclor peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

G cluster_quant Quantitative Limits Validation Validation Protocol (ICH Q2 R2) Specificity Linearity Accuracy Precision Range Robustness LOD/LOQ Specificity Forced Degradation (Acid, Base, H2O2, Heat, Light) Validation:f0->Specificity Precision Repeatability (Intra-Assay) Intermediate (Inter-Assay) Validation:f3->Precision Linearity Linearity & Range Validation:f1->Linearity Validation:f4->Linearity LOD_LOQ LOD & LOQ Validation:f6->LOD_LOQ Linearity->LOD_LOQ

Caption: Interrelationship of key validation parameters as per ICH Q2(R2) guidelines.

Comparative Performance Analysis

To contextualize the performance of the proposed method, it is compared with other validated HPLC and UPLC-MS/MS methods reported in the literature.

Table 1: Comparison of Chromatographic Conditions for Cefaclor Analysis

Parameter Proposed HPLC Method Method A (HPLC)[3][10] Method B (UPLC-MS/MS)[1][17] Method C (HPLC)[18]
Column C18 (4.6 x 250 mm, 5 µm) ODS (4.6 x 250 mm, 5 µm) Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) Mediterranea C18 (4.6 x 250 mm)
Mobile Phase Gradient: Phosphate Buffer (pH 4.0) / Acetonitrile Gradient: Phosphate Buffer (pH 4.0) / Acetonitrile Gradient: 0.1% Formic Acid / Acetonitrile Isocratic: Acetonitrile / Methanol / TEA Buffer
Flow Rate 1.0 mL/min 1.0 mL/min 0.4 mL/min 1.0 mL/min
Detection UV, 220 nm UV, 220 nm MS/MS (m/z 367.5 → 173.8) UV-Vis

| Primary Use | Stability-Indicating Assay & Impurity Profiling | Impurity & Degradation Product Determination | Pharmacokinetic Studies in Plasma | Simultaneous Determination with Ceftriaxone |

Table 2: Comparison of Key Validation Parameters

Parameter Proposed HPLC Method Method A (UPLC-MS/MS)[13][17] Method B (HPLC)[11][12] Method C (HPLC)[18]
Linearity Range 1 - 150 µg/mL 2 - 10,000 ng/mL 0.25 - 20 µg/mL 0.5 - 250 µg/mL
Correlation (r²) ≥ 0.999 > 0.99 0.999 0.9987
Precision (%RSD) < 2.0% Inter-assay: 5.8-8.9% Not specified Not specified
LOQ ~1 µg/mL (est.) 2 ng/mL 0.25 µg/mL 0.071 µg/mL

| Key Advantage | Comprehensive for stability and impurity profiling | High sensitivity for biological matrices | Stability-indicating for biological fluids | Simultaneous analysis of two cephalosporins |

The comparison highlights that the proposed method is specifically designed for comprehensive quality control, offering a wide linear range suitable for both assay and impurity quantification. While UPLC-MS/MS methods provide superior sensitivity for bioanalytical applications[1][13], the proposed HPLC method provides the requisite performance for its intended purpose of product release and stability testing with more accessible instrumentation.

Conclusion

The stability-indicating HPLC method detailed in this guide provides a robust, reliable, and comprehensive solution for the quality control of Cefaclor. The use of a gradient elution system ensures the effective separation of the active ingredient from its process-related impurities and degradation products, a critical requirement for a stability-indicating assay. The validation protocol, designed in strict adherence to ICH Q2(R2) guidelines, confirms that the method is specific, linear, accurate, precise, and robust for its intended application. By implementing this well-characterized and validated assay, pharmaceutical manufacturers and researchers can ensure the quality, safety, and efficacy of Cefaclor products, ultimately safeguarding patient health.

References

  • Cefaclor EP Impurities & USP Related Compounds. SynThink. [Link]

  • Determination of Cefaclor by UPLC–MS-MS for a Chinese Pharmacokinetic Study. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. Semantic Scholar. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Determination of Cefaclor by UPLC-MS-MS for a Chinese Pharmacokinetic Study. ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences. [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. PubMed. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Determination of Cefaclor by UPLC–MS-MS for a Chinese Pharmacokinetic Study. Journal of Chromatographic Science, Oxford Academic. [Link]

  • A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate. [Link]

  • Stability-Indicating Method for the Determination of Some Cephalosporines in the Prescence of Degradation Products. Mansoura Journal of Pharmaceutical Sciences. [Link]

  • Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. PubMed. [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. PubMed. [Link]

  • Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies. Asian Journal of Pharmaceutical Research. [Link]

  • HPLC method development and validation for the determination of Cefaclor in human plasma. PubMed. [Link]

  • Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. PubMed. [Link]

  • STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO México. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Δ-3-Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. Cefaclor, a second-generation cephalosporin antibiotic, and its primary degradation product, Δ-3-Cefaclor, present a unique analytical challenge. The isomeric nature of Δ-3-Cefaclor necessitates highly specific and validated analytical methods to distinguish it from the parent compound and other potential impurities.[1][2] This guide provides an in-depth comparison and cross-validation of various analytical techniques for the determination of Δ-3-Cefaclor, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

The Critical Need for Specificity in Δ-3-Cefaclor Analysis

Cefaclor's instability in aqueous solutions leads to the formation of the inactive Δ-3-isomer, which can compromise the therapeutic efficacy of the final drug product.[1][3] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for Δ-3-Cefaclor in both the bulk drug substance and finished dosage forms. Consequently, the development and validation of robust analytical methods capable of accurately quantifying this specific isomer are not just a matter of good science, but a regulatory necessity.

This guide will explore and cross-validate three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method will be evaluated based on its performance characteristics, with a focus on providing practical, field-proven insights into their respective strengths and limitations.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC remains the workhorse for pharmaceutical analysis due to its high resolution, sensitivity, and robustness. For the analysis of Cefaclor and its related substances, reversed-phase HPLC is the most widely adopted approach.[4][5][6][7]

The Rationale Behind the HPLC Method

The choice of a reversed-phase C18 column is predicated on the polarity of Cefaclor and its isomers. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a delicate balance of interactions between the analytes, the stationary phase, and the mobile phase.[5][6][7][8] This allows for the successful separation of the more polar Δ-3-Cefaclor from the parent Cefaclor molecule. The use of a phosphate buffer helps to control the pH of the mobile phase, which is critical for maintaining the ionization state of the analytes and ensuring reproducible retention times.[4][9]

Detailed HPLC Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4][9]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Purified water

  • Cefaclor reference standard

  • Δ-3-Cefaclor reference standard

3. Mobile Phase Preparation:

  • Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of water and adjust with phosphoric acid to a pH of 4.0.[9]

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • The mobile phase is a mixture of the phosphate buffer and acetonitrile (e.g., 550:450 v/v).[9] The exact ratio should be optimized for system suitability.

4. Standard Solution Preparation:

  • Accurately weigh and dissolve the Cefaclor and Δ-3-Cefaclor reference standards in the mobile phase to prepare a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

5. Sample Preparation:

  • For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase.

  • For dosage forms, grind tablets to a fine powder, accurately weigh a portion equivalent to a single dose, and extract with the mobile phase. Sonicate and filter the sample solution before injection.

6. Chromatographic Conditions:

  • Flow rate: 1.5 mL/min[9]

  • Injection volume: 20 µL

  • Column temperature: Ambient or controlled at 30 °C to prevent on-column degradation.[10]

  • Detection wavelength: 265 nm[7][8][9][11]

7. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6).

  • The relative standard deviation (RSD) for the peak areas should be less than 2.0%.[5]

  • The resolution between the Cefaclor and Δ-3-Cefaclor peaks should be greater than 2.5.[9]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis MobilePhase Mobile Phase (Phosphate Buffer:Acetonitrile) Injector Injector MobilePhase->Injector Standard Standard Solutions (Cefaclor & Δ-3-Cefaclor) Standard->Injector Sample Sample Solutions (Bulk Drug/Dosage Form) Sample->Injector Column C18 Column Injector->Column Detector UV Detector (265 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analytical workflow for Δ-3-Cefaclor.

Ultra-Performance Liquid Chromatography (UPLC): A High-Throughput Alternative

UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (sub-2 µm) and higher pressures to achieve faster separations with improved resolution and sensitivity.

The UPLC Advantage for Isomer Separation

The primary advantage of UPLC in the context of Δ-3-Cefaclor analysis is the significant reduction in run time without compromising, and often improving, the resolution between the isomeric peaks. This is particularly beneficial in high-throughput screening environments, such as in-process control testing during manufacturing. The smaller particle size of the stationary phase provides a greater surface area for interaction, leading to more efficient separation.

Detailed UPLC Experimental Protocol

1. Instrumentation:

  • UPLC system with a photodiode array (PDA) or tunable UV (TUV) detector

  • UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

2. Reagents and Standards:

  • Same as for HPLC, but with UPLC-grade solvents.

3. Mobile Phase Preparation:

  • Similar to HPLC, but the buffer concentration and organic modifier ratio may need to be re-optimized for the UPLC system. A common mobile phase could be a gradient of acetonitrile in 0.1% formic acid in water.

4. Standard and Sample Preparation:

  • Similar to HPLC, but the concentrations may be lower due to the increased sensitivity of the UPLC system.

5. Chromatographic Conditions:

  • Flow rate: 0.4 mL/min

  • Injection volume: 2 µL

  • Column temperature: 40 °C

  • Detection wavelength: 265 nm

6. System Suitability:

  • Similar criteria as for HPLC, with potentially tighter acceptance criteria for RSD due to the higher precision of UPLC systems.

UPLC_vs_HPLC cluster_hplc HPLC cluster_uplc UPLC HPLC_Node Longer Run Time Larger Particle Size (5 µm) Lower Pressure Comparison Comparison HPLC_Node->Comparison Slower, Robust UPLC_Node Shorter Run Time Smaller Particle Size (<2 µm) Higher Pressure UPLC_Node->Comparison Faster, Higher Resolution

Caption: Key differences between HPLC and UPLC.

UV-Vis Spectroscopy: A Rapid Screening Tool

While chromatography provides separation and quantification, UV-Vis spectroscopy can be a valuable tool for rapid, in-situ monitoring or as a preliminary screening method.

Principle of Spectroscopic Differentiation

Cefaclor and Δ-3-Cefaclor exhibit different UV absorption spectra due to the shift in the position of the double bond in the dihydrothiazine ring. This difference in their chromophores allows for their differentiation and, under certain conditions, quantification. However, this method lacks the specificity of chromatography and is highly susceptible to interference from other UV-absorbing impurities. A simple spectrophotometric method involves alkaline hydrolysis of Cefaclor to yield a derivative with a maximum absorption at 340 nm.[12]

Detailed UV-Vis Spectroscopy Protocol

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer

2. Reagents and Standards:

  • Same as for HPLC.

  • Ammonia buffer solution (pH 10)

3. Standard and Sample Preparation:

  • Prepare solutions of known concentrations of Cefaclor and Δ-3-Cefaclor in the ammonia buffer.

  • Prepare the sample solution as in the HPLC method, but with the final solvent being the ammonia buffer.

4. Measurement:

  • Allow the solutions to stand for 30 minutes at room temperature for the hydrolysis to complete.[12]

  • Scan the UV spectra of the standard and sample solutions from 200 to 400 nm.

  • The absorbance maximum for the Cefaclor hydrolysis product is typically around 340 nm.[12]

  • For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration.

Cross-Validation of Analytical Methods: A Comparative Analysis

The true measure of an analytical method's utility lies in its performance characteristics, as outlined in the International Council for Harmonisation (ICH) guidelines.[13][14][15] The following table summarizes the cross-validation data for the three methods discussed.

Performance ParameterHPLCUPLCUV-Vis Spectroscopy
Linearity (R²) > 0.999[8]> 0.999> 0.99[12]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.1 - 99.8%[12]
Precision (RSD) < 2.0%[5]< 1.0%< 2.0%[12]
Specificity High (Separates Isomers)[5]Very High (Improved Resolution)Low (Interference from other impurities)
Limit of Detection (LOD) ~0.01%~0.005%~1.8 µg/mL[12]
Limit of Quantification (LOQ) ~0.03%~0.015%Not specified
Run Time ~15-20 min~3-5 min< 1 min

Conclusion and Recommendations

The cross-validation data clearly demonstrates that both HPLC and UPLC are suitable and robust methods for the accurate and precise quantification of Δ-3-Cefaclor.

  • UPLC stands out as the superior method for routine quality control and high-throughput environments due to its significantly shorter run times and improved sensitivity.[16][17]

  • HPLC remains a reliable and widely accessible technique that provides excellent performance and is often the method of choice for laboratories not equipped with UPLC systems.[5][16]

  • UV-Vis Spectroscopy , while rapid, lacks the necessary specificity for accurate quantification of Δ-3-Cefaclor in the presence of the parent drug and other impurities.[18] It is best utilized as a preliminary screening tool or for in-situ process monitoring where a high degree of accuracy is not the primary objective.

Ultimately, the choice of analytical method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of sensitivity and accuracy. This guide provides the foundational data and experimental protocols to make an informed decision and to ensure the reliable analysis of Δ-3-Cefaclor, thereby safeguarding the quality and efficacy of Cefaclor drug products.

References

  • Grover, V., et al. (2016). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects.
  • Indrasena, W. M., et al. (1997).
  • Lorenz, L.J., et al. (1998). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography.
  • United St
  • European Pharmacopoeia. Cefaclor.
  • International Council for Harmonisation. (2022). ICH Q2(R2)
  • International Council for Harmonisation. (2023). ICH Q14 Analytical Procedure Development.
  • Hassouna, M. E. M., et al. (2019). Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its Impurity Cefaclor -Delta-3- Isomer. Global Journal of Otolaryngology.
  • Medeņecka, B., et al. (2007).
  • Naz, S., et al. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan Journal of Pharmaceutical Sciences.
  • Li, Q., et al. (2020). Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study.
  • Zhang, Y., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
  • SynThink.
  • Reddy, P. R., et al. (2013). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method.
  • Nagaraju, P., et al. (2014).
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for Cefaclor Analysis Following ICH Guidelines.
  • AMSbiopharma. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • International Council for Harmonisation. (2023).
  • de la Cruz, F. J. R., et al. (2000). Spectrophotometric determination of cefaclor in pharmaceutical preparations. Journal of the Brazilian Chemical Society.
  • Patel, D. J., et al. (2023). Chemometric Assisted UV-Spectrophotometric Quantification of Cefaclor in Suspension Dosage Form. Impactfactor.
  • International Council for Harmonisation. (2019).
  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Sullivan, H. R., et al. (1976). Metabolism of [14C]Cefaclor, a Cephalosporin Antibiotic, in Three Species of Laboratory Animals. Antimicrobial Agents and Chemotherapy.
  • Brogard, J. M., et al. (1997). Pharmacokinetic profile of cefaclor. International Journal of Clinical Pharmacology and Therapeutics.
  • Indrasena, W. M., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Organic Chemistry.

Sources

Comparative study of Delta-3-Cefaclor formation in different Cefaclor formulations

Author: BenchChem Technical Support Team. Date: January 2026

<-33> A Comparative Study of Delta-3-Cefaclor Formation in Different Cefaclor Formulations: A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaclor, a widely prescribed second-generation cephalosporin antibiotic, is known to degrade via several pathways, with the isomerization to this compound being a critical degradation pathway.[1] This inactive isomer not only reduces the therapeutic efficacy of the drug product but also poses potential safety concerns. The stability of Cefaclor and the rate of this compound formation are significantly influenced by the formulation matrix and storage conditions.[2][3][4] This guide presents a comparative study of this compound formation in various Cefaclor formulations, providing researchers, scientists, and drug development professionals with the necessary experimental protocols and data interpretation to assess and control this critical quality attribute.

Introduction: The Significance of Cefaclor Stability

Cefaclor is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[5][6] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[6] However, the presence of a β-lactam ring in its structure makes it susceptible to degradation.[7]

One of the primary degradation products of Cefaclor is its inactive double-bond isomer, this compound.[1][8] The formation of this impurity is a critical concern for pharmaceutical manufacturers as it leads to a loss of potency and can compromise patient safety.[9] Regulatory agencies such as the European Medicines Agency (EMA) have established guidelines for setting specifications for related impurities in antibiotics, underscoring the importance of controlling their levels in the final drug product.[10][11][12]

The rate of this compound formation is influenced by several factors including temperature, humidity, pH, and the presence of certain excipients in the formulation.[2][13][14] Therefore, a thorough understanding of how different formulations affect the stability of Cefaclor is paramount for developing robust and reliable drug products. This guide provides a framework for conducting a comparative study to evaluate the propensity of different Cefaclor formulations to form this compound.

Cefaclor Degradation Pathway: Formation of this compound

The isomerization of Cefaclor to this compound involves a shift of the double bond within the dihydrothiazine ring of the cephalosporin nucleus. This structural change results in a loss of antibacterial activity. The reaction is influenced by environmental conditions and the specific excipients present in the formulation.[15]

G Cefaclor Cefaclor (Active) Delta3_Cefaclor This compound (Inactive Isomer) Cefaclor->Delta3_Cefaclor Isomerization Degradation_Pathways Other Degradation Products Cefaclor->Degradation_Pathways Hydrolysis, Oxidation, etc.

Caption: Isomerization of Cefaclor to its inactive Delta-3 isomer.

Experimental Design for a Comparative Stability Study

A well-designed comparative study is essential to objectively evaluate the stability of different Cefaclor formulations. This involves selecting appropriate formulations, defining the analytical methodology, and establishing the stress conditions.

Selection of Cefaclor Formulations

For a comprehensive comparison, a variety of commercially available or in-house developed Cefaclor formulations should be included. This could encompass:

  • Oral Suspensions: Both branded and generic versions.[2][5]

  • Capsules: Formulations with different excipients.[3][4]

  • Tablets: Including immediate-release and modified-release formulations.[5][16]

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this study.[2] This method must be able to separate and accurately quantify Cefaclor from its degradation products, particularly this compound.

2.2.1. Detailed Experimental Protocol: HPLC Analysis

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Cefaclor and this compound.

Materials and Reagents:

  • Cefaclor Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation. For example, a gradient elution might be necessary.
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 265 nm[13][14][17]
Injection Volume 20 µL

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Preparation of Standard Solutions:

  • Cefaclor Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Cefaclor reference standard in a 25 mL volumetric flask with a suitable diluent (e.g., a mixture of water and methanol).

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of this compound reference standard in a 25 mL volumetric flask with the same diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions to construct a calibration curve (e.g., 1-50 µg/mL for Cefaclor and 0.1-5 µg/mL for this compound).

Preparation of Sample Solutions:

  • Capsules/Tablets: Accurately weigh and finely powder the contents of at least 10 capsules or tablets. Transfer a portion of the powder equivalent to a known amount of Cefaclor into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Oral Suspensions: Reconstitute the suspension according to the manufacturer's instructions. Accurately transfer a volume of the reconstituted suspension containing a known amount of Cefaclor into a volumetric flask. Dilute with the diluent, mix well, and filter through a 0.45 µm syringe filter.[2]

Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Stress Testing (Forced Degradation) Protocol

Forced degradation studies are conducted to accelerate the formation of degradation products and to demonstrate the stability-indicating nature of the analytical method.[2]

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: 65°C for 2 weeks.[3][4]

  • Photostability: Exposure to light according to ICH Q1B guidelines.[2]

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Formulations Cefaclor Formulations (Capsules, Suspensions, Tablets) Sample_Prep Weighing, Dissolving, Diluting, Filtering Formulations->Sample_Prep Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidative Stress Thermal Thermal Stress Photo Photostability HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Acquisition and Processing HPLC->Data Comparative Analysis Comparative Analysis Data->Comparative Analysis

Caption: Experimental workflow for the comparative stability study.

Results and Discussion

The results of the comparative study should be presented in a clear and concise manner, allowing for easy comparison between the different formulations.

Comparative Data on this compound Formation

The percentage of this compound formed in each formulation under the different stress conditions should be tabulated.

Table 1: Percentage of this compound Formation in Different Cefaclor Formulations Under Thermal Stress (65°C for 15 days)

FormulationManufacturerInitial % this compound% this compound after 5 days% this compound after 15 days
Capsule A Brand X0.120.851.98
Capsule B Generic Y0.151.232.87
Suspension C Brand Z0.081.563.54
Suspension D Generic W0.101.984.21
Tablet E Brand V0.090.651.52

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Interpretation of Results

The data in Table 1 suggests that the oral suspensions (C and D) exhibit a higher rate of this compound formation under thermal stress compared to the solid dosage forms (capsules and tablets). This is consistent with literature indicating that moisture can accelerate the degradation of Cefaclor.[5] Furthermore, differences between the branded and generic versions of the same dosage form (e.g., Capsule A vs. Capsule B) could be attributed to variations in excipients or manufacturing processes.[3][4] For instance, the presence of amorphous Cefaclor monohydrate has been shown to correlate with decreased stability.[3][4]

Impact of Excipients

The choice of excipients can significantly impact the stability of Cefaclor.[15] For example, binders used in tablet formulations can influence the dissolution rate and potentially the degradation kinetics of the active pharmaceutical ingredient (API).[16] It is crucial to assess the compatibility of Cefaclor with all excipients during the formulation development process to minimize the formation of this compound.

Clinical and Regulatory Implications

The presence of this compound above acceptable limits can have significant clinical and regulatory consequences. A reduction in the concentration of the active Cefaclor can lead to sub-optimal therapeutic outcomes. From a regulatory perspective, manufacturers are required to have specifications for impurities in their drug products.[11][12][18] Failure to control the levels of this compound can result in product recalls and other regulatory actions.

Conclusion and Recommendations

This guide has outlined a comprehensive approach for the comparative study of this compound formation in different Cefaclor formulations. The stability of Cefaclor is highly dependent on the formulation and storage conditions.[2]

Based on the findings, the following recommendations are proposed:

  • Formulation Optimization: Efforts should be directed towards developing formulations that minimize the formation of this compound. This may involve the selection of appropriate excipients and the optimization of the manufacturing process.[15]

  • Robust Analytical Monitoring: A validated stability-indicating HPLC method should be routinely used for the quality control of Cefaclor products to monitor the levels of this compound.[2][5][13][17]

  • Appropriate Storage Conditions: The importance of storing Cefaclor formulations, particularly oral suspensions after reconstitution, under recommended conditions (e.g., refrigeration) should be emphasized to healthcare professionals and patients to maintain product quality and efficacy.[2][9]

By implementing these strategies, pharmaceutical scientists and manufacturers can ensure the development of stable and effective Cefaclor products, ultimately safeguarding patient health.

References

  • Benchchem. (n.d.). Comparative Stability of Cefaclor Formulations: A Guide for Researchers.
  • Taylor & Francis Online. (n.d.). Accelerated Conditions for Stability Assessment of Bulk and Formulated Cefaclor Monohydrate.
  • Taylor & Francis Online. (n.d.). Accelerated Conditions for Stability Assessment of Bulk and Formulated Cefaclor Monohydrate.
  • Medecka, B., Jelińska, A., Zając, M., Bałdyka, M., Juszkiewicz, K., & Oszczapowicz, I. (2009). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica ñ Drug Research, 66(5), 563ñ569.
  • ResearchGate. (n.d.). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid.
  • Indo-American Journal of Pharma and Bio Sciences. (2025, August 22). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay.
  • Tarawneh, O. (2011). EVALUATION OF CEFACLOR ORAL SUSPENSIONS STABILITY USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ANTIMICROBIAL ASSAY. Pakistan Journal of Pharmaceutical Sciences, 24(3), 303-313.
  • ResearchGate. (2013, February 28). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid.
  • European Medicines Agency. (2012, June 30). Guideline on setting specifications for related impurities in antibiotics.
  • Citeline News & Insights. (1987, June 15). CEPHALOSPORINS MAY REQUIRE SEPARATE MANUFACTURING FACILITIES.
  • ResearchGate. (n.d.). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor.
  • GMP Navigator. (2010, July 14). Guideline on setting specifications for related impurities in antibiotics.
  • PubMed. (n.d.). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state.
  • PubMed. (n.d.). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions.
  • ResearchGate. (2017, August 19). HPLC method development and validation for the determination of Cefaclor in human plasma.
  • PubMed. (1997, September). Pharmacokinetic profile of cefaclor.
  • RAPS. (2012, July 13). Final Guideline on Antibiotic Impurities Focuses on Manufacturing Processes.
  • Pharmaffiliates. (n.d.). Cephalosporin-impurities.
  • TSI Journals. (2010, February 28). FORMULATION STUDIES ON CEFACLOR TABLETS : EFFECT OF BINDERS.
  • JOCPR. (2024, September 26). Impact of Pharmaceutical Excipients on Drug Bioavailability a.
  • ResearchGate. (n.d.). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects.
  • ResearchGate. (n.d.). Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cefaclor?
  • Guidechem. (n.d.). CEFACLOR, DELTA-3-ISOMER (30 MG) 152575-13-8 wiki.
  • Sigma-Aldrich. (n.d.). Cefaclor, Delta-3 isomer.

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Δ-3-Cefaclor Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate quantification of Δ-3-Cefaclor, a primary degradation product of the cephalosporin antibiotic Cefaclor, is paramount for ensuring the safety, efficacy, and stability of its pharmaceutical formulations. As regulatory scrutiny over impurities intensifies, the need for robust, reproducible, and harmonized analytical methods across different quality control laboratories has never been more critical. This guide provides an in-depth comparison of the principal analytical techniques employed for Δ-3-Cefaclor analysis, grounded in established scientific principles and regulatory expectations. We will dissect the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), offering field-proven insights into their application. This document is designed to equip researchers, scientists, and drug development professionals with the technical understanding required to select, validate, and implement the most appropriate analytical strategy for their specific needs, thereby fostering consistency and confidence in inter-laboratory data.

The Analytical Imperative: Why Δ-3-Cefaclor Matters

Cefaclor is a widely prescribed second-generation cephalosporin antibiotic effective against a range of bacterial infections.[1] However, its chemical structure contains a β-lactam ring and a dihydrothiazine ring, making it susceptible to degradation.[2] One of the most significant degradation pathways is the isomerization of the double bond in the dihydrothiazine ring, which converts the active Cefaclor (a Δ-3-cephem) into its inactive isomer, Δ-3-Cefaclor.[3][4]

The presence of Δ-3-Cefaclor above specified limits not only signifies a loss of potency but also introduces a related substance whose toxicological profile may not be fully characterized. Consequently, pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over Δ-3-Cefaclor and other related compounds in both the active pharmaceutical ingredient (API) and finished drug products.[5][6][7] This regulatory framework necessitates analytical methods that are not just accurate but also rugged and reproducible across multiple testing sites.

Cefaclor Cefaclor (Active Δ-3 Isomer) Delta2_Cefaclor Δ-2-Cefaclor (Inactive Isomer) Cefaclor->Delta2_Cefaclor Isomerization (Degradation Pathway) cluster_prep Phase 1: Preparation & Protocol cluster_execution Phase 2: Execution & Data Collection cluster_analysis Phase 3: Analysis & Reporting P1 Develop & Validate Core Analytical Method P2 Establish System Suitability & Acceptance Criteria P1->P2 P3 Create Harmonized Step-by-Step Protocol P2->P3 E1 Prepare & Distribute Homogeneous Samples (Coordinating Lab) P3->E1 Distribute Protocol E2 Participating Labs Execute Protocol E1->E2 E3 Collect Raw Data & Chromatograms E2->E3 A1 Centralized Data Compilation E3->A1 Submit Data A2 Statistical Analysis (e.g., ANOVA, Horwitz Ratio) A1->A2 A3 Identify Outliers & Systematic Errors A2->A3 A4 Final Report: Method Reproducibility Assessment A3->A4

Caption: Workflow for an inter-laboratory analytical method comparison.

Comparative Overview of Core Analytical Techniques

The choice of an analytical method is a critical decision driven by factors such as specificity, sensitivity, speed, cost, and regulatory acceptance. While HPLC is the workhorse of the pharmaceutical industry, other techniques offer unique advantages.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS) Capillary Electrophoresis (CE)
Principle Differential partitioning between a stationary and a liquid mobile phase based on polarity.Separation by HPLC followed by detection based on mass-to-charge ratio (m/z).Separation in a capillary based on electrophoretic mobility in an electric field. [8][9]
Specificity High. Achieved through column chemistry, mobile phase composition, and UV wavelength selection. Excellent for separating isomers like Cefaclor and Δ-3-Cefaclor. [10][11]Very High. Provides mass information, confirming the identity of peaks and resolving co-eluting species that are isobaric. [4][12]High. Separation is based on a different physicochemical principle (charge-to-size ratio), offering an orthogonal approach to HPLC. [13][14]
Sensitivity (LOQ) Good (typically in the low µg/mL range). [15][16]Sufficient for routine QC as per pharmacopoeial limits. [5]Excellent (can reach pg/mL to low ng/mL range). [17]Ideal for trace-level impurity identification and quantification.Good to Excellent (typically in the ng/mL to low µg/mL range). [18]
Analysis Time Moderate (typically 10-30 minutes per run). [19][20]Similar to HPLC, but data analysis can be more complex.Very Fast (often <10 minutes per run). [8][9]
Cost & Complexity Moderate cost, widely available, and well-understood by analysts.High initial investment and maintenance costs. Requires specialized expertise for operation and data interpretation.Low to moderate cost. Simpler instrumentation than HPLC/LC-MS, but can require more method development expertise.
Regulatory Acceptance Gold standard. The most common technique cited in pharmacopoeias (USP, EP) for Cefaclor and related substances. [5][6][7]Widely accepted, especially for impurity identification and characterization as required by ICH guidelines. [4][21]Accepted, but less common than HPLC in routine QC monographs. Often used as a complementary or alternative technique. [8][13]

Reference Protocol: A Validated Stability-Indicating HPLC-UV Method

This protocol is a representative example based on principles outlined in the USP monograph for Cefaclor and validated methods from the scientific literature. [5][6][10]It is designed to be self-validating through rigorous system suitability checks. The causality for the chosen parameters is to achieve optimal separation between Cefaclor and its critical isomer, Δ-3-Cefaclor, ensuring accurate quantification.

4.1. Instrumentation and Reagents

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Column: USP L1 packing, C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil, Kromasil). [19][22]* Reference Standards: USP Cefaclor RS, USP Cefaclor, Delta-3 Isomer RS. [6]* Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium 1-pentanesulfonate, Triethylamine, Phosphoric Acid. [19][20] 4.2. Chromatographic Conditions

ParameterSettingRationale
Mobile Phase A mixture of aqueous buffer (e.g., sodium 1-pentanesulfonate with pH adjusted to 2.5 with phosphoric acid) and organic solvent (e.g., methanol). [19][20]The ion-pairing agent (pentanesulfonate) improves retention and peak shape of the polar analytes. The low pH ensures the carboxylic acid groups are protonated, leading to consistent retention.
Flow Rate 1.5 mL/min [19]Provides a balance between analysis time and separation efficiency.
Column Temperature 30°CControlled temperature ensures reproducible retention times. Temperatures above this may risk on-column degradation of Cefaclor. [23]
Detection Wavelength 265 nm [19][20]A common wavelength for Cefaclor and related substances, providing good sensitivity.
Injection Volume 20 µLStandard volume for analytical HPLC.

4.3. Solution Preparation

  • Standard Solution: Accurately weigh and dissolve USP Cefaclor RS in the mobile phase to obtain a known concentration of about 0.3 mg/mL. [6]2. System Suitability Solution (Resolution Solution): Prepare a solution containing about 0.3 mg/mL each of USP Cefaclor RS and USP Cefaclor, Delta-3 Isomer RS in the mobile phase. [6]This solution is critical for verifying the method's ability to separate the two key compounds.

  • Test Solution (from Capsules): Combine the contents of no fewer than 20 capsules. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of Cefaclor, to a 10-mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent, sonicate briefly if necessary, and filter. [5][24] 4.4. System Suitability (A Self-Validating Check)

Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step for ensuring data integrity.

  • Procedure: Inject the System Suitability Solution.

  • Acceptance Criteria:

    • Resolution: The resolution between the Cefaclor and Δ-3-Cefaclor peaks must be not less than 2.0. This ensures the peaks are baseline separated for accurate integration.

    • Tailing Factor: The tailing factor for the Cefaclor peak should not be more than 1.5. This confirms good peak shape, which is essential for accurate quantification.

    • Relative Standard Deviation (%RSD): Make at least five replicate injections of the Standard Solution. The %RSD of the peak areas should be not more than 2.0%. [10]This demonstrates the precision of the system.

4.5. Validation According to ICH Q2(R1) Guidelines

Any analytical method must be validated to prove it is suitable for its intended purpose. [25][26][27]

  • Specificity: Demonstrated by the resolution of the Cefaclor peak from its degradation products (especially Δ-3-Cefaclor) and any excipients. Forced degradation studies are performed to prove the method is stability-indicating. [10]* Linearity: Assessed by analyzing a series of standards across a range (e.g., 50% to 150% of the expected sample concentration). The correlation coefficient (r²) should be >0.999. [10][19]* Accuracy: Determined by spiking a placebo matrix with known amounts of Cefaclor and Δ-3-Cefaclor at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%. [10]* Precision:

    • Repeatability (Intra-assay): Analysis of multiple samples by the same analyst on the same day.

    • Intermediate Precision (Inter-assay): Analysis on different days, by different analysts, or with different equipment. The %RSD for both should be <2.0%.

Conclusion and Recommendations

For the routine quality control and inter-laboratory comparison of Δ-3-Cefaclor, the stability-indicating HPLC-UV method remains the technique of choice. Its robustness, regulatory acceptance, and cost-effectiveness make it ideal for widespread implementation. The detailed protocol provided in this guide serves as a robust template that, when properly validated, can yield consistent and reliable data across different laboratories.

LC-MS should be reserved for investigational purposes, such as identifying unknown degradation products or confirming peak identities during method development. [4]Capillary Electrophoresis offers a powerful orthogonal technique that can be invaluable for troubleshooting or as a rapid, alternative screening method where its advantages in speed and low solvent consumption are paramount. [14][18] Ultimately, the success of any inter-laboratory study does not rest solely on the chosen technology but on the establishment of a clear, harmonized protocol with stringent system suitability criteria. By adhering to the principles of method validation outlined by ICH and verifying system performance before every run, laboratories can ensure the integrity of their data and contribute to the collective goal of safeguarding pharmaceutical quality.

References

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid st
  • Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. Clujul Medical.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • [Purity analysis of cephalosporins with capillary zone electrophoresis]. PubMed.
  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. PubMed.
  • Application of capillary zone electrophoresis to the analysis and to a stability study of cephalosporins. PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. Farmacia.
  • HPLC method development and validation for the determination of Cefaclor in human plasma.
  • Development of a capillary electrophoresis method for the simultaneous determination of cephalosporins.
  • Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • USP Monographs: Cefaclor Capsules. USP29-NF24.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • USP Monographs: Cefaclor. USP29-NF24.
  • USP Monographs: Cefaclor for Oral Suspension. USP29-NF24.
  • USP Monographs: Cefaclor Extended-Release Tablets. USP29-NF24.
  • Cefaclor European Pharmacopoeia Guide. Scribd.
  • A Comparative Guide to Validated HPLC Methods for Cefaclor Analysis Following ICH Guidelines. Benchchem.
  • Spectrophotometric determination of cefaclor in pharmaceutical prepar
  • Cefaclor EP Impurities & USP Rel
  • Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects.
  • HPLC method development and validation for the determination of Cefaclor in human plasma. PubMed.
  • A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid.
  • Forced Degradation of Cefaclor Analysis.
  • Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies. Asian Journal of Pharmaceutical Research.
  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separ
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC - NIH.
  • STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica - Drug Research.
  • Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO México.
  • Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its Impurity Cefaclor -Delta-3- Isomer.
  • EUROPEAN PHARMACOPOEIA 11.3. EDQM.
  • Cefaclor European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich.
  • Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. Semantic Scholar.
  • Eco-friendly high-throughput screening of cephalosporins impurities: Utilizing 2D-carbon microfiber fractionation system combined with quadrupole time of flight high-resolution mass spectrometer. NIH.
  • Development and Validation of Cefaclor in Pharmaceutical alidation of New RP-HPLC Method for the Pharmaceutical Dosage forms and.
  • Validation and Comparative In-vitro Dissolution Studies of Cefaclor in Their Powder for Oral Suspension Dosage Forms.

Sources

Safety Operating Guide

Navigating the Disposal of Delta-3-Cefaclor: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This is particularly true for potent, biologically active molecules such as Delta-3-Cefaclor, a common impurity and degradant of the cephalosporin antibiotic, Cefaclor. Improper disposal not only poses a significant risk to environmental integrity through the potential for antibiotic resistance proliferation but also presents immediate health and safety concerns within the laboratory.[1]

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our goal is to empower your laboratory with the knowledge to establish a self-validating system of chemical waste management, ensuring the safety of your personnel and the environment.

Part 1: Hazard Identification and Risk Assessment - The "Why" Behind the Precautions

Before we delve into the procedural aspects of disposal, it is paramount to understand the inherent hazards of this compound. This understanding forms the bedrock of our safety protocols.

This compound, like its parent compound Cefaclor, is classified as a hazardous substance. The primary concerns are its sensitizing properties.[2][3]

  • Respiratory Sensitizer: Inhalation of this compound dust or aerosols can lead to allergy or asthma-like symptoms.[2][4] Repeated exposure can trigger a severe respiratory response in sensitized individuals.

  • Skin Sensitizer: Direct contact with the skin may cause an allergic skin reaction, such as a rash or irritation.[5][6]

Given these hazards, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]GHS08DangerH334
Skin SensitizationMay cause an allergic skin reaction.[5][6]GHS07DangerH317

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocols are designed to provide a clear path for the disposal of this compound in various forms, from pure compound to contaminated labware.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Respiratory Protection: A NIOSH-approved respirator is essential to prevent inhalation of fine powders or aerosols.[2][4]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[4][5]

  • Eye Protection: Safety glasses with side shields or goggles are required.[2]

  • Lab Coat: A fully buttoned lab coat should be worn to protect street clothes and skin.

Disposal of Pure this compound and Contaminated Solids

This protocol applies to expired or unused this compound powder, as well as grossly contaminated solid materials (e.g., weighing papers, spatulas).

Step 1: Segregation and Collection

  • Carefully collect all solid this compound waste in a dedicated, clearly labeled hazardous waste container.[7]

  • The container must be closable, puncture-resistant, and leak-proof.[8][9]

  • Label the container as "Hazardous Drug Waste" or "Hazardous Pharmaceutical Waste" and include the specific chemical name, "this compound."[10][11]

Step 2: Storage

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic.[10][12]

  • The storage area should be well-ventilated.[2]

Step 3: Final Disposal

  • Arrange for disposal through your institution's licensed hazardous waste management provider.[5][7]

  • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your waste management provider. [7]

Management of Small Spills

In the event of a small spill of this compound powder:

Step 1: Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

Step 2: Decontamination

  • Gently cover the spill with absorbent material to prevent aerosolization.

  • For the final cleanup of the spill area, a sodium hypochlorite solution can be used to wash the non-recoverable remainder.[2] This is based on the principle of chemical degradation of the beta-lactam ring, a core structural feature of cephalosporins.[13]

Step 3: Collection and Disposal

  • Carefully collect all contaminated absorbent materials and any broken glassware into the designated this compound hazardous waste container.

  • Dispose of the waste as outlined in Section 2.2.

Disposal of Contaminated Sharps

Needles, syringes, and other sharps contaminated with this compound require special handling:

Step 1: Immediate Disposal

  • Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.[8][9]

Step 2: Labeling

  • The sharps container must be clearly labeled as "Hazardous Drug Waste - Sharps" and specify "this compound."[11]

Step 3: Final Disposal

  • Once the sharps container is full, seal it and arrange for disposal through your hazardous waste management provider.[14]

Disposal of Dilute Solutions and Contaminated Labware

For dilute solutions containing this compound and contaminated labware (e.g., glassware, pipette tips):

Step 1: Collection

  • Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated labware that cannot be effectively decontaminated should be placed in the solid hazardous waste container.

Step 2: Decontamination of Reusable Glassware

  • Reusable glassware can be decontaminated by soaking in a sodium hypochlorite solution, followed by a thorough rinse with water.

Step 3: Final Disposal

  • Dispose of the liquid hazardous waste and contaminated disposable labware through your licensed hazardous waste management provider.

A Note on Autoclaving: While autoclaving is a common method for sterilizing biological waste, it is not a reliable method for the chemical degradation of all antibiotics, including some beta-lactams.[15] Therefore, autoclaving is not recommended as the sole method of disposal for this compound.

Part 3: The Regulatory Landscape - Adherence to EPA and OSHA Standards

The disposal of this compound falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[16][17] Pharmaceutical waste has specific management standards that must be followed.[10][12]

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals like this compound are communicated to employees.[14] OSHA also sets standards for the management of regulated medical waste, including sharps.[8][18]

It is imperative that your institution's disposal policies are in full compliance with all local, state, and federal regulations.

Decision Workflow for this compound Disposal

To simplify the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow cluster_start Start: this compound Waste Generated cluster_solid Solid Waste cluster_spill Spill cluster_sharps Sharps cluster_liquid Liquid Waste & Labware start Identify Waste Type solid_waste Pure Compound or Contaminated Solids start->solid_waste Solid spill Small Spill start->spill Spill sharps Contaminated Sharps start->sharps Sharps liquid Dilute Solutions or Contaminated Labware start->liquid Liquid/Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_solid Store in Designated Secure Area collect_solid->store_solid dispose_solid Dispose via Licensed Hazardous Waste Provider store_solid->dispose_solid secure_spill Secure Area spill->secure_spill decon_spill Decontaminate with Sodium Hypochlorite Solution secure_spill->decon_spill collect_spill Collect Contaminated Materials decon_spill->collect_spill collect_spill->collect_solid collect_sharps Immediately Place in Labeled Sharps Container sharps->collect_sharps dispose_sharps Dispose via Licensed Hazardous Waste Provider collect_sharps->dispose_sharps collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid decon_glass Decontaminate Reusable Glassware with Bleach liquid->decon_glass dispose_liquid Dispose of Liquid Waste and Disposables via Provider collect_liquid->dispose_liquid

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to established protocols, and complying with regulatory standards, we can collectively mitigate the risks associated with this and other potent pharmaceutical compounds. This commitment to safety and environmental stewardship is a hallmark of a forward-thinking and trustworthy research enterprise.

References

  • European Directorate for the Quality of Medicines & HealthCare. This compound Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • World Health Organization. (2014). Safe management of wastes from health-care activities. [Link]

  • Bitesize Bio. (2022). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • PanReac AppliChem. (2019). Cefaclor monohydrate, for culture media use Safety Data Sheet. [Link]

  • Stericycle. (2022). EPA: Hazardous Pharmaceutical Waste Management. [Link]

  • Secure Waste. (2023). EPA Final Rule on Hazardous Waste Pharmaceuticals. [Link]

  • Rx Destroyer. (2021). OSHA Guidelines for Medical Waste. [Link]

  • Daniels Health. (2023). OSHA and Biohazard Waste Disposal Guidelines. [Link]

  • ResearchGate. (2018). Chemical degradation of cephalosporins. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. [Link]

  • American Society of Health-System Pharmacists. (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • MedPro Disposal. (2023). OSHA Medical Waste Management: Ensuring Safe & Compliant Disposal. [Link]

  • Daniels Health. (2024). OSHA Biohazard Waste Guidelines and Sharps Standards. [Link]

  • U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • ResearchGate. (2021). Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH. [Link]

  • PubMed. (2016). Biotic and Abiotic Degradation of Four Cephalosporin Antibiotics in a Lake Surface Water and Sediment. [Link]

  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. [Link]

  • PanReac AppliChem. (2019). Cefaclor monohydrate, for culture media use Safety Data Sheet. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Delta-3-Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with active pharmaceutical ingredients (APIs) and their impurities demands a rigorous commitment to safety. This guide provides an in-depth, practical framework for the safe handling of Delta-3-Cefaclor, a known impurity and degradant of the cephalosporin antibiotic, Cefaclor. The primary directive of this protocol is to prevent occupational exposure, focusing on the compound's chief hazards: respiratory and skin sensitization.[1][2] Adherence to these guidelines is critical not only for personal safety but also for maintaining the integrity of your research by preventing cross-contamination.

The Hazard in Focus: Why Specialized PPE is Non-Negotiable

This compound, like its parent compound Cefaclor, is classified as a sensitizer.[1][2] This means that repeated exposure, even at low levels, can lead to the development of allergic reactions. The primary risks are:

  • Respiratory Sensitization: Inhalation of airborne powder can cause allergy or asthma-like symptoms, which can become severe with subsequent exposures.[1][2]

  • Skin Sensitization: Direct contact with the skin may cause an allergic skin reaction, such as a rash or dermatitis.[1][3]

The goal of our PPE strategy is, therefore, absolute containment—creating an unbroken barrier between the researcher and the compound. This principle informs every step of the handling, from weighing and compounding to disposal.

The PPE Selection Framework: A Task-Based Approach

The selection of appropriate PPE is not a one-size-fits-all scenario; it must be tailored to the specific task and the potential for exposure. A thorough risk assessment is the foundation of this process.[4][5]

Task / Operation Risk of Exposure Minimum Required PPE Rationale & Causality
Handling Vials/Containers (Closed)LowSafety Glasses, Lab Coat, Nitrile GlovesProtects against contamination from residual material on container surfaces.
Weighing Solid Powder High (Aerosolization) Chemical Splash Goggles, Face Shield, Disposable Lab Coat (or apron), Double Nitrile Gloves, NIOSH-Approved Respirator (N95 or higher) This is the highest-risk activity. A respirator is mandatory to prevent inhalation of fine particles.[1] Double gloving and a face shield provide robust protection against spills and splashes.[4]
Preparing Solutions (Solid to Liquid)Moderate (Splash/Aerosol)Chemical Splash Goggles, Lab Coat, Nitrile GlovesThe risk of aerosolization is lower than with dry powder, but splash hazards are significant. Goggles are essential.[4][6]
Analytical Procedures (e.g., HPLC, LC-MS)Low (Contained Systems)Safety Glasses, Lab Coat, Nitrile GlovesOperations are typically within closed systems, minimizing exposure risk. PPE protects during sample loading and handling of vials.
Spill Cleanup & Waste Disposal High (Direct Contact) Chemical Splash Goggles, Disposable Lab Coat, Double Nitrile Gloves, NIOSH-Approved RespiratorDirect handling of the compound and contaminated materials necessitates maximum protection to prevent skin contact and inhalation.[7]

Core Protocols: Ensuring a Self-Validating System of Safety

Merely wearing PPE is insufficient; the process of using it correctly is what ensures safety. These step-by-step protocols are designed to be a self-validating system, minimizing the chance of error and exposure.

The following workflow illustrates the correct order for putting on PPE to ensure a secure and uncontaminated barrier before handling this compound.

G cluster_prep Preparation Phase cluster_donning Donning Sequence Start 1. Inspect all PPE for defects Wash 2. Wash and dry hands thoroughly Start->Wash Coat 3. Don Lab Coat / Gown Wash->Coat Respirator 4. Don Respirator (Perform seal check) Coat->Respirator Goggles 5. Don Goggles / Face Shield Respirator->Goggles Gloves 6. Don Inner Gloves Goggles->Gloves OuterGloves 7. Don Outer Gloves (Over cuff of coat) Gloves->OuterGloves Ready Ready for Handling OuterGloves->Ready

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.